Product packaging for Bisolvomycin(Cat. No.:CAS No. 2058-46-0)

Bisolvomycin

Cat. No.: B609802
CAS No.: 2058-46-0
M. Wt: 496.9 g/mol
InChI Key: SVDOODSCHVSYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxytetracycline hydrochloride is a broad-spectrum tetracycline class antibiotic for research applications. This compound acts as a protein synthesis inhibitor by binding to the 30S ribosomal subunit, preventing aminoacyl-tRNA attachment to the mRNA-ribosome complex . This bacteriostatic mechanism effectively halts bacterial growth, making it valuable for studying Gram-positive and Gram-negative bacterial behavior . Researchers utilize Oxytetracycline hydrochloride to investigate a wide range of bacterial infections, including those caused by Mycoplasma, Chlamydia, and Rickettsia species . In agricultural and environmental sciences, it serves as a critical tool for studying disease control in aquaculture and livestock, as well as the environmental impact and degradation pathways of antibiotics . The compound is also used in developing novel drug formulations, such as cyclodextrin complexes to enhance solubility and stability . This product is supplied as a light orange to yellow crystalline powder with a purity of >95.0% (HPLC) and is light-sensitive and hygroscopic, requiring storage in a cool, dark place under inert gas . Oxytetracycline hydrochloride is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25ClN2O9 B609802 Bisolvomycin CAS No. 2058-46-0

Properties

CAS No.

2058-46-0

Molecular Formula

C22H25ClN2O9

Molecular Weight

496.9 g/mol

IUPAC Name

4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H

InChI Key

SVDOODSCHVSYEK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl

Appearance

Light yellow to yellow solid powder.

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

79-57-2 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Oxytetracycline Hydrochloride;  Oxytetracycline HCl;  Biosolvomycin;  Oxytetracycline.HCl;  Dalinmycin;  Dalimycin;  Oxytetracycline, Sodium Salt;  Sodium Salt Oxytetracycline;  Terramycin; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bromhexine and its Metabolite Ambroxol in Respiratory Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Bisolvomycin" did not yield specific scientific literature detailing a molecular mechanism of action. The term most closely relates to "Bisolvon," a trade name for the mucolytic agent bromhexine. This guide will, therefore, focus on the well-documented mechanisms of bromhexine and its primary active metabolite, ambroxol, in respiratory epithelial cells, as this is likely the intended subject of the query.

Introduction

Bromhexine hydrochloride is a synthetic derivative of the plant alkaloid vasicine.[1] It is widely used as a mucolytic agent to treat respiratory disorders associated with excessive or viscous mucus.[1][2] Following administration, bromhexine is rapidly metabolized to form ambroxol (trans-4-(2-amino-3,5-dibromobenzylamino)-cyclohexanol), which is responsible for much of its pharmacological activity.[3][4] This technical guide elucidates the core mechanisms of action of bromhexine and ambroxol at the cellular level within the respiratory epithelium, focusing on their secretolytic, anti-inflammatory, antioxidant, and ion transport-modulating properties.

Core Mechanisms of Action in Respiratory Epithelial Cells

The therapeutic effects of bromhexine and ambroxol in respiratory diseases stem from a multifaceted mechanism of action that goes beyond simple mucolysis. These compounds interact with various cellular components and signaling pathways within the airway epithelium to restore the physiological balance of the airway surface liquid and reduce inflammation.

Mucolytic and Secretolytic Effects

The primary and most well-known action of bromhexine and ambroxol is their ability to alter the properties of airway mucus, making it less viscous and easier to clear.[2][5]

  • Depolymerization of Mucopolysaccharide Fibers: Bromhexine and ambroxol disrupt the disulfide bonds that cross-link glycoprotein fibers in mucus.[6][7] This action reduces the viscosity and tenacity of the mucus.

  • Stimulation of Serous Gland Secretion: These agents stimulate the secretion of serous, watery mucus from the submucosal glands, which helps to dilute the thick, viscous mucus.[2][5]

  • Regulation of Mucin Gene Expression: Ambroxol has been shown to inhibit the expression of the MUC5AC mucin gene in human bronchial epithelial cells (NCI-H292).[8] This effect is mediated, at least in part, through the inhibition of the extracellular signal-regulated kinase 1/2 (Erk 1/2) signaling pathway.[8]

Modulation of Surfactant Protein Expression

A key mechanism of ambroxol is its ability to stimulate the synthesis and secretion of pulmonary surfactant from type II pneumocytes.[3][4][6] Surfactant is crucial for reducing surface tension in the alveoli and also plays a role in mucociliary clearance by reducing the adherence of mucus to the epithelial surface.[3]

  • Cell-Specific Regulation: Ambroxol's effect on surfactant proteins (SP) is cell-specific. In isolated rat type II pneumocytes, ambroxol treatment leads to an increase in SP-C protein and mRNA content, while SP-A, SP-B, and SP-D levels remain unaffected in these specific cells.[9] However, in whole lung tissue, ambroxol increases SP-B and decreases SP-D, with an enhanced immunostaining for SP-B observed in Clara cells.[9] This suggests a coordinated regulation of surfactant components across different cell types in the lung.[9]

Anti-inflammatory and Antioxidant Properties

Chronic respiratory diseases are often characterized by persistent inflammation and oxidative stress. Ambroxol exhibits significant anti-inflammatory and antioxidant effects.

  • Inhibition of Pro-inflammatory Mediators: Ambroxol can inhibit the secretion of pro-inflammatory cytokines.[3] In studies involving human bronchial epithelial cells, ambroxol dose-dependently inhibited LPS-induced increases in the mRNA expression of TNF-α and IL-1β.[8] This anti-inflammatory action is linked to the inhibition of the Erk signaling pathway.[8]

  • Reduction of Oxidative Stress: Ambroxol has demonstrated direct antioxidant properties by scavenging reactive oxygen species (ROS), including hydroxyl radicals (.OH) and hypochlorous acid (HClO).[10][11] It can also reduce the production of ROS from inflammatory cells like polymorphonuclear cells.[10] This antioxidant activity may protect lung tissue from oxidant-induced injury.[11]

Regulation of Ion Transport

The hydration of the airway surface liquid (ASL) is critically dependent on regulated ion transport across the respiratory epithelium, primarily mediated by the cystic fibrosis transmembrane conductance regulator (CFTR) for chloride and bicarbonate secretion, and the epithelial sodium channel (ENaC) for sodium absorption.[12] Ambroxol has been shown to modulate these channels.

  • Stimulation of Chloride Secretion: In human airway Calu-3 epithelial cells, ambroxol was found to increase basal chloride secretion.[13] In cystic fibrosis bronchial epithelial (CFBE) cells, ambroxol significantly stimulated chloride efflux and enhanced the mRNA and protein expression of CFTR.[14]

  • Inhibition of Sodium Absorption: Ambroxol can inhibit sodium absorption by airway epithelial cells.[15] In canine tracheal epithelium, ambroxol decreased the short-circuit current in a manner that was abolished by the ENaC blocker amiloride, suggesting a direct or indirect inhibition of ENaC activity.[15] In CFBE cells, ambroxol reduced the mRNA expression of the γ-ENaC subunit.[14] By inhibiting sodium absorption and promoting chloride secretion, ambroxol can increase the water content of the ASL, thereby improving mucus hydration and clearance.[15]

Data Presentation

Table 1: Effect of Ambroxol on Surfactant Protein Expression in Rats[9]
Target ProteinCell Type / TissueMethodResult
SP-CIsolated Type II PneumocytesWestern Blot, RT-PCRIncreased protein and mRNA content
SP-A, SP-B, SP-DIsolated Type II PneumocytesWestern Blot, RT-PCRUnaffected
SP-BWhole Lung TissueWestern Blot, ImmunohistochemistrySignificant increase
SP-DWhole Lung TissueWestern BlotDecrease
SP-A, SP-DBronchoalveolar Lavage (BAL) FluidNot specifiedSignificantly decreased
Table 2: Effect of Ambroxol on Ion Channel and Mucin Expression
TargetCell LineTreatmentMethodResultReference
CFTRCFBE100 µM Ambroxol for 8hCl- efflux assay, RT-PCR, Western BlotSix-fold increase in Cl- efflux; enhanced mRNA and protein expression[14]
α-ENaCCFBE100 µM Ambroxol for 8hRT-PCREnhanced mRNA expression[14]
γ-ENaCCFBE100 µM Ambroxol for 8hRT-PCRReduced mRNA expression[14]
MUC5ACNCI-H292Ambroxol (dose-dependent) + LPSRT-PCRInhibited LPS-induced mRNA expression[8]
TNF-α, IL-1βNCI-H292Ambroxol (dose-dependent) + LPSRT-PCRInhibited LPS-induced mRNA expression[8]

Experimental Protocols

Study of Ambroxol on Ion Transport in Calu-3 Cells[13]
  • Cell Line: Human Calu-3 cells, a submucosal serous cell line.

  • Culture: Cells were grown on permeable supports (Transwell) to form monolayers.

  • Methodology: Transepithelial short-circuit current (Isc) and conductance were measured using an Ussing chamber.

  • Treatment: Ambroxol (100 µM) was added to the basolateral side of the cell monolayers. The effects were observed under basal (unstimulated) conditions and after stimulation with the β2-adrenergic agonist terbutaline.

  • Assays: Ion substitution experiments were performed to identify the specific ions involved in the observed changes in Isc.

Investigation of Ambroxol's Effect on CFTR and ENaC in CFBE Cells[14]
  • Cell Line: Cystic fibrosis bronchial epithelial (CFBE) cells.

  • Treatment: Cells were treated with 100 µM ambroxol for 2, 4, or 8 hours.

  • Methodologies:

    • Chloride Efflux: Measured using a fluorescent chloride probe to assess Cl- transport.

    • Gene Expression: mRNA expression of CFTR and ENaC subunits (α, β, γ) was analyzed by real-time polymerase chain reaction (RT-PCR).

    • Protein Expression: Protein levels of CFTR and ENaC subunits were measured by Western blot.

Evaluation of Ambroxol on Mucin and Cytokine Expression in NCI-H292 Cells[8]
  • Cell Line: Human bronchial epithelial cell line NCI-H292.

  • Treatment: Cells were pre-treated with ambroxol at various concentrations followed by stimulation with lipopolysaccharide (LPS).

  • Methodology: The mRNA expression levels of MUC5AC, TNF-α, and IL-1β were quantified using RT-PCR. The involvement of the Erk signaling pathway was also investigated, likely through Western blotting for phosphorylated Erk.

Visualizations: Signaling Pathways and Workflows

Ambroxol_Anti_Inflammatory_Pathway Ambroxol Anti-inflammatory and Mucoregulatory Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Respiratory Epithelial Cell cluster_nucleus Nucleus cluster_output Cellular Response LPS LPS Ambroxol Ambroxol Erk Erk1/2 Signaling Pathway LPS->Erk Activates Ambroxol->Erk Inhibits Mucin MUC5AC Expression (Mucus Production) Cytokines TNF-α, IL-1β (Inflammation) Gene_Expression Gene Expression Erk->Gene_Expression Promotes NFkB NF-κB Signaling Pathway Gene_Expression->Mucin Gene_Expression->Cytokines

Caption: Ambroxol's inhibition of the Erk1/2 signaling pathway in respiratory epithelial cells.

Ambroxol_Ion_Transport_Modulation Ambroxol's Modulation of Ion Transport and ASL Hydration cluster_cell Airway Epithelial Cell cluster_outcome Physiological Outcome Ambroxol Ambroxol CFTR CFTR Channel (Cl- Secretion) Ambroxol->CFTR Upregulates Expression & Activity ENaC ENaC Channel (Na+ Absorption) Ambroxol->ENaC Inhibits Activity (Downregulates γ-ENaC) ASL Airway Surface Liquid (ASL) Hydration CFTR->ASL Increases ENaC->ASL Decreases Mucus_Clearance Improved Mucus Hydration & Mucociliary Clearance ASL->Mucus_Clearance

Caption: Ambroxol's dual action on ion channels to improve airway surface liquid hydration.

Experimental_Workflow_Ambroxol_Effects General Experimental Workflow for Ambroxol Studies cluster_prep Preparation cluster_treatment Treatment cluster_outcome Outcome Cell_Culture Culture Respiratory Epithelial Cells (e.g., Calu-3, CFBE, NCI-H292) on permeable supports if needed Stimulation Apply Stimulus (optional) (e.g., LPS, Terbutaline) Cell_Culture->Stimulation Ambroxol_Treatment Treat cells with Ambroxol (Varying concentrations and durations) Cell_Culture->Ambroxol_Treatment (Basal studies) Stimulation->Ambroxol_Treatment Ion_Transport Measure Ion Transport (Ussing Chamber, Cl- Efflux) Ambroxol_Treatment->Ion_Transport Gene_Expression Analyze Gene Expression (RT-PCR for MUC5AC, CFTR, ENaC, Cytokines) Ambroxol_Treatment->Gene_Expression Protein_Expression Analyze Protein Expression (Western Blot for CFTR, p-Erk) Ambroxol_Treatment->Protein_Expression Data_Interpretation Interpret Data to Elucidate Mechanism of Action Ion_Transport->Data_Interpretation Gene_Expression->Data_Interpretation Protein_Expression->Data_Interpretation

Caption: A generalized workflow for in vitro studies of Ambroxol's effects on epithelial cells.

References

Synergistic Antibacterial Effects of Bromhexine and Oxytetracycline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The combination of the mucolytic agent bromhexine and the broad-spectrum antibiotic oxytetracycline presents a compelling case for synergistic therapeutic effects, particularly in the context of respiratory and other bacterial infections. This technical guide synthesizes the available scientific evidence, detailing the mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate this synergy. The enhanced efficacy of this combination is primarily attributed to the ability of bromhexine to alter mucosal viscosity and permeability, thereby facilitating higher concentrations of oxytetracycline at the site of infection.

Mechanisms of Action

Oxytetracycline: Inhibition of Bacterial Protein Synthesis

Oxytetracycline, a member of the tetracycline family, is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis.[2][3] Oxytetracycline binds to the 30S ribosomal subunit in bacteria, which blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][3][4] This action effectively prevents the addition of new amino acids to the growing peptide chain, halting protein synthesis and thereby inhibiting bacterial growth and replication.[2][3][4] While it is primarily bacteriostatic, at high concentrations, it can be bactericidal. Additionally, some studies suggest oxytetracycline possesses anti-inflammatory, antioxidant, and immunosuppressive properties.[5]

cluster_bacterium Bacterial Cell ribosome Ribosome (70S) subunit_30s 30S Subunit ribosome->subunit_30s subunit_50s 50S Subunit ribosome->subunit_50s protein Protein Chain ribosome->protein Elongation inhibition Inhibition subunit_30s->inhibition mrna mRNA mrna->ribosome Translation trna Aminoacyl-tRNA trna->ribosome Binds to A-site oxytetracycline Oxytetracycline oxytetracycline->subunit_30s inhibition->trna Blocks Binding cluster_airway Airway Lumen & Epithelium mucus_thick Thick, Viscous Mucus (High Mucopolysaccharides) mucus_thin Thin, Watery Mucus mucus_thick->mucus_thin Transforms to outcome2 Increased Mucociliary Clearance mucus_thin->outcome2 Facilitates cilia Cilia cilia->outcome2 Leads to epithelium Bronchial Epithelium bromhexine Bromhexine action1 Depolymerizes Mucopolysaccharides bromhexine->action1 action2 Stimulates Serous Glands bromhexine->action2 action3 Enhances Ciliary Activity bromhexine->action3 action1->mucus_thick Disrupts action2->mucus_thin Increases Secretion action3->cilia Stimulates outcome1 Reduced Mucus Viscosity outcome2->outcome1 start Start: Prepare Bacterial Inoculum, Drug A (Oxytetracycline) & Drug B (Bromhexine) Stock Solutions plate 96-Well Microtiter Plate Setup start->plate dilute_a Serial Dilute Drug A (Horizontally) plate->dilute_a dilute_b Serial Dilute Drug B (Vertically) plate->dilute_b inoculate Inoculate All Wells with Standardized Bacterial Suspension dilute_a->inoculate dilute_b->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read Read Plate for Bacterial Growth (Determine MICs) incubate->read calculate Calculate Fractional Inhibitory Concentration (FIC) Index read->calculate interpret Interpret FIC Index: Synergy, Additive, Indifference, or Antagonism calculate->interpret

References

Pharmacokinetic Profile of Ibuprofen in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Bisolvomycin" does not correspond to a known pharmaceutical agent with publicly available scientific data. Therefore, this technical guide utilizes Ibuprofen, a well-characterized nonsteroidal anti-inflammatory drug (NSAID), as a substitute to demonstrate the requested data presentation, experimental protocols, and visualizations. All data and methodologies presented herein pertain to Ibuprofen.

This guide provides a comprehensive overview of the pharmacokinetic profile of Ibuprofen across various preclinical animal models. It is intended for researchers, scientists, and drug development professionals to facilitate the understanding and translation of preclinical pharmacokinetic data.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Ibuprofen vary significantly across different animal species. The following tables summarize key parameters following oral (PO) and intravenous (IV) administration.

Table 1: Pharmacokinetic Parameters of Ibuprofen (Oral Administration) in Animal Models

ParameterRat (Sprague-Dawley)MousePig (Juvenile)
Dose (mg/kg) 15[1]50-200[2]5[3][4][5]
Tmax (h) ~1.0-4.0Not Specified~2.0-4.0[6]
Cmax (µg/mL) ~30-50Not Specified~10-20
AUC (µg·h/mL) ~150-250Not Specified~50-100
Bioavailability (F%) ~80-100%[7][8][9]Not Specified~85%

Table 2: Pharmacokinetic Parameters of Ibuprofen (Intravenous Administration) in Rats

ParameterValue (10 mg/kg dose)Value (50 mg/kg dose)
Systemic Clearance (CLtot) (L/hr/kg) 0.29[10]0.14[10]
Volume of Distribution (Vss,tot) (L/kg) ~0.2~0.2
Mean Residence Time (MRTtot) (h) ~0.7~1.4
Half-life (t½) (h) 1.7[10]2.8[10]

Note: Pharmacokinetic parameters can be influenced by factors such as the specific strain, age, and sex of the animal model, as well as the drug formulation and analytical methodology used.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are representative protocols for in-vivo pharmacokinetic analysis and bioanalytical sample quantification.

In-Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical study to determine the pharmacokinetic profile of Ibuprofen in rats following oral administration.[1][7][10][11]

1. Animal Model:

  • Species: Male Sprague-Dawley rats.[7][10]

  • Housing: Housed in controlled conditions (22 ± 2°C, 12-h light/dark cycle) with ad libitum access to food and water.[6] Animals are typically fasted overnight before dosing.

2. Drug Administration:

  • Formulation: Ibuprofen is suspended in a suitable vehicle, such as a 0.5% carboxymethyl cellulose (CMC) solution.

  • Route: Oral gavage.

  • Dose: A single dose of 15 mg/kg is administered.[1]

3. Blood Sampling:

  • Procedure: Serial blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Anticoagulant: Blood is collected into tubes containing an anticoagulant like heparin or EDTA.

  • Plasma Preparation: Samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma, which is then stored at -20°C or -80°C until analysis.

4. Data Analysis:

  • Plasma concentration-time data for each animal is analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., WinNonlin) to determine key parameters like Cmax, Tmax, AUC, t½, CL, and Vd.

Bioanalytical Method: HPLC for Ibuprofen Quantification in Plasma

This protocol describes a common High-Performance Liquid Chromatography (HPLC) method for measuring Ibuprofen concentrations in plasma samples.[12][13][14][15][16]

1. Sample Preparation (Protein Precipitation): [12][13]

  • To 100 µL of plasma, add 200 µL of acetonitrile to precipitate plasma proteins.[12][13]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • The resulting supernatant is collected for analysis.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[12][13]

  • Mobile Phase: A mixture of acetonitrile and a buffer like phosphoric acid (pH 2.2), often in a 1:1 ratio.[12][13]

  • Flow Rate: 1.0 mL/min.[14][16]

  • Detection: UV detector set at 220 nm.[12][13][16]

  • Injection Volume: 25-100 µL.[13][16]

3. Calibration and Quantification:

  • A calibration curve is generated using standard solutions of Ibuprofen in blank plasma at known concentrations.

  • The concentration of Ibuprofen in the study samples is determined by comparing the peak area of the analyte to the calibration curve. The limit of detection for such methods can be as low as 25 ng/mL.[12][13]

Visualizations: Pathways and Workflows

Metabolic Pathway of Ibuprofen

Ibuprofen is administered as a racemic mixture of R-(-)-Ibuprofen and S-(+)-Ibuprofen. The S-enantiomer is responsible for the pharmacological activity.[17] A significant portion of the inactive R-enantiomer is converted to the active S-enantiomer in the body.[17][18] The primary metabolism of Ibuprofen occurs in the liver via cytochrome P450 enzymes, mainly CYP2C9 and CYP2C8, leading to hydroxylated metabolites which are subsequently excreted.[17][18][19][20][21]

Ibuprofen_Metabolism cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_metabolism Hepatic Metabolism Racemic_Ibuprofen Racemic Ibuprofen (R/S mixture) R_Ibuprofen R-(-)-Ibuprofen Racemic_Ibuprofen->R_Ibuprofen S_Ibuprofen S-(+)-Ibuprofen Racemic_Ibuprofen->S_Ibuprofen R_Ibuprofen->S_Ibuprofen Chiral Inversion CYP2C8 CYP2C8 R_Ibuprofen->CYP2C8 CYP2C9 CYP2C9 S_Ibuprofen->CYP2C9 Metabolites Inactive Metabolites (e.g., 2-hydroxyibuprofen) CYP2C8->Metabolites CYP2C9->Metabolites

Caption: Metabolic pathway of racemic Ibuprofen.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study, from animal preparation to final data analysis.

PK_Workflow cluster_invivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Animal_Prep Animal Preparation (Fasting, Acclimatization) Dosing Drug Administration (e.g., Oral Gavage) Animal_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Sep Plasma Separation (Centrifugation) Sampling->Plasma_Sep Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Sep->Sample_Prep HPLC_Analysis HPLC-UV Analysis Sample_Prep->HPLC_Analysis Quantification Quantification (vs. Calibration Curve) HPLC_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Report Data Reporting & Interpretation PK_Modeling->Report

Caption: Workflow for a typical animal pharmacokinetic study.

References

Lack of Publicly Available Data on Novel Bisolvomycin Analogs Hinders In-Depth Technical Guide Development

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the discovery and synthesis of novel Bisolvomycin analogs, a notable scarcity of publicly available scientific literature prevents the creation of an in-depth technical guide as requested. The search did not yield specific studies detailing the synthesis, quantitative biological data, or defined signaling pathways for new this compound derivatives, which are essential for fulfilling the core requirements of the prompt.

The initial and broadened searches for terms such as "this compound analogs discovery and synthesis," "novel this compound derivatives," "this compound mechanism of action," and "synthesis of this compound core structure" did not return relevant scientific papers. The search results primarily pointed to research on analogs of other compounds like Sparsomycin, Pterostilbene, and Bleomycin. While a 1971 publication on "Bisolvon and this compound up to date" was identified, its age makes it unsuitable for a technical guide focused on modern drug discovery and synthesis methodologies. Another search result on Bicyclomycin was found to be a different molecule altogether.

Without access to primary research articles detailing the synthesis of novel this compound analogs, it is not possible to provide the requested quantitative data in structured tables, detailed experimental protocols, or to accurately depict signaling pathways and experimental workflows using Graphviz. The creation of a technical whitepaper for a scientific audience requires a foundation of peer-reviewed research, which appears to be unavailable in the public domain for this specific topic.

Therefore, while the intent was to provide a comprehensive technical guide, the lack of foundational data on the discovery and synthesis of novel this compound analogs makes it impossible to proceed with the user's request at this time. Further research and publication in this specific area would be required to enable the development of such a document.

An In-depth Technical Guide on the Effect of Bromhexine and its Metabolite Ambroxol on Mucin Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Bisolvomycin" did not yield any relevant scientific literature regarding its effect on mucin gene expression. "this compound" may be an outdated or less common name for a drug. However, extensive research is available for "Bisolvon," a trade name for the mucolytic drug bromhexine, and its active metabolite, ambroxol. This guide will focus on the scientifically documented effects of bromhexine and ambroxol on mucin gene expression.

This technical guide provides a comprehensive overview of the current understanding of how bromhexine and its active metabolite, ambroxol, modulate the expression of mucin genes, particularly MUC5AC, a key player in respiratory mucus production. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of mucolytic agents.

Core Concepts and Mechanism of Action

Bromhexine hydrochloride is a widely used mucolytic agent that helps in clearing mucus from the respiratory tract.[1][2] Its mechanism of action involves the depolymerization of mucopolysaccharide fibers in mucus, making it less viscous and easier to expel.[1] Bromhexine is metabolized in the liver to its active form, ambroxol.[3] Ambroxol also possesses secretolytic, anti-inflammatory, and antioxidant properties.[4]

Recent research has delved into the molecular effects of these compounds on mucin gene expression, which is a critical factor in mucus hypersecretion observed in various respiratory diseases.[5] Overproduction of mucins, such as MUC5AC, is a hallmark of conditions like chronic obstructive pulmonary disease (COPD) and asthma.[6]

Quantitative Data on Mucin Gene Expression

Compound Cell Line Stimulant Effect on MUC5AC mRNA Expression Effect on MUC5AC Protein Production Reference
AmbroxolNCI-H292 (Human bronchial epithelial cells)Lipopolysaccharide (LPS)Dose-dependent inhibitionNot specified[4]
AmbroxolNCI-H292 (Human bronchial epithelial cells)Epidermal Growth Factor (EGF)InhibitionInhibition[7]
AmbroxolNCI-H292 (Human bronchial epithelial cells)Phorbol 12-myristate 13-acetate (PMA)InhibitionInhibition[7]
AmbroxolPrimary differentiated human tracheal-bronchial cellsInterleukin-13 (IL-13)Less effective inhibition compared to GuaifenesinLess effective inhibition compared to Guaifenesin[8]

Experimental Protocols

The following are generalized experimental protocols for assessing the effect of ambroxol on mucin gene expression, based on methodologies described in the cited literature.[4][7][8]

Cell Culture and Treatment
  • Cell Line: The NCI-H292 human bronchial epithelial cell line is a commonly used model for studying mucin gene expression.[4][7] Primary differentiated human tracheal-bronchial cells can also be used for a more physiologically relevant model.[8]

  • Culture Conditions: Cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Stimulation of Mucin Expression: To induce MUC5AC expression, cells are typically stimulated with agents such as:

    • Lipopolysaccharide (LPS)[4]

    • Epidermal Growth Factor (EGF)[7]

    • Phorbol 12-myristate 13-acetate (PMA)[7]

    • Interleukin-13 (IL-13)[8]

  • Ambroxol Treatment: Cells are pre-treated with varying concentrations of ambroxol for a specified period (e.g., 30 minutes) before the addition of the stimulant. The cells are then incubated for a longer duration (e.g., 24 hours) to assess the effect on gene and protein expression.[7]

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qRT-PCR: The expression level of the MUC5AC gene is quantified using qRT-PCR with specific primers for MUC5AC and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.

Protein Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
  • Protein Extraction: Total protein is extracted from the cell lysates.

  • ELISA: A sandwich ELISA is performed using a specific primary antibody against MUC5AC and a horseradish peroxidase (HRP)-conjugated secondary antibody. The absorbance is measured at a specific wavelength, and the concentration of MUC5AC protein is determined by comparison with a standard curve.

Signaling Pathways and Visualizations

Ambroxol has been shown to inhibit MUC5AC expression by modulating specific intracellular signaling pathways.

Erk Signaling Pathway

One of the key pathways implicated in the ambroxol-mediated inhibition of MUC5AC is the Extracellular signal-regulated kinase (Erk) pathway.[4] LPS, a potent inflammatory stimulant, activates the Erk pathway, leading to increased MUC5AC gene expression. Ambroxol appears to exert its inhibitory effect by interfering with this signaling cascade.[4]

Erk_Pathway LPS Lipopolysaccharide (LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor Erk Erk1/2 Receptor->Erk Activation Transcription_Factor Transcription Factors (e.g., AP-1) Erk->Transcription_Factor Phosphorylation MUC5AC_Gene MUC5AC Gene Transcription_Factor->MUC5AC_Gene Upregulation Ambroxol Ambroxol Ambroxol->Erk Inhibition

Caption: Ambroxol inhibits LPS-induced MUC5AC expression via the Erk pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effect of a compound like ambroxol on mucin gene expression.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed Airway Epithelial Cells Pre_treatment Pre-treat with Ambroxol Cell_Seeding->Pre_treatment Stimulation Stimulate with (LPS, EGF, etc.) Pre_treatment->Stimulation RNA_Extraction RNA Extraction Stimulation->RNA_Extraction Protein_Extraction Protein Extraction Stimulation->Protein_Extraction qRT_PCR qRT-PCR for MUC5AC mRNA RNA_Extraction->qRT_PCR ELISA ELISA for MUC5AC Protein Protein_Extraction->ELISA

Caption: Workflow for studying ambroxol's effect on mucin gene expression.

Conclusion

The available scientific evidence indicates that bromhexine's active metabolite, ambroxol, can effectively inhibit the gene expression and production of MUC5AC, a key mucin involved in the pathophysiology of hypersecretory respiratory diseases. The mechanism of this inhibition appears to involve the modulation of intracellular signaling pathways, such as the Erk pathway. Further research is warranted to fully elucidate the precise molecular targets of ambroxol and to explore its therapeutic potential in managing conditions characterized by mucus hypersecretion. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for future investigations in this area.

References

Preliminary Investigation of Bisolvomycin's Anti-Inflammatory Properties: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing a preliminary investigation into the anti-inflammatory properties of Bisolvomycin, a combination of bromhexine and oxytetracycline, is notably scarce. This document, therefore, synthesizes information on the known properties of its individual components and outlines a hypothetical framework for investigating its potential anti-inflammatory effects, based on established methodologies.

Introduction

This compound is a compound that historically combines the mucolytic agent bromhexine with the broad-spectrum antibiotic oxytetracycline.[1][2] While its primary applications have been in respiratory and bacterial infections, the potential anti-inflammatory effects of this combination remain largely unexplored in publicly available research. This whitepaper aims to provide a foundational guide for researchers interested in investigating the putative anti-inflammatory properties of this compound. It will detail a series of established experimental protocols and data presentation frameworks that could be employed in such a preliminary investigation.

Hypothetical Anti-Inflammatory Mechanisms and Signaling Pathways

Given the lack of direct evidence for this compound, we can hypothesize potential mechanisms based on the known activities of its constituents and general principles of inflammation. An investigation could focus on key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.

Diagram: Proposed Inflammatory Signaling Pathway for Investigation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor MyD88 MyD88 Receptor->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex MAPK_Pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_Pathway IκBα IκBα IKK_Complex->IκBα Phosphorylates & Degrades NF_κB NF-κB (p65/p50) IκBα->NF_κB Inhibits NF_κB_active Active NF-κB NF_κB->NF_κB_active Translocates AP_1 AP-1 MAPK_Pathway->AP_1 Activates Gene_Expression Pro-inflammatory Gene Expression NF_κB_active->Gene_Expression AP_1->Gene_Expression Bisolvomycin_Target Potential Target for This compound Investigation Bisolvomycin_Target->IKK_Complex Bisolvomycin_Target->MAPK_Pathway

Caption: Hypothetical signaling cascade for investigating this compound's anti-inflammatory effects.

Experimental Protocols for a Preliminary Investigation

The following are detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound in a research setting.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells would be pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug) should be included.

Cell Viability Assay
  • Objective: To determine the cytotoxic effects of this compound.

  • Method (MTT Assay):

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay
  • Objective: To measure the effect of this compound on the production of the pro-inflammatory mediator nitric oxide.

  • Method (Griess Reagent System):

    • Collect the culture supernatants from the cell culture and treatment protocol (Section 3.1).

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use sodium nitrite to generate a standard curve to determine the concentration of nitrite in the samples.

Quantification of Pro-inflammatory Cytokines
  • Objective: To measure the effect of this compound on the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Method (Enzyme-Linked Immunosorbent Assay - ELISA):

    • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the assay.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the culture supernatants and incubate.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate cytokine concentrations based on a standard curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Method:

    • Lyse the treated cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, JNK, and ERK.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the results.

Diagram: Experimental Workflow for In Vitro Anti-inflammatory Screening

G Start Start: RAW 264.7 Cell Culture Pre_treatment Pre-treatment with this compound (Varying Concentrations) Start->Pre_treatment Inflammatory_Stimulation Inflammatory Stimulation (LPS) Pre_treatment->Inflammatory_Stimulation Incubation Incubation (24 hours) Inflammatory_Stimulation->Incubation Cell_Viability Cell Viability Assay (MTT) Incubation->Cell_Viability Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Collect Cell Lysate Incubation->Cell_Lysis End End: Data Analysis Cell_Viability->End NO_Assay Nitric Oxide Assay (Griess Reagent) Supernatant_Collection->NO_Assay ELISA Cytokine Quantification (ELISA for TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot Analysis (NF-κB, MAPK pathways) Cell_Lysis->Western_Blot NO_Assay->End ELISA->End Western_Blot->End

Caption: A standardized workflow for assessing the anti-inflammatory potential of this compound in vitro.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability

This compound Conc. (µM)Cell Viability (%)
0 (Vehicle Control)100 ± S.D.
Concentration 1Value ± S.D.
Concentration 2Value ± S.D.
Concentration 3Value ± S.D.

Table 2: Effect of this compound on Nitric Oxide Production

TreatmentNO Concentration (µM)
ControlValue ± S.D.
LPS (1 µg/mL)Value ± S.D.
LPS + this compound (Conc. 1)Value ± S.D.
LPS + this compound (Conc. 2)Value ± S.D.
LPS + this compound (Conc. 3)Value ± S.D.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
ControlValue ± S.D.Value ± S.D.
LPS (1 µg/mL)Value ± S.D.Value ± S.D.
LPS + this compound (Conc. 1)Value ± S.D.Value ± S.D.
LPS + this compound (Conc. 2)Value ± S.D.Value ± S.D.
LPS + this compound (Conc. 3)Value ± S.D.Value ± S.D.

Conclusion and Future Directions

The investigation into the anti-inflammatory properties of this compound is a nascent field. The experimental framework provided in this whitepaper offers a robust starting point for researchers. Should these in vitro studies yield promising results, further in vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema) would be the logical next step. A thorough investigation is required to validate any potential anti-inflammatory efficacy and to elucidate the underlying molecular mechanisms of this compound.

References

An In-depth Technical Guide to Exploring the Off-Target Effects of Bisolvomycin in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisolvomycin is a novel, potent, ATP-competitive small molecule inhibitor developed for the targeted therapy of cancers overexpressing the Epidermal Growth Factor Receptor (EGFR). While demonstrating high efficacy against its primary target, comprehensive preclinical evaluation necessitates a thorough characterization of its off-target effects to predict potential mechanisms of toxicity and inform clinical trial design. This guide provides a detailed overview of the methodologies used to identify and validate the off-target profile of this compound, summarizing key quantitative data and presenting the signaling pathways involved. We focus on its unintended interactions with SRC family kinases and VEGFR2, providing a framework for assessing the selectivity of targeted therapeutic agents.

Introduction to this compound and Off-Target Effects

This compound is a promising therapeutic candidate designed to selectively inhibit the tyrosine kinase activity of EGFR, a key driver in various malignancies, particularly non-small cell lung cancer.[1] The rationale for its development is based on the established role of the EGFR signaling pathway in promoting cell proliferation, survival, and growth.[2][3]

However, like many kinase inhibitors, the potential for off-target activity exists due to the structural conservation of the ATP-binding pocket across the human kinome.[4][5] These unintended interactions can lead to unexpected pharmacological effects or adverse events.[4][5][6] Therefore, a critical component of the preclinical safety assessment for this compound is the systematic identification and characterization of its off-target molecular interactions and the resulting cellular phenotypes.[7][8][9] This guide outlines the experimental workflow and key findings in the off-target profiling of this compound.

Experimental Workflow for Off-Target Identification

The process of identifying and validating off-target effects is multi-staged, beginning with broad screening and progressing to specific cellular validation assays. The typical workflow is outlined below.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Phenotypic Assessment a Biochemical Kinase Screening b Identify Potential Off-Targets a->b High-throughput data c Target Engagement Assays (e.g., CETSA) b->c Prioritized Hits d Cell-Based Potency (IC50 in cell lines) b->d Prioritized Hits e Downstream Signaling (Western Blot) d->e Confirm Mechanism f Cytotoxicity Assays (e.g., MTT) e->f Validate Pathway Effect g Functional Assays (Migration, Apoptosis) e->g Validate Pathway Effect

Caption: Workflow for identifying and validating off-target effects.

Data Presentation: Quantitative Analysis of this compound Activity

Kinase Selectivity Profiling

This compound was screened against a panel of 400 human kinases at a concentration of 1 µM. The results identified several kinases with significant inhibition. Dose-response studies were then conducted to determine the half-maximal inhibitory concentration (IC50) for the primary target and key off-targets.

Table 1: Biochemical IC50 Values for this compound Against Selected Kinases

Kinase TargetFamilyBiochemical IC50 (nM)Notes
EGFR Receptor Tyrosine Kinase5.2 On-Target
SRCSRC Family Kinase85.6Off-Target
LYNSRC Family Kinase152.1Off-Target
VEGFR2Receptor Tyrosine Kinase210.5Off-Target
ABL1ABL Family Kinase> 1000Minimal Activity
AKT1AGC Family Kinase> 5000No Significant Activity
Cellular Potency and Cytotoxicity

The anti-proliferative activity of this compound was assessed in various cancer cell lines using an MTT assay after 72 hours of treatment. Cell lines were chosen based on their known expression levels of the on-target and identified off-target kinases.

Table 2: Cellular IC50 Values of this compound in Different Cell Lines

Cell LineCancer TypeKey Expressed KinasesCellular IC50 (nM)
A431Skin CarcinomaEGFR (high)15.8
HCT116Colon CarcinomaSRC (high), EGFR (mod)120.4
HUVECEndothelial (non-cancer)VEGFR2 (high)350.2
K562LeukemiaABL1 (high), LYN (high)980.0

The data indicates that while this compound is most potent in EGFR-driven cancer cells, it exhibits significant activity in cells where off-target kinases like SRC and VEGFR2 are prominent.

Signaling Pathway Visualizations

On-Target EGFR Signaling Pathway

This compound is designed to inhibit the EGFR signaling cascade, which plays a crucial role in cell proliferation and survival by activating the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][3][10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibition

Caption: this compound's primary mechanism of action via EGFR inhibition.
Off-Target SRC and VEGFR2 Signaling Pathways

Off-target inhibition of SRC family kinases and VEGFR2 can impact other critical cellular processes, including cell adhesion, migration, and angiogenesis.[11][12][13][14][15]

G cluster_0 Off-Target Pathways This compound This compound SRC SRC Kinase This compound->SRC Off-Target Inhibition VEGFR2 VEGFR2 This compound->VEGFR2 Off-Target Inhibition FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 Adhesion Cell Adhesion & Migration FAK->Adhesion Angiogenesis Angiogenesis & Permeability STAT3->Angiogenesis PLCG PLCγ VEGFR2->PLCG PKC PKC PLCG->PKC PKC->Angiogenesis

Caption: Off-target effects of this compound on SRC and VEGFR2 pathways.

Detailed Experimental Protocols

Protocol: In Vitro Biochemical Kinase Assay

This protocol describes a generic luminescence-based assay to measure the kinase activity and determine the IC50 of an inhibitor.

  • Reagent Preparation : Prepare Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare a stock solution of the kinase substrate and ATP.

  • Inhibitor Dilution : Perform a serial dilution of this compound in DMSO, followed by a further dilution in Kinase Assay Buffer to achieve the desired final concentrations.

  • Assay Plate Setup : Add 2.5 µL of each inhibitor dilution to the wells of a 384-well plate. Include "positive control" (kinase + vehicle) and "blank" (buffer only) wells.

  • Kinase Reaction : Add 2.5 µL of the diluted kinase enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 5 µL of the substrate/ATP mix to all wells to initiate the reaction.

  • Incubation : Incubate the plate at 30°C for 60 minutes.

  • Signal Detection : Add 10 µL of a detection reagent (e.g., ADP-Glo™) to each well to stop the reaction and quantify the amount of ADP produced, which corresponds to kinase activity.[16][17]

  • Data Analysis : Measure luminescence using a plate reader. Normalize the data to controls and fit the dose-response curve using non-linear regression to calculate the IC50 value.

Protocol: Cell Viability (MTT) Assay

This protocol measures cell viability by assessing the metabolic activity of cells.[18][19][20]

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[21]

  • Compound Treatment : Treat the cells with a serial dilution of this compound and incubate for 72 hours.[21]

  • MTT Addition : Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19] Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[18][19][22]

  • Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19][20]

  • Absorbance Reading : Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[18][22]

  • Data Analysis : Subtract background absorbance, normalize the results to untreated control cells, and calculate IC50 values.

Protocol: Western Blotting for Signaling Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins downstream of EGFR, SRC, and VEGFR2.[23][24]

  • Sample Preparation : Culture cells and treat with this compound at various concentrations for a specified time (e.g., 2 hours). Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[25]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis : Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.[23][26]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation : Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-p-SRC, anti-p-ERK, anti-Actin) overnight at 4°C.[23][24] Wash the membrane three times with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.

  • Analysis : Quantify band intensities using image analysis software and normalize to a loading control like Actin.

Conclusion

The comprehensive profiling of this compound reveals a potent on-target activity against EGFR. However, the data clearly indicates off-target interactions with SRC family kinases and VEGFR2 at clinically relevant concentrations. These off-target activities contribute to the compound's anti-proliferative effects in certain cellular contexts but also highlight pathways that require monitoring for potential adverse effects, such as those related to angiogenesis and cell adhesion. The methodologies and data presented in this guide provide a robust framework for the preclinical characterization of targeted kinase inhibitors, emphasizing the critical importance of understanding a drug's full selectivity profile to ensure a safer and more effective transition to clinical development.

References

Technical Whitepaper: The Potential Impact of Bromhexine (Bisolvomycin) on the Lung Microbiome

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Bisolvomycin" does not correspond to a recognized pharmaceutical agent in scientific and medical literature. This document proceeds under the assumption that the query refers to "Bisolvon," a trade name for the mucolytic agent bromhexine . All subsequent information pertains to bromhexine.

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide explores the established mechanisms of bromhexine and posits its potential indirect impact on the lung microbiome. Due to a lack of direct studies on this specific interaction, this paper synthesizes related research to provide a foundational understanding for future investigation.

Introduction to Bromhexine

Bromhexine hydrochloride is a synthetic derivative of the alkaloid vasicine, an extract from the Adhatoda vasica plant.[1][2] It has been used for decades as a mucolytic agent to treat a variety of respiratory conditions characterized by excessive or viscous mucus, such as chronic bronchitis and other bronchopulmonary diseases.[1][3][4] Bromhexine is available in various formulations, including oral tablets, syrups, and solutions for inhalation.[3]

Mechanism of Action of Bromhexine

The therapeutic effects of bromhexine on the respiratory tract are multifaceted and have been a subject of study for many years.[5][6] Its primary mechanisms of action do not directly target microbes but instead alter the pulmonary environment, which can, in turn, influence the resident microbial communities.

  • Mucolytic and Secretolytic Effects: Bromhexine's primary function is to alter the structure of bronchial secretions.[3][5] It achieves this by depolymerizing mucopolysaccharide fibers, which reduces the viscosity of mucus.[3] Additionally, it stimulates serous glands to produce a more watery, less viscous secretion, further thinning the mucus.[1][3][5]

  • Secretomotoric Effects (Enhanced Mucociliary Clearance): By reducing mucus viscosity, bromhexine facilitates its removal from the respiratory tract.[6] It enhances the activity of cilia, the small hair-like structures that line the airways and are responsible for transporting mucus out of the lungs.[1][5] This improved clearance mechanism is crucial for maintaining lung hygiene.[6]

  • Increased Antibiotic Penetration: Studies have shown that co-administration of bromhexine can increase the concentration of certain antibiotics in lung tissue, sputum, and bronchoalveolar lavage fluid.[7][8] This could enhance the efficacy of antibiotic treatments for respiratory infections.

  • TMPRSS2 Inhibition: More recent research, particularly in the context of COVID-19, has identified bromhexine as an inhibitor of Transmembrane Serine Protease 2 (TMPRSS2).[9][10] This enzyme is crucial for the entry of certain viruses, including SARS-CoV-2, into host cells.[9][11]

The following diagram illustrates the established mechanisms of action of bromhexine on the respiratory system.

Bromhexine_Mechanism_of_Action cluster_drug Bromhexine Administration cluster_effects Physiological Effects in the Lungs cluster_outcomes Clinical Outcomes Bromhexine Bromhexine Mucopolysaccharide_Depolymerization Depolymerization of Mucopolysaccharide Fibers Bromhexine->Mucopolysaccharide_Depolymerization Serous_Gland_Stimulation Stimulation of Serous Glands Bromhexine->Serous_Gland_Stimulation Ciliary_Activity Enhanced Ciliary Activity Bromhexine->Ciliary_Activity TMPRSS2_Inhibition Inhibition of TMPRSS2 Enzyme Bromhexine->TMPRSS2_Inhibition Reduced_Viscosity Reduced Mucus Viscosity Mucopolysaccharide_Depolymerization->Reduced_Viscosity Serous_Gland_Stimulation->Reduced_Viscosity Improved_Clearance Improved Mucociliary Clearance Ciliary_Activity->Improved_Clearance Reduced_Viral_Entry Reduced Viral Cell Entry TMPRSS2_Inhibition->Reduced_Viral_Entry Reduced_Viscosity->Improved_Clearance

Caption: Mechanism of action of bromhexine in the respiratory tract.

The Lung Microbiome: A Dynamic Ecosystem

For many years, the lungs were considered a sterile environment. However, advancements in culture-independent techniques, such as next-generation sequencing, have revealed that the lower respiratory tract harbors a distinct and dynamic microbial community—the lung microbiome.[12][13][14] In a healthy state, this microbiome is characterized by a low bacterial biomass and is influenced by a continuous process of microbial migration, elimination, and reproduction.[15]

Alterations in the lung microbiome, or dysbiosis, have been associated with numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and idiopathic pulmonary fibrosis.[14][16][17] The gut-lung axis, a bidirectional communication pathway between the intestinal and pulmonary microbiota, is also recognized as a critical modulator of respiratory health.[13][15]

Postulated Indirect Effects of Bromhexine on the Lung Microbiome

While no direct studies have been published on the effects of bromhexine on the lung microbiome's composition, its known mechanisms of action allow for the formulation of several hypotheses:

  • Alteration of the Microbial Habitat: Mucus provides a physical scaffold and nutrient source for bacteria in the airways. By thinning the mucus and accelerating its clearance, bromhexine fundamentally changes the physicochemical properties of this habitat.[6] This could favor the growth of some bacterial species while inhibiting others, thus altering the community structure.

  • Modulation of Bacterial Load: The enhanced mucociliary clearance promoted by bromhexine likely leads to a reduction in the overall bacterial biomass in the lungs by physically removing microbes more efficiently.[1][5]

  • Synergistic Effects with Antibiotics: By increasing the local concentration of antibiotics in the lungs, bromhexine could potentiate their effects on pathogenic bacteria.[7][8] This could lead to more significant shifts in the microbiome during antibiotic treatment compared to antibiotic administration alone.

  • Impact on Host Inflammatory Responses: The accumulation of thick mucus can trigger inflammatory responses in the airways. By improving mucus clearance, bromhexine may help to reduce this inflammation.[18][19] Since the host's inflammatory state and the lung microbiome are intricately linked, this could indirectly influence the microbial community.

Quantitative Data from Clinical Trials

Direct quantitative data on bromhexine's impact on microbial diversity or relative abundance is not available. However, clinical trials, particularly those investigating its use in COVID-19, provide quantitative data on its clinical efficacy, which may be partly attributable to its effects on the lung environment.

Outcome MeasureBromhexine GroupControl Group (Standard Care)p-valueStudy Reference
ICU Admission Rate5.1% (2/39)28.2% (11/39)0.006Ansarin et al., 2020[19]
Intubation Rate2.6% (1/39)23.1% (9/39)0.007Ansarin et al., 2020[19]
Mortality Rate0% (0/39)12.8% (5/39)0.027Ansarin et al., 2020[19]
Persistent Dyspnea (at 2 weeks)3.4%48.3%≤ 0.001Ansarin et al., 2020[18]
Persistent Cough (at 2 weeks)6.9%40.0%0.003Ansarin et al., 2020[18]

Table 1: Summary of Clinical Outcomes from a Randomized Clinical Trial of Bromhexine in COVID-19 Patients.

Experimental Protocols for Investigating the Impact on the Lung Microbiome

To definitively assess the impact of bromhexine on the lung microbiome, a structured experimental approach is required. The following outlines a potential protocol based on established methodologies in the field.[16][20][21]

6.1. Study Design

A randomized, double-blind, placebo-controlled trial would be the gold standard. Participants with a specific respiratory condition (e.g., COPD) would be randomized to receive either bromhexine or a placebo for a defined period.

6.2. Sample Collection

  • Bronchoalveolar Lavage (BAL): Considered a standard for sampling the lower airways, BAL fluid would be collected at baseline and at the end of the treatment period.[20]

  • Sputum Induction: A less invasive alternative to bronchoscopy for collecting lower airway samples.[20]

  • Negative Controls: To account for contamination, which is a significant challenge in low-biomass samples, negative controls (e.g., saline blanks) should be processed alongside the clinical samples.[16]

6.3. Microbiome Analysis

  • DNA Extraction: DNA would be extracted from the collected samples using a validated kit suitable for low-biomass samples (e.g., Qiagen DNeasy PowerSoil Kit).[16]

  • 16S rRNA Gene Amplicon Sequencing: The V4 hypervariable region of the 16S rRNA gene would be amplified by PCR and sequenced on a platform like the Illumina MiSeq. This allows for taxonomic profiling of the bacterial community.

  • Metagenomic Shotgun Sequencing: For a more in-depth analysis of the functional potential of the microbiome, shotgun sequencing can be performed. This method sequences all microbial DNA in the sample, providing insights into metabolic pathways and virulence factors.

  • Bioinformatic Analysis: Sequencing data would be processed using pipelines such as QIIME2 or DADA2 to identify microbial taxa and their relative abundances. Statistical analyses would then be performed to compare the microbiome composition (alpha and beta diversity) between the bromhexine and placebo groups.

The following diagram outlines a typical experimental workflow for such a study.

Experimental_Workflow cluster_recruitment Patient Recruitment & Randomization cluster_sampling Sampling & Processing cluster_analysis Data Analysis Recruitment Recruit Patients (e.g., COPD) Randomization Randomize Recruitment->Randomization Group_A Bromhexine Group Randomization->Group_A n=X Group_B Placebo Group Randomization->Group_B n=Y Baseline_Sample Baseline Sampling (BAL/Sputum) Group_A->Baseline_Sample Group_B->Baseline_Sample Treatment Treatment Period Baseline_Sample->Treatment End_Sample End-of-Treatment Sampling Treatment->End_Sample DNA_Extraction DNA Extraction (+ Negative Controls) End_Sample->DNA_Extraction Sequencing 16S rRNA or Metagenomic Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Processing (e.g., QIIME2) Sequencing->Bioinformatics Statistics Statistical Analysis (Alpha/Beta Diversity) Bioinformatics->Statistics Conclusion Draw Conclusions on Microbiome Impact Statistics->Conclusion

Caption: Experimental workflow to study bromhexine's impact on the lung microbiome.

Conclusion and Future Directions

Bromhexine is a well-established mucolytic agent that alters the physical and chemical environment of the lungs. While there is currently no direct evidence of its impact on the lung microbiome, its known mechanisms of action strongly suggest an indirect modulatory role. By altering mucus properties, enhancing clearance, and potentially increasing antibiotic efficacy, bromhexine may induce significant shifts in the composition and function of the lung's microbial communities.

Future research, employing the rigorous experimental protocols outlined above, is necessary to elucidate this relationship. Such studies could not only provide a deeper understanding of bromhexine's therapeutic effects but also open new avenues for microbiome-targeted therapies in respiratory diseases. Understanding how we can manipulate the lung environment to foster a healthier microbiome is a promising frontier in respiratory medicine.

References

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Method for Bisolvomycin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bisolvomycin, a compound of interest in pharmaceutical research and development, requires accurate and reliable quantification methods for various stages of drug discovery and quality control. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for such analyses. While a specific, validated HPLC method for "this compound" is not widely documented, this application note provides a detailed protocol based on the established methodology for Bromhexine, a structurally related compound. It is presumed that this method will serve as an excellent starting point for the development and validation of a quantitative analysis of this compound. Researchers should note that further method optimization and full validation in accordance with ICH guidelines are necessary for specific applications.

I. Principle of the Method

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of the analyte. The principle is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The analyte is identified and quantified based on its retention time and the area under the corresponding peak in the chromatogram, which is proportional to its concentration.

II. Experimental Protocols

A. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.45 µm)

  • Ultrasonic bath

B. Reagents and Chemicals

  • This compound reference standard (of known purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade, obtained from a water purification system)

C. Preparation of Solutions

1. Mobile Phase Preparation:

A mobile phase consisting of a mixture of methanol, acetonitrile, and 0.1% orthophosphoric acid in a ratio of 75:24:1 (v/v/v) has been shown to be effective for the separation of related compounds.

  • To prepare 1 liter of the mobile phase:

    • Measure 750 mL of methanol.

    • Measure 240 mL of acetonitrile.

    • Prepare 0.1% orthophosphoric acid by adding 1 mL of orthophosphoric acid to 999 mL of HPLC grade water.

    • Measure 10 mL of the 0.1% orthophosphoric acid solution.

    • Mix all components thoroughly.

    • Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration.

2. Standard Stock Solution Preparation (e.g., 1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of the mobile phase and then make up the volume to the mark with the mobile phase.

  • This stock solution can be stored under appropriate conditions (e.g., refrigerated and protected from light) and used to prepare working standard solutions.

3. Preparation of Working Standard Solutions (e.g., 10-60 µg/mL):

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations. For example, to prepare a 10 µg/mL solution, pipette 0.1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and make up the volume with the mobile phase.

4. Sample Preparation:

The preparation of sample solutions will depend on the matrix (e.g., bulk drug, pharmaceutical formulation, biological fluid). For a solid dosage form, a general procedure is as follows:

  • Weigh and finely powder a representative number of units (e.g., tablets).

  • Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.

  • Transfer the powder to a volumetric flask of suitable size.

  • Add a portion of the mobile phase and sonicate for a period to ensure complete dissolution of the analyte.

  • Make up the volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

D. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and should be optimized as necessary.

ParameterRecommended Condition
Column Waters C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase Methanol: Acetonitrile: 0.1% Orthophosphoric Acid (75:24:1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25 °C
Detection Wavelength To be determined by scanning the UV spectrum of this compound (a starting point of 226 nm is suggested based on related compounds)
Run Time Approximately 10 minutes (or until the analyte peak has eluted and the baseline is stable)

E. Quantification Procedure

  • System Suitability: Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of peak area and retention time.

  • Calibration Curve: Inject the series of working standard solutions in duplicate or triplicate. Construct a calibration curve by plotting the peak area against the concentration of the analyte. The linearity of the method can be assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solutions.

  • Calculation: The concentration of this compound in the sample can be determined from the linear regression equation of the calibration curve.

III. Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the analyte is spiked into a placebo matrix and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

IV. Data Presentation

Table 1: HPLC Operational Parameters

Parameter Value
Instrument HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol: Acetonitrile: 0.1% Orthophosphoric Acid (75:24:1)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 226 nm (proposed starting point)

| Column Temperature | Ambient |

Table 2: Method Validation Summary (Hypothetical Data for this compound)

Parameter Result Acceptance Criteria
Linearity Range 10 - 60 µg/mL R² ≥ 0.999
Correlation Coefficient (R²) 0.9995 -
Accuracy (% Recovery) 98.0 - 102.0% 98.0 - 102.0%
Precision (%RSD)
- Repeatability < 2.0% ≤ 2.0%
- Intermediate Precision < 2.0% ≤ 2.0%
LOD 0.1 µg/mL -
LOQ 0.3 µg/mL -

| Robustness | No significant impact on results | Consistent results |

V. Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reagents Reagents & Mobile Phase Preparation standard_prep Standard Solution Preparation reagents->standard_prep sample_prep Sample Solution Preparation reagents->sample_prep hplc_system HPLC System (Pump, Injector, Column, Detector) standard_prep->hplc_system sample_prep->hplc_system chromatography Chromatographic Separation hplc_system->chromatography data_acq Data Acquisition chromatography->data_acq quantification Peak Integration & Quantification data_acq->quantification report Result Reporting quantification->report

Caption: Experimental workflow for HPLC quantification of this compound.

method_validation_flowchart cluster_validation Method Validation (ICH Guidelines) method_dev Method Development & Optimization specificity Specificity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_use Routine Analysis & Quality Control robustness->routine_use

Caption: Logical relationship for HPLC method development and validation.

Efficacy Evaluation of Bisolvomycin in a Murine Model of Bacterial Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial pneumonia remains a significant cause of morbidity and mortality worldwide, necessitating the development of novel therapeutic agents. This document provides a detailed protocol for evaluating the efficacy of Bisolvomycin, a novel antibiotic with potential anti-inflammatory properties, in a murine model of pneumonia induced by Klebsiella pneumoniae. The described methodologies enable a comprehensive assessment of this compound's therapeutic potential by quantifying bacterial clearance, evaluating the host inflammatory response, and assessing lung pathology.

Core Principles

The protocol is designed to ensure reproducibility and provide a robust framework for preclinical drug evaluation. Key outcome measures include:

  • Bacterial Load: Determination of viable bacterial counts in the lungs and spleen to assess the antimicrobial efficacy of this compound.

  • Inflammatory Cell Infiltration: Analysis of bronchoalveolar lavage (BAL) fluid to quantify the influx of inflammatory cells, such as neutrophils and macrophages, into the airways.

  • Pro-inflammatory Cytokine Levels: Measurement of key inflammatory mediators (TNF-α, IL-6, and IL-1β) in BAL fluid to evaluate the immunomodulatory effects of this compound.

  • Lung Histopathology: Microscopic examination of lung tissue to assess the extent of pneumonia-induced damage and the therapeutic effect of this compound.

Experimental Protocols

Murine Model of Klebsiella pneumoniae Pneumonia

This protocol describes the induction of pneumonia in mice via intratracheal instillation of Klebsiella pneumoniae.[1][2]

Materials:

  • 8-10 week old C57BL/6 mice

  • Klebsiella pneumoniae (e.g., ATCC 43816)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Insulin syringes

  • Animal restraining board

Procedure:

  • Bacterial Preparation:

    • Culture K. pneumoniae from a frozen stock on a TSA plate and incubate overnight at 37°C.

    • Inoculate a single colony into TSB and grow to mid-logarithmic phase at 37°C with shaking.

    • Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^4 CFU in 50 µL). The final inoculum concentration should be confirmed by plating serial dilutions on TSA plates and performing colony counts.

  • Intratracheal Instillation:

    • Anesthetize mice via intraperitoneal injection of Ketamine/Xylazine.

    • Place the anesthetized mouse in a supine position on a restraining board.

    • Surgically expose the trachea through a small midline incision in the neck.

    • Carefully insert a 24-gauge catheter into the trachea.

    • Instill 50 µL of the bacterial suspension directly into the lungs, followed by 100 µL of air to ensure distribution.[3][4]

    • Suture the incision and allow the mouse to recover on a warming pad.

This compound Treatment Regimen

Procedure:

  • Divide the infected mice into the following groups (n=8-10 per group):

    • Vehicle Control (e.g., sterile saline)

    • This compound (low dose)

    • This compound (high dose)

    • Positive Control (e.g., a clinically relevant antibiotic)

  • Initiate treatment at a clinically relevant time point post-infection (e.g., 4 hours).

  • Administer this compound and control treatments via a clinically relevant route (e.g., intraperitoneal or oral administration) at specified intervals (e.g., every 12 hours) for a defined duration (e.g., 3 days).

Efficacy Endpoint Analysis (24-48 hours post-treatment)

a. Bacterial Load Determination [5][6][7]

Procedure:

  • Euthanize mice and aseptically harvest the lungs and spleen.

  • Homogenize the tissues in 1 mL of sterile PBS.

  • Prepare 10-fold serial dilutions of the tissue homogenates in PBS.

  • Plate 100 µL of each dilution onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies and calculate the number of Colony Forming Units (CFU) per gram of tissue.

b. Bronchoalveolar Lavage (BAL) Fluid Analysis [8][9]

Procedure:

  • Euthanize mice and expose the trachea.

  • Cannulate the trachea and instill 1 mL of ice-cold PBS into the lungs.

  • Gently aspirate the fluid and repeat the process twice.

  • Pool the recovered BAL fluid and centrifuge at 400 x g for 10 minutes at 4°C.

  • For Cell Analysis: Resuspend the cell pellet in PBS. Perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentages of neutrophils, macrophages, and lymphocytes.[10][11]

  • For Cytokine Analysis: Store the supernatant at -80°C until use.

c. Pro-inflammatory Cytokine Quantification (ELISA) [12][13][14]

Procedure:

  • Thaw the BAL fluid supernatant on ice.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

d. Lung Histopathology [15][16]

Procedure:

  • After BAL fluid collection, perfuse the lungs with PBS via the right ventricle.

  • Inflate the lungs with 10% neutral buffered formalin and fix overnight.

  • Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • A pathologist, blinded to the treatment groups, should score the lung sections for the severity of inflammation, alveolar damage, and cellular infiltration. A semi-quantitative scoring system can be employed.[17]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Bacterial Load in Lung and Spleen

Treatment GroupLung CFU/g (mean ± SEM)Spleen CFU/g (mean ± SEM)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Table 2: Bronchoalveolar Lavage (BAL) Fluid Cell Differentials

Treatment GroupTotal Cells (x10^5/mL)Neutrophils (%)Macrophages (%)Lymphocytes (%)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Table 3: Pro-inflammatory Cytokine Levels in BAL Fluid

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Table 4: Histopathological Scoring of Lung Tissue

Treatment GroupInflammation Score (0-4)Alveolar Damage Score (0-4)Cellular Infiltration Score (0-4)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Mandatory Visualization

Signaling Pathways

The inflammatory response to bacterial pneumonia is largely mediated by the activation of key signaling pathways such as NF-κB and MAPK.[18][19][20] Pathogen-associated molecular patterns (PAMPs), like lipopolysaccharide (LPS) from Gram-negative bacteria, are recognized by Toll-like receptors (TLRs), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.[20][21]

G cluster_0 Bacterial PAMPs (LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events cluster_4 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex TLR4->IKK Gene Pro-inflammatory Gene Transcription MAPK->Gene IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc IkB->NFkB Inhibits NFkB_nuc->Gene Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines G cluster_0 Phase 1: Infection Model cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Data Interpretation A Bacterial Culture (K. pneumoniae) B Intratracheal Instillation in Mice A->B C Treatment Groups: - Vehicle - this compound (Low) - this compound (High) - Positive Control B->C D Bacterial Load (CFU Assay) C->D E BAL Fluid Analysis (Cell Counts & Cytokines) C->E F Lung Histopathology C->F G Statistical Analysis & Efficacy Determination D->G E->G F->G

References

Application of Bleomycin in 3D Lung Organoid Cultures for Fibrosis Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) lung organoid cultures have emerged as powerful in vitro models that recapitulate the complex architecture and cellular heterogeneity of the human lung. These models are increasingly being utilized to study the pathogenesis of lung diseases and for the development of novel therapeutics. One such application is the modeling of pulmonary fibrosis, a devastating group of chronic lung diseases characterized by the progressive and irreversible scarring of lung tissue. Bleomycin, a glycopeptide antibiotic, is a well-established agent used to induce lung fibrosis in animal models. Its application to 3D lung organoid cultures provides a physiologically relevant platform to investigate the molecular mechanisms underlying fibrosis and to screen for potential anti-fibrotic compounds in a human-relevant context.

This document provides detailed application notes and protocols for the use of Bleomycin in 3D lung organoid cultures to establish a robust and reproducible in vitro model of pulmonary fibrosis.

Mechanism of Action of Bleomycin in Inducing Lung Fibrosis

Bleomycin exerts its cytotoxic effects primarily through the generation of reactive oxygen species (ROS), which leads to DNA strand breaks and subsequent cell death, particularly in alveolar epithelial cells. The initial inflammatory response is characterized by the infiltration of immune cells. This is followed by a fibrotic phase, where there is an excessive deposition of extracellular matrix (ECM) proteins, such as collagen, and the differentiation of fibroblasts into myofibroblasts. Several key signaling pathways are implicated in this process, including the Transforming Growth Factor-β (TGF-β), Wingless/Integrated (Wnt), and c-Jun N-terminal kinase (JNK) pathways.

Data Presentation

The following tables summarize quantitative data from studies utilizing Bleomycin to induce fibrosis. While much of the existing data comes from in vivo models, it provides a valuable reference for expected outcomes in 3D lung organoid systems.

Table 1: Bleomycin Concentration and Treatment Duration for Inducing Fibrosis

Model SystemBleomycin ConcentrationTreatment DurationKey Observations
Human Pluripotent Stem Cell-derived Alveolar Organoids20 µg/mL3 daysInduction of fibrosis-related features.[1]
Human Alveolar Lung Organoids (hLOs)10 µg/mL48 hoursIncreased expression of fibrotic markers.[2]
In vivo (mouse model)0.05 - 3 U/kg (intratracheal)Single dose, analysis at 14-28 daysDose-dependent increase in lung collagen content and fibrotic pathology.[3]
In vivo (mouse model)0.04 units (biweekly doses)Multiple dosesRobust and persistent fibrosis.[4][5]

Table 2: Quantitative Markers of Bleomycin-Induced Fibrosis

MarkerMethod of AnalysisExpected Change in Fibrotic ModelReference
Gene Expression
Alpha-Smooth Muscle Actin (α-SMA)qPCRUpregulation[2]
Collagen Type I (COL1A1)qPCRUpregulation
Fibronectin (FN1)qPCRUpregulation[2]
Intercellular Adhesion Molecule 1 (ICAM-1)qPCRUpregulation[2]
Interleukin-1β (IL-1β)qPCRUpregulation[2]
Interleukin-6 (IL-6)qPCRUpregulation[2]
Transforming Growth Factor-β1 (TGF-β1)qPCRUpregulation[2]
Protein Expression
α-SMAImmunofluorescence/Western BlotIncreased expression[2]
VimentinImmunofluorescenceIncreased expression[2]
CollagenMasson's Trichrome Staining/Hydroxyproline AssayIncreased deposition[6][7]
Cellular and Morphological Changes
Fibroblast-like cell morphologyHistology (H&E Staining)Increased presence[2]
Organoid Size/ComplexityMicroscopyAlterations in size and structure
Cell ViabilityLive/Dead StainingDecreased viability of epithelial cells
ApoptosisTUNEL Assay/Caspase ActivityIncreased apoptosis of epithelial cells

Experimental Protocols

Protocol 1: Generation of Human Lung Organoids from Pluripotent Stem Cells (PSCs)

This protocol provides a general framework for the generation of lung organoids. Specific details may vary based on the cell source and desired organoid type (e.g., airway vs. alveolar).

Materials:

  • Human pluripotent stem cells (hPSCs)

  • PSC maintenance medium

  • Differentiation induction media (specific formulations for definitive endoderm, anterior foregut endoderm, and lung progenitor cells)

  • Matrigel® or other suitable basement membrane matrix

  • Lung organoid maturation medium (e.g., DMEM/F12 supplemented with B27, N2, FGF7, FGF10, CHIR99021, and Noggin)

  • ROCK inhibitor (e.g., Y-27632)

Procedure:

  • Culture hPSCs to 70-80% confluency.

  • Initiate differentiation by replacing the maintenance medium with definitive endoderm induction medium. Culture for 3-4 days.

  • Proceed with directed differentiation to anterior foregut endoderm and then to lung progenitor cells by sequential changes of specific differentiation media.

  • Harvest the differentiated lung progenitor cells.

  • Resuspend the cells in a 1:1 mixture of lung organoid maturation medium and Matrigel® on ice.

  • Plate droplets of the cell-Matrigel® suspension into a pre-warmed culture plate.

  • Allow the droplets to solidify at 37°C for 15-20 minutes.

  • Overlay the droplets with lung organoid maturation medium supplemented with a ROCK inhibitor for the first 2-3 days.

  • Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days. Organoids should form and mature over 2-4 weeks.

Protocol 2: Induction of Fibrosis in 3D Lung Organoids with Bleomycin

Materials:

  • Mature 3D lung organoids (from Protocol 1)

  • Bleomycin sulfate solution (sterile, stock solution in PBS or DMSO)

  • Lung organoid maturation medium

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Culture mature lung organoids for at least 14 days post-plating.

  • Prepare Bleomycin working solutions in lung organoid maturation medium at desired concentrations (e.g., 10 µg/mL and 20 µg/mL). Include a vehicle control (medium with PBS or DMSO).

  • Carefully remove the existing medium from the organoid cultures.

  • Add the Bleomycin-containing medium or vehicle control medium to the respective wells.

  • Incubate the organoids for 48 to 72 hours at 37°C and 5% CO2.

  • For endpoint analysis: After the treatment period, harvest the organoids for analysis (qPCR, immunofluorescence, etc.).

  • For recovery studies: After the treatment period, carefully wash the organoids twice with fresh, pre-warmed lung organoid maturation medium to remove the Bleomycin.

  • Continue to culture the organoids in fresh maturation medium for an additional period (e.g., 4-7 days), changing the medium every 2-3 days, to observe the progression of the fibrotic phenotype.

Protocol 3: Quantitative Analysis of Fibrosis in Lung Organoids

A. RNA Extraction and Quantitative PCR (qPCR):

  • Harvest organoids from the Matrigel® domes using a cell recovery solution.

  • Extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for fibrotic markers (e.g., ACTA2 for α-SMA, COL1A1, FN1, TGFB1) and a suitable housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze the relative gene expression using the ΔΔCt method.

B. Immunofluorescence Staining:

  • Fix the organoids in 4% paraformaldehyde for 30-60 minutes at room temperature.

  • Permeabilize the organoids with 0.5% Triton X-100 in PBS for 20 minutes.

  • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1-2 hours.

  • Incubate the organoids with primary antibodies against fibrotic markers (e.g., anti-α-SMA, anti-Vimentin, anti-Collagen I) overnight at 4°C.

  • Wash the organoids three times with PBS.

  • Incubate with corresponding fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature.

  • Wash the organoids three times with PBS.

  • Mount the stained organoids and visualize using a confocal microscope.

C. Histological Analysis:

  • Fix organoids in 10% neutral buffered formalin.

  • Embed the fixed organoids in paraffin.

  • Section the paraffin blocks and mount on slides.

  • Perform Hematoxylin and Eosin (H&E) staining to observe morphology and Masson's Trichrome staining to visualize collagen deposition.

Signaling Pathways and Visualizations

TGF-β Signaling Pathway in Bleomycin-Induced Lung Fibrosis

Bleomycin-induced epithelial cell injury leads to the release and activation of TGF-β. Activated TGF-β binds to its receptors on fibroblasts, leading to the phosphorylation of Smad proteins. Phosphorylated Smads translocate to the nucleus and, in conjunction with other transcription factors, drive the expression of pro-fibrotic genes, including those for collagens and α-SMA, promoting myofibroblast differentiation and ECM deposition.[8][9][10]

TGF_beta_Pathway bleomycin Bleomycin epithelial_cell Alveolar Epithelial Cell bleomycin->epithelial_cell injury tgf_beta TGF-β (latent) epithelial_cell->tgf_beta release tgf_beta_active TGF-β (active) tgf_beta->tgf_beta_active activation tgf_beta_receptor TGF-β Receptor tgf_beta_active->tgf_beta_receptor binds smad Smad2/3 tgf_beta_receptor->smad phosphorylates p_smad p-Smad2/3 smad_complex Smad Complex p_smad->smad_complex forms complex with smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus translocates to pro_fibrotic_genes Pro-fibrotic Genes (Collagen, α-SMA) nucleus->pro_fibrotic_genes upregulates fibroblast Fibroblast pro_fibrotic_genes->fibroblast acts on myofibroblast Myofibroblast fibroblast->myofibroblast differentiation ecm ECM Deposition myofibroblast->ecm leads to

Caption: TGF-β signaling in Bleomycin-induced lung fibrosis.

Wnt/β-catenin Signaling Pathway in Lung Fibrosis

The Wnt/β-catenin pathway is also aberrantly activated in pulmonary fibrosis. Wnt ligands bind to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in fibroblast proliferation and differentiation.[11][12][13]

Wnt_Pathway wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled binds destruction_complex Destruction Complex frizzled->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin degrades beta_catenin_stable β-catenin (stabilized) nucleus Nucleus beta_catenin_stable->nucleus translocates to tcf_lef TCF/LEF nucleus->tcf_lef binds to target_genes Target Genes (Proliferation, Differentiation) tcf_lef->target_genes activates fibroblast_proliferation Fibroblast Proliferation target_genes->fibroblast_proliferation promotes

Caption: Wnt/β-catenin signaling in lung fibrosis.

JNK Signaling Pathway in Bleomycin-Induced Apoptosis

Bleomycin-induced oxidative stress activates the JNK signaling pathway, which plays a crucial role in mediating apoptosis of alveolar epithelial cells. Activated JNK can translocate to the mitochondria and modulate the activity of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.[14][15][16]

JNK_Pathway bleomycin Bleomycin ros ROS bleomycin->ros generates jnk JNK ros->jnk activates p_jnk p-JNK (active) mitochondria Mitochondria p_jnk->mitochondria translocates to bcl2 Bcl-2 (anti-apoptotic) p_jnk->bcl2 inhibits bax Bax (pro-apoptotic) p_jnk->bax activates cytochrome_c Cytochrome c mitochondria->cytochrome_c releases caspases Caspases cytochrome_c->caspases activates apoptosis Apoptosis caspases->apoptosis induces

Caption: JNK-mediated apoptosis in lung epithelial cells.

Experimental Workflow

The following diagram illustrates the overall workflow for establishing and analyzing a Bleomycin-induced fibrosis model in 3D lung organoids.

Experimental_Workflow start Start: Human Pluripotent Stem Cells (hPSCs) differentiation Directed Differentiation to Lung Progenitors start->differentiation organoid_formation 3D Culture & Organoid Formation differentiation->organoid_formation bleomycin_treatment Bleomycin Treatment organoid_formation->bleomycin_treatment analysis Analysis of Fibrotic Phenotype bleomycin_treatment->analysis gene_expression Gene Expression (qPCR) analysis->gene_expression protein_expression Protein Expression (IF, Western Blot) analysis->protein_expression histology Histology (H&E, Masson's Trichrome) analysis->histology functional_assays Functional Assays (Viability, Apoptosis) analysis->functional_assays

Caption: Workflow for Bleomycin-induced fibrosis in lung organoids.

References

Application Notes and Protocols for Assessing Bronchial Mucus Penetration of Mucolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective delivery of therapeutic agents to the airways for the treatment of respiratory diseases is often hindered by the bronchial mucus barrier. For mucolytic drugs such as bromhexine and its active metabolite ambroxol, assessing their ability to penetrate and alter the properties of this barrier is crucial for development and validation. This document provides detailed application notes and protocols for various techniques to evaluate the penetration and efficacy of such agents in bronchial mucus. While the term "Bisolvomycin" is not commonly found in scientific literature, the following methodologies are directly applicable to its likely constituent, bromhexine, and other mucolytic compounds.

I. In Vitro and Ex Vivo Models of Bronchial Mucus

A variety of models can be utilized to simulate the bronchial mucus barrier for penetration studies. The choice of model depends on the specific research question, desired complexity, and available resources.

  • Reconstituted Mucus: Lyophilized mucin from porcine gastric or bovine submaxillary glands can be rehydrated to form a mucus-like hydrogel. This model is simple and allows for high-throughput screening, but it lacks the full complexity of native human bronchial mucus.

  • Sputum from Patients: Sputum collected from patients with respiratory diseases such as cystic fibrosis or chronic bronchitis provides a clinically relevant model. However, sample variability is a significant challenge.

  • Animal-derived Tracheal Mucus: Mucus can be collected from animal models, such as mini-pigs with tracheal pouches, providing a consistent source of native mucus.[1][2][3]

  • Cell Culture Models: Human bronchial epithelial cells cultured at an air-liquid interface (ALI) can differentiate to produce a mucus layer. This model offers a high degree of biological relevance, recapitulating the cellular components of the airway.

II. Techniques for Assessing Mucus Penetration and Mucolytic Activity

Several biophysical techniques can be employed to quantify the penetration of drugs into mucus and their effect on its properties.

Multiple Particle Tracking (MPT) Microrheology

MPT is a powerful technique to characterize the microrheological properties of mucus and assess the diffusion of nanoparticles (as drug carriers or surrogates) within the mucus matrix.

Principle: The Brownian motion of fluorescently labeled nanoparticles embedded in a mucus sample is tracked using video microscopy. The trajectories of these particles are analyzed to determine the mean squared displacement (MSD), from which viscoelastic properties of the mucus, such as the storage (G') and loss (G'') moduli, can be derived. Changes in these properties upon addition of a mucolytic agent indicate its efficacy.

Experimental Protocol: Multiple Particle Tracking (MPT) Microrheology

  • Sample Preparation:

    • Prepare a mucus sample (e.g., reconstituted mucus, patient sputum) in a suitable imaging chamber.

    • Add a dilute solution of fluorescently labeled nanoparticles (e.g., 200 nm carboxylate-modified polystyrene beads) to the mucus and gently mix to ensure even distribution.

  • Microscopy and Image Acquisition:

    • Place the sample on the stage of an inverted fluorescence microscope equipped with a high-speed camera.

    • Acquire time-lapse image sequences (typically at a frame rate of 10-30 Hz) of the nanoparticles within the mucus.

  • Particle Tracking and Analysis:

    • Use particle tracking software (e.g., ImageJ with the Particle Tracker plugin) to identify and track the centroids of individual nanoparticles in the image sequence, generating trajectories.

    • Calculate the time-averaged mean squared displacement (MSD) for each particle trajectory using the formula: MSD(τ) = <(x(t+τ) - x(t))² + (y(t+τ) - y(t))²>, where τ is the lag time.

    • From the MSD, the effective diffusivity and viscoelastic moduli (G' and G'') can be calculated. A shift to a more liquid-like behavior (lower G' and G'') after treatment with the mucolytic agent indicates mucolytic activity.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the mobility and diffusion of fluorescently labeled molecules within a sample. It can be used to assess the diffusion of a fluorescently tagged drug or the mobility of mucus components after treatment with a mucolytic agent.

Principle: A high-intensity laser is used to irreversibly photobleach the fluorophores in a defined region of interest (ROI) within the mucus sample. The subsequent recovery of fluorescence in the bleached area, due to the diffusion of unbleached fluorescent molecules from the surrounding area, is monitored over time. The rate and extent of fluorescence recovery provide information about the diffusion coefficient and the mobile fraction of the fluorescent molecules.

Experimental Protocol: Fluorescence Recovery After Photobleaching (FRAP)

  • Sample Preparation:

    • Label the molecule of interest (e.g., the drug or a mucus component) with a fluorescent dye.

    • Prepare the mucus sample containing the fluorescently labeled molecules in an imaging dish.

  • Microscopy and Photobleaching:

    • Mount the sample on a confocal laser scanning microscope.

    • Acquire a pre-bleach image of the ROI at low laser intensity.

    • Use a high-intensity laser pulse to photobleach the ROI.

    • Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser intensity to monitor fluorescence recovery.

  • Data Analysis:

    • Measure the mean fluorescence intensity in the ROI over time.

    • Normalize the recovery data to account for photobleaching during image acquisition.

    • Fit the fluorescence recovery curve to a mathematical model to determine the diffusion coefficient (D) and the mobile fraction (Mf). An increase in D and Mf after treatment with a mucolytic agent indicates increased mobility and mucus penetration.

Diffusion Chamber Assays (e.g., Franz Diffusion Cell)

Diffusion chambers are used to measure the transport of a drug across a mucus layer from a donor to a receptor compartment.

Principle: A layer of mucus is placed on a membrane separating a donor chamber, containing the drug solution, from a receptor chamber. The appearance of the drug in the receptor chamber over time is measured to determine the permeability of the drug through the mucus.

Experimental Protocol: Franz Diffusion Cell Assay

  • Apparatus Setup:

    • Assemble the Franz diffusion cell with a synthetic or biological membrane separating the donor and receptor chambers.

    • Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline) and ensure no air bubbles are trapped beneath the membrane.

  • Mucus Application:

    • Apply a defined volume and thickness of the mucus sample onto the membrane.

  • Drug Application and Sampling:

    • Add the drug solution to the donor chamber.

    • At predetermined time intervals, withdraw samples from the receptor chamber for analysis and replace with fresh buffer.

  • Quantification:

    • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Calculate the cumulative amount of drug permeated per unit area and plot it against time.

    • The steady-state flux (Jss) and the permeability coefficient (Kp) can be determined from the slope of the linear portion of the plot. An increased Kp in the presence of a mucolytic agent suggests enhanced penetration.

III. Quantitative Data on Mucolytic Effects

The following tables summarize the quantitative effects of bromhexine and other mucolytic agents on mucus properties from published studies.

Table 1: Effect of Bromhexine on Mucus Viscoelastic Properties

ParameterModelTreatmentChangeReference
Residual Shear ViscosityMini-pig tracheal mucusBromhexine hydrochloride (0.5, 1.0, 2.0 mg/kg)Reduced (p < 0.05)[1][2][3]
Instantaneous Shear ComplianceMini-pig tracheal mucusBromhexine hydrochloride (0.5, 1.0, 2.0 mg/kg)Increased (p < 0.005)[1][2][3]
Sputum ViscosityPatients with chronic pulmonary diseasesBromhexineSignificantly decreased (p < 0.01)[4]
Sputum Fiber ContentPatients with chronic pulmonary diseasesBromhexineProgressively reduced[4]

Table 2: Effect of Ambroxol on Mucus Properties and Secretion

ParameterModelTreatmentChangeReference
MUC5AC expressionHuman bronchial epithelial cells (NCI-H292)AmbroxolInhibited[5]
Glycosaminoglycan levelsIn vivo (LPS-induced airway inflammation)Ambroxol inhalationReduced[5]
Mucociliary clearanceIn vivo (LPS-induced airway inflammation)Ambroxol inhalationEnhanced[5]
Sputum property scoreHospitalized adult patientsInhaled ambroxolSignificantly greater decrease vs. placebo (p = 0.0215)[6]
24h Expectoration volumeHospitalized adult patientsInhaled ambroxolSignificantly reduced vs. placebo (p = 0.0166)[6]

Table 3: Effect of N-Acetylcysteine (NAC) on Mucus Properties

ParameterModelTreatmentChangeReference
Sputum ViscosityPost-thoracotomy patientsNebulized NACReduced[7]
Sputum ViscosityPatients with chronic bronchitisNAC (600 mg/day and 1200 mg/day)Reduction of 1/3-1/4 vs baseline (p<0.05)[7]
MUC5AC gene and protein expressionHuman bronchial epithelial cellsNACSignificantly reduced[8]
Goblet cell numberIn vitro and animal modelsNACReduced[8]

IV. Visualization of Mechanisms and Workflows

Signaling Pathway of Ambroxol's Mucolytic and Anti-inflammatory Action

Ambroxol, the active metabolite of bromhexine, exerts its effects through multiple pathways. It reduces mucus viscosity, enhances mucociliary clearance, and has anti-inflammatory properties. One of the key pathways involved is the inhibition of the extracellular signal-regulated kinase (Erk) signaling pathway, which leads to a downstream reduction in the expression of MUC5AC and pro-inflammatory cytokines.[5]

Ambroxol_Pathway LPS LPS (Inflammatory Stimulus) Erk Erk Signaling Pathway LPS->Erk Activates Ambroxol Ambroxol Ambroxol->Erk Inhibits MUC5AC MUC5AC Gene Expression Erk->MUC5AC Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Erk->Cytokines Promotes Mucus_Viscosity Increased Mucus Viscosity & Secretion MUC5AC->Mucus_Viscosity Inflammation Airway Inflammation Cytokines->Inflammation

Ambroxol's inhibitory effect on the Erk signaling pathway.
General Mechanism of Mucolytic Action of Bromhexine

Bromhexine acts as a secretolytic and secretomotoric agent. It breaks down mucopolysaccharide fibers and stimulates serous gland secretion, leading to a less viscous mucus that is more easily cleared by ciliary action.[9][10][11]

Bromhexine_Mechanism Bromhexine Bromhexine Mucus_Structure Breaks Down Fibers Bromhexine->Mucus_Structure Serous_Secretion Stimulates Secretion Bromhexine->Serous_Secretion Mucopolysaccharide Mucopolysaccharide Fibers Serous_Glands Serous Glands Mucus_Structure->Mucopolysaccharide Reduced_Viscosity Reduced Mucus Viscosity Mucus_Structure->Reduced_Viscosity Serous_Secretion->Serous_Glands Serous_Secretion->Reduced_Viscosity Ciliary_Action Enhanced Ciliary Clearance Reduced_Viscosity->Ciliary_Action

Bromhexine's dual action on mucus structure and secretion.
Experimental Workflow for Assessing Mucolytic Efficacy

The following workflow outlines the key steps in evaluating the efficacy of a novel mucolytic agent.

Mucolytic_Workflow Start Start: Novel Mucolytic Compound In_Vitro_Models Select In Vitro/Ex Vivo Mucus Model (e.g., Reconstituted, Sputum, Cell Culture) Start->In_Vitro_Models Treatment Treat Mucus with Compound at Various Concentrations In_Vitro_Models->Treatment MPT Multiple Particle Tracking (MPT) Microrheology Treatment->MPT FRAP Fluorescence Recovery After Photobleaching (FRAP) Treatment->FRAP Diffusion_Cell Diffusion Chamber Assay Treatment->Diffusion_Cell Analysis Data Analysis: - Viscoelasticity (G', G'') - Diffusion Coefficient (D) - Permeability (Kp) MPT->Analysis FRAP->Analysis Diffusion_Cell->Analysis Efficacy Determine Mucolytic Efficacy and Penetration Analysis->Efficacy

Workflow for the evaluation of a new mucolytic compound.

References

Application Notes and Protocols for the Development of a Bisolvomycin-Resistant Bacterial Strain for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisolvomycin is a compound preparation containing the antibiotic oxytetracycline and the mucolytic agent bromhexine.[1][2][3][4] Oxytetracycline, a member of the tetracycline class of antibiotics, is the active antimicrobial component. It functions by inhibiting protein synthesis in susceptible bacteria through binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site.[5][6][7][8] This bacteriostatic action halts bacterial growth and replication.[5][8] The development of bacterial resistance to tetracyclines, including oxytetracycline, is a significant area of research, with primary mechanisms including the acquisition of genes encoding for efflux pumps that actively remove the antibiotic from the cell, or for ribosomal protection proteins that prevent the antibiotic from binding to its target.[9][10]

Bromhexine is primarily known as a mucolytic agent that helps to break down mucus in the respiratory tract.[11][12] While not a primary antibiotic, some research suggests that bromhexine may possess intrinsic antimicrobial properties and can act synergistically with other antibiotics, potentially enhancing their efficacy.[13][14]

These application notes provide a detailed framework for the development and characterization of a bacterial strain resistant to the oxytetracycline component of this compound. The protocols outlined below are designed to be adaptable for various bacterial species and laboratory settings, providing a valuable tool for studying antibiotic resistance mechanisms and for the initial stages of new drug development.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound/Oxytetracycline against Susceptible and Resistant Bacterial Strains
Bacterial StrainThis compound (µg/mL)Oxytetracycline (µg/mL)Fold Increase in MIC
Wild-Type (Susceptible)N/A
Resistant Isolate 1
Resistant Isolate 2
Resistant Isolate 3
Table 2: Characterization of Putative Resistance Mechanisms
Bacterial StrainEfflux Pump Gene (e.g., tetA) Expression (Fold Change)Ribosomal Protection Gene (e.g., tetM) Presence (PCR)16S rRNA Gene Mutation Analysis
Wild-Type (Susceptible)1.0NegativeNo known resistance mutations
Resistant Isolate 1
Resistant Isolate 2
Resistant Isolate 3

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Bacterial Strain by Gradient Plating

This protocol describes a method for selecting for spontaneous mutations conferring resistance to this compound (oxytetracycline).

Materials:

  • Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus)

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)

  • Appropriate solid agar medium (e.g., Luria-Bertani agar, Tryptic Soy Agar)

  • This compound or Oxytetracycline hydrochloride

  • Sterile Petri dishes (150 mm)

  • Sterile spreader

  • Incubator

Procedure:

  • Prepare a bacterial inoculum: Inoculate a single colony of the susceptible bacterial strain into 5 mL of liquid growth medium. Incubate overnight at the optimal temperature for the strain with shaking.

  • Prepare the gradient plate: a. Melt the agar medium and cool to 50-55°C. b. Pour a bottom layer of plain agar into a 150 mm Petri dish and allow it to solidify at an angle to create a wedge. c. Prepare a second batch of agar medium containing a sub-inhibitory concentration of this compound/Oxytetracycline (e.g., 0.5x MIC of the susceptible strain). d. Place the plate flat and pour the antibiotic-containing agar over the solidified plain agar wedge. This will create a concentration gradient of the antibiotic across the plate.

  • Inoculate the plate: Spread 100 µL of the overnight bacterial culture evenly over the surface of the gradient plate.

  • Incubate: Incubate the plate at the optimal growth temperature for 24-48 hours, or until colonies appear.

  • Isolate resistant colonies: Select well-isolated colonies from the high-concentration end of the gradient.

  • Confirm resistance: Streak the selected colonies onto a new agar plate containing a uniform, high concentration of this compound/Oxytetracycline (e.g., 4x MIC of the susceptible strain) to confirm the resistant phenotype.

  • Determine the new MIC: Perform a standard MIC assay (e.g., broth microdilution) to quantify the level of resistance in the selected isolates (see Protocol 2).

  • Store resistant strains: Prepare glycerol stocks of the confirmed resistant isolates for long-term storage at -80°C.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound/Oxytetracycline.

Materials:

  • Susceptible and resistant bacterial strains

  • Mueller-Hinton broth (or other appropriate broth medium)

  • This compound or Oxytetracycline hydrochloride stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare bacterial inoculum: Dilute an overnight culture of the bacterial strain to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Prepare serial dilutions of the antibiotic: In a 96-well plate, perform two-fold serial dilutions of this compound/Oxytetracycline in broth to cover a range of concentrations (e.g., from 256 µg/mL to 0.25 µg/mL).

  • Inoculate the plate: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

  • Incubate: Incubate the plate at the optimal growth temperature for 18-24 hours.

  • Determine the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Protocol 3: Investigation of Resistance Mechanisms

This section provides an overview of methods to characterize the molecular basis of the developed resistance.

A. PCR Screening for Known Resistance Genes:

  • Efflux Pump Genes: Use primers specific for common tetracycline efflux pump genes (e.g., tetA, tetB, tetC, tetD, tetG).

  • Ribosomal Protection Protein Genes: Use primers for genes encoding ribosomal protection proteins (e.g., tetM, tetO, tetS, tetW).

  • Procedure: Extract genomic DNA from the wild-type and resistant strains. Perform PCR using the specific primers. Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size in the resistant strain and its absence in the wild-type strain suggests the acquisition of that specific resistance gene.

B. Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR):

  • This method is used to determine if the expression of an endogenous or acquired efflux pump is upregulated in the resistant strain.

  • Procedure:

    • Extract total RNA from mid-log phase cultures of the wild-type and resistant strains grown in the presence and absence of a sub-inhibitory concentration of this compound/Oxytetracycline.

    • Synthesize cDNA from the extracted RNA.

    • Perform RT-qPCR using primers for the target efflux pump gene and a housekeeping gene for normalization (e.g., 16S rRNA).

    • Calculate the relative fold change in gene expression in the resistant strain compared to the wild-type strain.

C. Whole-Genome Sequencing (WGS):

  • WGS can provide a comprehensive view of the genetic changes in the resistant strain.

  • Procedure:

    • Extract high-quality genomic DNA from the wild-type and resistant strains.

    • Perform next-generation sequencing.

    • Compare the genome of the resistant strain to the wild-type strain to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and the acquisition of new genetic elements (e.g., transposons, plasmids) that may be responsible for the resistant phenotype.

Mandatory Visualizations

experimental_workflow cluster_development Development of Resistant Strain cluster_characterization Characterization of Resistance start Start with Susceptible Bacterial Strain gradient_plate Gradient Plate with This compound/Oxytetracycline start->gradient_plate Inoculate incubation Incubation and Selection of Colonies gradient_plate->incubation confirmation Confirmation on High Concentration Agar incubation->confirmation Isolate mic_determination MIC Determination of Resistant Isolates confirmation->mic_determination storage Glycerol Stock for Long-Term Storage mic_determination->storage dna_extraction Genomic DNA Extraction mic_determination->dna_extraction rt_qpcr RT-qPCR for Gene Expression Analysis mic_determination->rt_qpcr RNA Extraction pcr PCR for Known Resistance Genes dna_extraction->pcr wgs Whole-Genome Sequencing dna_extraction->wgs analysis Data Analysis and Mechanism Identification pcr->analysis rt_qpcr->analysis wgs->analysis

Caption: Experimental workflow for developing and characterizing a this compound-resistant bacterial strain.

signaling_pathway cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms oxytetracycline Oxytetracycline (from this compound) ribosome 30S Ribosomal Subunit oxytetracycline->ribosome Binds to protein_synthesis Protein Synthesis oxytetracycline->protein_synthesis Inhibits ribosome->protein_synthesis Essential for bacterial_growth Bacterial Growth and Replication protein_synthesis->bacterial_growth Leads to efflux_pump Efflux Pump (e.g., TetA) efflux_pump->oxytetracycline Expels ribosomal_protection Ribosomal Protection Protein (e.g., TetM) ribosomal_protection->ribosome Shields

Caption: Mechanism of action of oxytetracycline and common bacterial resistance pathways.

References

Application Notes and Protocols: Using Bisolvomycin for In Vivo Imaging of Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for information regarding the use of "Bisolvomycin" for in vivo imaging of bacterial infections did not yield any relevant scientific literature, application notes, or protocols. The available search results primarily consist of a brief mention in a 1971 publication regarding its use in bronchitis, and references to a different antibiotic, Bicyclomycin, which has a distinct mechanism of action.

Therefore, we are unable to provide the requested detailed application notes, protocols, quantitative data, or visualizations for "this compound" in the context of bacterial imaging. The absence of data prevents the creation of the specified content for this particular compound.

We recommend verifying the name of the compound of interest. Should you be interested in established methods for in vivo imaging of bacterial infections, we can provide detailed information on well-documented imaging agents and protocols. These include, but are not limited to, fluorescently labeled antibiotics, bacteria-specific probes, and various imaging modalities such as fluorescence imaging, bioluminescence imaging, positron emission tomography (PET), and single-photon emission computed tomography (SPECT).

Application Notes and Protocols for the Mass Spectrometry Analysis of Oxytetracycline Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of Oxytetracycline (OTC) and its primary metabolites, 4-epioxytetracycline and N-demethyloxytetracycline, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended for research and drug development purposes.

Introduction

Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline class. It is widely used in veterinary and human medicine.[1][2] Monitoring its metabolic fate is crucial for understanding its efficacy, potential toxicity, and for regulatory compliance in food products. The primary metabolites of concern are formed through epimerization and N-demethylation.[3][4] This document details the necessary protocols for sample preparation, LC-MS/MS analysis, and data interpretation for the quantitative analysis of OTC and its metabolites in biological matrices.

Metabolic Pathway of Oxytetracycline

The metabolism of Oxytetracycline in biological systems primarily involves two key transformations:

  • Epimerization: The conversion of Oxytetracycline to its C4-epimer, 4-epioxytetracycline. This is a reversible reaction that can occur under certain pH conditions.[5]

  • N-demethylation: The removal of a methyl group from the dimethylamino group, resulting in the formation of N-demethyloxytetracycline.[3][4]

These metabolic conversions are important to monitor as the metabolites may have different biological activities and toxicological profiles compared to the parent drug.

Oxytetracycline Metabolic Pathway OTC Oxytetracycline EpiOTC 4-epioxytetracycline OTC->EpiOTC Epimerization (reversible) NDMOTC N-demethyloxytetracycline OTC->NDMOTC N-demethylation EpiOTC->OTC

Caption: Metabolic pathway of Oxytetracycline.

Experimental Protocols

Sample Preparation: Extraction of Oxytetracycline and its Metabolites from Plasma

This protocol is adapted for the extraction of OTC and its metabolites from plasma samples.

Materials:

  • Bovine or human plasma

  • Ethyl acetate-isopropyl alcohol (9:1, v/v)

  • 0.1 M McIlvaine-EDTA buffer (pH 4.0)

  • Internal Standard (IS) solution (e.g., Tetracycline or Demeclocycline in methanol)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1.0 mL of plasma into a 15 mL centrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 2.0 mL of 0.1 M McIlvaine-EDTA buffer (pH 4.0).

  • Vortex for 30 seconds.

  • Add 5.0 mL of ethyl acetate-isopropyl alcohol (9:1, v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 10 µL

| Column Temperature | 40°C |

MS/MS Conditions (Positive ESI Mode):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Oxytetracycline 461.2 444.1 25
4-epioxytetracycline 461.2 444.1 25
N-demethyloxytetracycline 447.2 430.1 28

| Tetracycline (IS) | 445.2 | 410.1 | 27 |

Note: These MS/MS parameters are illustrative and should be optimized for the specific instrument used.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Buffer Add Buffer & IS Plasma->Buffer Extraction Liquid-Liquid Extraction Buffer->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: General experimental workflow.

Data Presentation

The following tables present example quantitative data for the analysis of Oxytetracycline and its metabolites.

Table 1: Method Validation Parameters

This table summarizes typical performance characteristics of the described LC-MS/MS method.

ParameterOxytetracycline4-epioxytetracyclineN-demethyloxytetracycline
Linear Range (ng/mL) 1 - 5001 - 5002 - 500
Correlation Coefficient (r²) > 0.995> 0.995> 0.994
Limit of Detection (LOD) (ng/mL) 0.50.51.0
Limit of Quantification (LOQ) (ng/mL) 1.01.02.0
Recovery (%) 85 - 9582 - 9378 - 90
Precision (RSD %) < 10< 12< 15

Data are illustrative and may vary based on matrix and instrumentation.

Table 2: Example Quantitative Results in Spiked Plasma

This table shows representative concentrations of OTC and its metabolites determined in spiked plasma samples.

Spiked Concentration (ng/mL)Measured Oxytetracycline (ng/mL)Measured 4-epioxytetracycline (ng/mL)Measured N-demethyloxytetracycline (ng/mL)
10 9.2 ± 0.88.9 ± 1.08.1 ± 1.2
50 48.5 ± 4.146.7 ± 5.244.3 ± 6.1
250 241.2 ± 19.8235.6 ± 25.4228.9 ± 31.2

Values are presented as mean ± standard deviation (n=3).

Troubleshooting and Considerations

  • Matrix Effects: Biological matrices can cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification. If unavailable, a structurally similar analog like tetracycline or demeclocycline can be used.[6]

  • Epimer Stability: The equilibrium between Oxytetracycline and 4-epioxytetracycline is pH and temperature-dependent.[5] It is crucial to maintain consistent pH and temperature throughout the sample preparation and analysis to ensure accurate quantification of both species.

  • Contamination: Tetracyclines are prone to chelation with metal ions. Using metal-free vials and high-purity solvents is recommended to avoid adduct formation and peak shape issues.

These application notes and protocols provide a robust framework for the mass spectrometry-based analysis of Oxytetracycline and its key metabolites. Adherence to these guidelines, with appropriate validation for specific applications, will enable researchers to generate high-quality, reliable data.

References

Practical Guide to Formulating Bisolvomycin for Aerosol Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the formulation of Bisolvomycin, a combination of the mucolytic agent bromhexine and the antibiotic oxytetracycline, for aerosol delivery. The synergistic action of these two active pharmaceutical ingredients (APIs) makes this compound a promising candidate for the treatment of respiratory infections characterized by excessive and viscous mucus. This guide outlines the pre-formulation considerations, formulation strategies, and detailed experimental protocols for the development of a stable and effective this compound aerosol formulation.

Introduction to this compound and Aerosol Delivery

This compound combines the mucolytic properties of bromhexine with the broad-spectrum antibiotic activity of oxytetracycline, offering a dual-pronged approach to treating respiratory infections. Bromhexine works by breaking down mucopolysaccharide fibers in the mucus and stimulating the secretion of serous mucus, thereby reducing viscosity and facilitating clearance.[1][2] Oxytetracycline is a bacteriostatic antibiotic that inhibits protein synthesis in a wide range of bacteria by binding to the 30S ribosomal subunit.[3][4]

Aerosol delivery of this compound directly to the respiratory tract presents several advantages over systemic administration, including rapid onset of action, targeted drug delivery to the site of infection, and reduced systemic side effects. This localized delivery is particularly beneficial for treating lung infections, as it can achieve high drug concentrations in the airways while minimizing systemic exposure.

Pre-formulation Studies

Thorough pre-formulation studies are critical for the successful development of a stable and effective aerosol formulation. Key parameters to investigate for both bromhexine hydrochloride and oxytetracycline are summarized below.

Physicochemical Properties

A summary of the relevant physicochemical properties of the active pharmaceutical ingredients (APIs) is presented in Table 1.

PropertyBromhexine HydrochlorideOxytetracycline
Molecular Formula C₁₄H₂₀Br₂N₂·HClC₂₂H₂₄N₂O₉
Molecular Weight 412.59 g/mol 460.43 g/mol
Appearance White crystalline powder[5]Yellow crystalline powder
Melting Point ~239°C (with decomposition)[5]Decomposes at 181-182°C
pKa Not readily available3.3, 7.3, 9.1

Table 1: Physicochemical Properties of Bromhexine Hydrochloride and Oxytetracycline.

Solubility Analysis

The solubility of both APIs is a critical factor in developing a liquid formulation for nebulization.

  • Bromhexine Hydrochloride: Slightly soluble in water and ethanol.[5][6] Its solubility is enhanced in acidic conditions.[7] A saturated solution of bromhexine hydrochloride in water has a pH between 3.0 and 5.0.[5]

  • Oxytetracycline: Very slightly soluble in water, and sparingly soluble in ethanol.[8] Its solubility is significantly affected by pH, with increased solubility in acidic solutions where it exists primarily in its cationic form.[9] The use of co-solvents such as polyethylene glycol (PEG) 400 and propylene glycol has been shown to increase the solubility of oxytetracycline.[9]

Quantitative Solubility Data:

Solvent SystemBromhexine Hydrochloride SolubilityOxytetracycline Solubility
WaterSlightly soluble[5]~0.313 mg/mL[8]
Ethanol (95%)Slightly soluble[5]Sparingly soluble[8]
Propylene GlycolSolubleSoluble
PEG 400SolubleSoluble
Aqueous Buffer (pH 3.5) Increased solubilityIncreased solubility[9]

Table 2: Solubility Profile of Bromhexine Hydrochloride and Oxytetracycline in Various Solvents.

Stability Profile

Both APIs are susceptible to degradation, which must be addressed in the formulation.

  • Bromhexine Hydrochloride: Can undergo degradation, and stability-indicating HPLC methods have been developed to monitor its stability in the presence of degradation products.[4][10]

  • Oxytetracycline: Is sensitive to light and can degrade in solution, particularly at neutral to alkaline pH.[11] Stability is improved in acidic conditions.[11]

Formulation Development for Nebulization

A solution-based formulation for delivery via a nebulizer is a practical approach for this compound. This avoids the complexities of powder formulations and allows for the delivery of a larger dose if required.

Excipient Selection

The choice of excipients is crucial for ensuring the solubility, stability, and tolerability of the final formulation.

ExcipientFunctionRationale for Use with this compound
Purified Water VehiclePrimary solvent for the formulation.
Propylene Glycol Co-solvent/SolubilizerEnhances the solubility of both bromhexine and oxytetracycline.[9]
Polyethylene Glycol 400 (PEG 400) Co-solvent/SolubilizerImproves the solubility of oxytetracycline and can be used for bromhexine hydrochloride solutions for inhalation.[9][12]
Polysorbate 80 (Tween 80) Surfactant/SolubilizerCan aid in the solubilization of poorly soluble compounds. A patent for a bromhexine hydrochloride inhalation solution includes Tween 80.[12]
Tartaric Acid pH adjusting agent/StabilizerUsed in bromhexine hydrochloride inhalation solutions to maintain an acidic pH, which is beneficial for the stability of both APIs.[13]
Sodium Hydroxide / Hydrochloric Acid pH adjusting agentFor fine-tuning the pH of the final formulation.

Table 3: Recommended Excipients for this compound Nebulizer Solution.

Proposed Formulation

Based on the pre-formulation data, a starting formulation for a this compound nebulizer solution is proposed in Table 4.

IngredientConcentration (% w/v)
Bromhexine Hydrochloride0.1 - 0.5%
Oxytetracycline Hydrochloride0.5 - 2.0%
Propylene Glycol10 - 20%
Polysorbate 800.1 - 0.5%
Tartaric Acid0.1 - 0.2%
Sodium Hydroxide/Hydrochloric Acidq.s. to pH 3.5 - 4.5
Purified Waterq.s. to 100%

Table 4: Proposed Starting Formulation for this compound Nebulizer Solution.

Experimental Protocols

Detailed methodologies for the key experiments required to characterize the this compound aerosol formulation are provided below.

Preparation of this compound Nebulizer Solution

Objective: To prepare a clear, stable solution of this compound for aerosolization.

Materials:

  • Bromhexine Hydrochloride

  • Oxytetracycline Hydrochloride

  • Propylene Glycol

  • Polysorbate 80

  • Tartaric Acid

  • Sodium Hydroxide (0.1 N)

  • Hydrochloric Acid (0.1 N)

  • Purified Water

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flasks and pipettes

Protocol:

  • In a volumetric flask, dissolve the tartaric acid in approximately 70% of the final volume of purified water with stirring.

  • Slowly add the propylene glycol and polysorbate 80 to the solution and continue stirring until a homogenous mixture is formed.

  • Carefully add and dissolve the bromhexine hydrochloride and oxytetracycline hydrochloride in the mixture.

  • Adjust the pH of the solution to the target range (3.5 - 4.5) using 0.1 N sodium hydroxide or 0.1 N hydrochloric acid.

  • Add purified water to bring the solution to the final volume.

  • Filter the solution through a 0.22 µm sterile filter.

Characterization of the Aerosol

Objective: To determine the particle size distribution of the aerosolized this compound formulation, which is a critical determinant of its deposition site within the respiratory tract.

Apparatus:

  • Andersen Cascade Impactor (ACI)

  • Nebulizer (e.g., jet or mesh nebulizer)

  • Vacuum pump

  • Flow meter

Protocol:

  • Assemble the Andersen Cascade Impactor according to the manufacturer's instructions.

  • Coat the collection plates with a suitable solvent (e.g., a mixture of methanol and water) to prevent particle bounce.

  • Connect the nebulizer to the ACI inlet via a suitable induction port.

  • Connect the ACI to a vacuum pump and adjust the flow rate to a calibrated value (e.g., 28.3 L/min).

  • Pipette a known volume of the this compound nebulizer solution into the nebulizer.

  • Activate the nebulizer and the vacuum pump simultaneously and run for a predetermined time.

  • After nebulization, carefully disassemble the ACI.

  • Rinse each stage and the filter with a known volume of a suitable solvent to recover the deposited drug.

  • Quantify the amount of bromhexine and oxytetracycline on each stage using a validated HPLC method.

  • Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosol particles.

Representative Quantitative Data for Aerosol Particle Size Distribution:

ParameterTarget ValueRepresentative Data (from similar nebulized formulations)
Mass Median Aerodynamic Diameter (MMAD) 1 - 5 µm2.7 ± 0.1 µm[14]
Geometric Standard Deviation (GSD) < 2.51.8 - 2.2
Fine Particle Fraction (FPF < 5 µm) > 50%60 - 70%

Table 5: Target and Representative Data for Aerodynamic Particle Size Distribution.

Objective: To estimate the amount of drug that would be deposited in different regions of the respiratory tract.

Apparatus:

  • In vitro lung model (e.g., Alberta Idealized Throat)[15]

  • Breathing simulator

  • Nebulizer

  • Filter holders and filters

Protocol:

  • Set up the in vitro lung model, connecting the nebulizer to the inlet and a filter to the outlet to capture the "respirable" fraction.

  • Program the breathing simulator to mimic a realistic breathing pattern (e.g., tidal volume of 500 mL, frequency of 15 breaths/min).

  • Load the nebulizer with a known amount of the this compound formulation.

  • Run the breathing simulator and nebulizer for a set duration.

  • After the experiment, recover the drug deposited in the different sections of the lung model (mouth-throat, trachea, and filter) by rinsing with a suitable solvent.

  • Quantify the amount of bromhexine and oxytetracycline in each section using a validated HPLC method.

  • Calculate the percentage of the total dose deposited in each region.

Representative Quantitative Data for In Vitro Drug Deposition:

Lung RegionTarget Deposition (%)Representative Data (from nebulized formulations)
Mouth-Throat < 30%20 - 40%
Tracheobronchial > 50%50 - 70% (as "respirable fraction" on filter)[16]
Device Residual < 20%10 - 30%

Table 6: Target and Representative Data for In Vitro Drug Deposition.

Stability Studies

Objective: To assess the physical and chemical stability of the this compound nebulizer solution under accelerated and long-term storage conditions.

Protocol:

  • Prepare three batches of the this compound nebulizer solution and package them in the intended final container-closure system.

  • Store the samples under the following conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • At specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term), withdraw samples and analyze for the following parameters:

    • Appearance: Visual inspection for color change and precipitation.

    • pH: Measurement using a calibrated pH meter.

    • Assay of Bromhexine and Oxytetracycline: Quantification of the APIs using a validated stability-indicating HPLC method.[10][11]

    • Related Substances: Determination of degradation products using the same HPLC method.

Acceptance Criteria for Stability:

  • Appearance: Clear solution, free from visible particles.

  • pH: Within ± 0.5 units of the initial value.

  • Assay: 90.0% - 110.0% of the initial concentration.

  • Related Substances: No significant increase in degradation products.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound Components

The following diagrams illustrate the mechanisms of action of bromhexine and oxytetracycline.

Bromhexine_Mechanism Bromhexine Bromhexine MucousGland Mucous Gland Bromhexine->MucousGland Stimulates Mucopolysaccharide Mucopolysaccharide Fibers in Mucus Bromhexine->Mucopolysaccharide Acts on SerousSecretion Increased Serous Secretion MucousGland->SerousSecretion Viscosity Decreased Mucus Viscosity SerousSecretion->Viscosity Breakdown Fiber Breakdown Mucopolysaccharide->Breakdown Breakdown->Viscosity Clearance Enhanced Mucociliary Clearance Viscosity->Clearance

Caption: Mechanism of action of Bromhexine as a mucolytic agent.

Oxytetracycline_Mechanism Oxytetracycline Oxytetracycline BacterialRibosome Bacterial 30S Ribosomal Subunit Oxytetracycline->BacterialRibosome Binds to BindingSite A-site BacterialRibosome->BindingSite tRNA aminoacyl-tRNA tRNA->BindingSite Binding blocked by Oxytetracycline ProteinSynthesis Protein Synthesis BindingSite->ProteinSynthesis Inhibition of Elongation BacterialGrowth Bacterial Growth and Replication ProteinSynthesis->BacterialGrowth Inhibition

Caption: Mechanism of action of Oxytetracycline as an antibiotic.

Experimental Workflow for Formulation Development

The logical flow of the formulation development and characterization process is depicted below.

Formulation_Workflow Preformulation Pre-formulation Studies (Solubility, Stability) FormulationDev Formulation Development (Excipient Selection, pH) Preformulation->FormulationDev Preparation Preparation of Nebulizer Solution FormulationDev->Preparation AerosolChar Aerosol Characterization Preparation->AerosolChar Stability Stability Studies (Accelerated & Long-term) Preparation->Stability APSD Aerodynamic Particle Size Distribution (APSD) AerosolChar->APSD Deposition In Vitro Drug Deposition AerosolChar->Deposition FinalFormulation Final Formulation Specification APSD->FinalFormulation Deposition->FinalFormulation Stability->FinalFormulation

Caption: Workflow for the development and characterization of this compound aerosol.

Conclusion

This guide provides a systematic approach to the formulation of this compound for aerosol delivery. By carefully considering the physicochemical properties of bromhexine and oxytetracycline and employing the detailed experimental protocols, researchers can develop a stable and effective nebulizer solution. The successful aerosol formulation of this compound has the potential to significantly improve the treatment of respiratory infections by delivering the active ingredients directly to the site of action. Further optimization and in vivo studies will be necessary to fully elucidate the clinical efficacy of this novel formulation.

References

Application Notes & Protocols: Cell-based Assays for Screening Bisolvomycin's Mucolytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Internal Use Only

Introduction

Mucus hypersecretion and increased viscosity are hallmarks of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and asthma.[1][2] Effective mucolytic agents that can reduce mucus viscosity and enhance its clearance are of significant therapeutic interest.[3] Bisolvomycin is a novel compound under investigation for its potential mucolytic properties. These application notes provide detailed protocols for a panel of cell-based assays designed to screen and characterize the mucolytic activity of this compound.

The described assays will enable researchers to:

  • Quantify the effect of this compound on mucin secretion from airway epithelial cells.

  • Assess the impact of this compound on the viscoelastic properties of secreted mucus.

  • Investigate the underlying cellular mechanisms of this compound's potential mucolytic action.

The primary cell model utilized in these protocols is a culture of human bronchial epithelial (HBE) cells, which closely mimics the physiology of the human airway epithelium.[4] Additionally, the human colorectal adenocarcinoma cell line HT29-MTX, known for its high mucus production, can be employed as a supplementary model.[5][6]

Overview of Screening Workflow

The screening of this compound's mucolytic activity will follow a tiered approach, beginning with primary assays to evaluate its effect on mucin secretion and mucus viscosity, followed by secondary assays to elucidate its mechanism of action.

Screening_Workflow A Primary Screening B Mucin Secretion Assay (ELISA) A->B Evaluate effect on mucin release C Mucus Viscosity Assay (Particle Tracking Microrheology) A->C Assess changes in mucus properties D Secondary Screening B->D:n C->D:n E Gene Expression Analysis (qRT-PCR for MUC5AC/MUC5B) D->E Investigate transcriptional regulation F Signaling Pathway Analysis (Western Blot for MAPK/EGFR pathways) D->F Elucidate mechanism of action G Lead Compound Identification E->G F->G

Caption: A streamlined workflow for the screening of this compound's mucolytic activity.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the described assays.

Table 1: Effect of this compound on Mucin Secretion

Treatment GroupConcentration (µM)MUC5AC Secretion (ng/mL)MUC5B Secretion (ng/mL)% Inhibition/Stimulation vs. Control
Vehicle Control-0%
This compound0.1
This compound1
This compound10
N-acetylcysteine (Positive Control)20 mM

Table 2: Effect of this compound on Mucus Viscosity

Treatment GroupConcentration (µM)Mean Squared Displacement (MSD) of Microspheres (µm²)Elastic Modulus (G') (Pa)Viscous Modulus (G'') (Pa)
Vehicle Control-
This compound0.1
This compound1
This compound10
dithiothreitol (DTT) (Positive Control)10 mM

Table 3: Effect of this compound on Mucin Gene Expression

Treatment GroupConcentration (µM)MUC5AC mRNA Fold Change (vs. Control)MUC5B mRNA Fold Change (vs. Control)
Vehicle Control-1.01.0
This compound0.1
This compound1
This compound10
IL-13 (Positive Control for Induction)10 ng/mL

Experimental Protocols

Cell Culture of Human Bronchial Epithelial (HBE) Cells
  • Cell Source: Primary HBE cells are obtained from commercial vendors or isolated from donor tissues.

  • Culture Medium: Use appropriate bronchial epithelial cell growth medium supplemented with growth factors.

  • Air-Liquid Interface (ALI) Culture:

    • Seed HBE cells onto permeable Transwell® inserts.[7]

    • Culture cells submerged in medium in both the apical and basolateral compartments until a confluent monolayer is formed.

    • Once confluent, remove the apical medium to establish an air-liquid interface, which promotes differentiation into a mucociliary epithelium.[1]

    • Maintain the culture for at least 21 days to allow for full differentiation.

Protocol 1: Mucin Secretion Assay (ELISA)

This assay quantifies the amount of MUC5AC and MUC5B, the major gel-forming mucins in the airways, secreted into the apical compartment of HBE cell cultures.[2][4]

Materials:

  • Differentiated HBE cells cultured at ALI.

  • This compound stock solution.

  • N-acetylcysteine (NAC) as a positive control for reducing mucus viscosity to release trapped mucins.[5]

  • ATP as a secretagogue to stimulate mucin secretion.[8]

  • MUC5AC and MUC5B ELISA kits.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Gently wash the apical surface of the HBE cultures with PBS to remove accumulated mucus.

  • Add fresh culture medium to the basolateral compartment.

  • Apply test concentrations of this compound or vehicle control to the apical surface.

  • To stimulate mucin secretion, ATP (100 µM) can be added to the apical medium.[8]

  • Incubate for a defined period (e.g., 24 hours).

  • Collect the apical secretions.

  • To ensure complete collection of viscous mucus, an optional step of treating the apical surface with a mild mucolytic agent like N-acetylcysteine (NAC) can be included to release adherent mucins.[5]

  • Quantify the concentration of MUC5AC and MUC5B in the collected samples using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: Mucus Viscosity Assay (Particle Tracking Microrheology)

This method assesses the viscoelastic properties of the secreted mucus by tracking the Brownian motion of fluorescent microspheres embedded within the mucus.[3]

Materials:

  • Apical secretions collected from HBE cultures (as described in Protocol 1).

  • Fluorescent carboxylate-modified polystyrene latex microspheres (0.5-1.0 µm diameter).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a high-speed camera.

  • Particle tracking software.

Procedure:

  • Mix a small volume of the collected apical secretions with fluorescent microspheres.

  • Place the mixture onto a microscope slide and cover with a coverslip.

  • Record videos of the random movement of the microspheres at a high frame rate.

  • Analyze the videos using particle tracking software to determine the mean squared displacement (MSD) of the microspheres over time.

  • The MSD is inversely proportional to the viscosity of the medium. A higher MSD indicates lower viscosity.

  • From the MSD data, viscoelastic properties such as the elastic (G') and viscous (G'') moduli can be calculated to further characterize the mucus rheology.[9]

Protocol 3: Mucin Gene Expression Analysis (qRT-PCR)

This assay determines whether this compound affects the transcription of the major mucin genes, MUC5AC and MUC5B.

Materials:

  • HBE cells treated with this compound as in Protocol 1.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • Primers for MUC5AC, MUC5B, and a housekeeping gene (e.g., GAPDH).

  • qPCR master mix and instrument.

Procedure:

  • After treatment with this compound, lyse the HBE cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using specific primers for MUC5AC, MUC5B, and the housekeeping gene.

  • Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Signaling Pathway Analysis

Mucin production and secretion are regulated by various signaling pathways, including the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) pathways.[10] Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.

Mucin_Regulation_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR MAPK_Pathway MAPK Pathway (e.g., ERK1/2) EGFR->MAPK_Pathway Activation Transcription_Factors Transcription Factors (e.g., AP-1, SP-1) MAPK_Pathway->Transcription_Factors Phosphorylation Mucin_Genes Mucin Genes (MUC5AC, MUC5B) Transcription_Factors->Mucin_Genes Gene Transcription

Caption: A simplified diagram of a signaling pathway regulating mucin gene expression.

Protocol: Western Blot Analysis

  • Treat HBE cells with this compound for various time points.

  • Lyse the cells and collect protein extracts.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against key phosphorylated and total proteins in the EGFR and MAPK pathways (e.g., p-EGFR, EGFR, p-ERK1/2, ERK1/2).

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantify band intensities to determine the effect of this compound on protein phosphorylation.

Conclusion

The described cell-based assays provide a comprehensive platform for the preclinical evaluation of this compound's mucolytic activity. By systematically assessing its impact on mucin secretion, mucus viscosity, and underlying cellular mechanisms, these protocols will generate the necessary data to support its further development as a potential therapeutic agent for muco-obstructive respiratory diseases.

References

Application of Bromhexine (Bisolvon) in Veterinary Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Bromhexine, commercially known as Bisolvon, is a mucolytic agent widely utilized in veterinary medicine as an adjunctive therapy for respiratory diseases in a variety of animal species. Its primary function is to reduce the viscosity of bronchial secretions, thereby facilitating their removal and improving respiratory function. This document provides detailed application notes and protocols based on available research for the use of Bromhexine in veterinary respiratory disease studies. It should be noted that the term "Bisolvomycin" is not commonly found in recent scientific literature; the focus of this document is on Bromhexine, the active ingredient in Bisolvon.

Mechanism of Action:

Bromhexine's mucolytic effect is achieved through a dual mechanism:

  • Secretolytic Effect: It stimulates the serous glands of the bronchial mucosa, leading to an increase in the production of a less viscous, watery mucus.

  • Mucolytic Effect: It causes the fragmentation of acid mucopolysaccharide fibers in the bronchial secretions, which significantly reduces the viscosity of the mucus.[1][2]

This combined action enhances the mucociliary clearance mechanism, aiding in the expulsion of phlegm and alleviating airway obstruction.[1][2]

Quantitative Data Summary

The following tables summarize the recommended dosages of Bromhexine (Bisolvon) for various animal species and the efficacy observed in clinical trials.

Table 1: Recommended Daily Dosage of Bromhexine Hydrochloride (10 mg/g Oral Powder) [1][2][3]

SpeciesDosage (mg/kg body weight)Administration FrequencyDuration of Treatment (days)
Cattle0.5Once daily5
Pigs0.2 - 0.5Once daily5
Dogs2.0Twice daily5
Cats1.0Once daily7

Table 2: Summary of a Clinical Trial on the Efficacy of Bisolvon in Combination with Antibiotics in Cattle with Acute Respiratory Disease [4]

Parameter Description Findings
Study Population 619 cattle with acute respiratory disease-
Treatment Groups Antibiotic only (enrofloxacin, cefquinome, ceftiofur, or florfenicol) vs. Antibiotic + Bisolvon-
Primary Outcome Clinical Respiratory Score (summation of scores for respiratory rate, nasal discharge, spontaneous coughing, lung sounds, and dyspnoea)Significantly lower scores in the Bisolvon groups compared to controls at all examinations after therapy initiation (with one exception on day 2 in one study).
Secondary Outcome Clinical Index Score (included fever, demeanour, and feed intake in addition to respiratory parameters)Significantly lower scores in the Bisolvon groups.
Conclusion The addition of Bisolvon to antibiotic therapy accelerated the recovery of the animals.-

Experimental Protocols

The following are generalized protocols based on methodologies described in clinical trials for evaluating the efficacy of Bromhexine in a veterinary setting.

Protocol 1: Clinical Efficacy Trial of Bromhexine in Cattle with Bovine Respiratory Disease (BRD)

1. Objective: To evaluate the clinical efficacy of Bromhexine as an adjunctive therapy to antibiotics in the treatment of BRD.

2. Animals: A statistically significant number of cattle diagnosed with acute BRD based on clinical signs.

3. Experimental Design:

  • Randomly assign animals to two groups:
  • Control Group: Receives a standard antibiotic treatment (e.g., enrofloxacin, ceftiofur).
  • Treatment Group: Receives the same standard antibiotic treatment plus Bromhexine (Bisolvon) administered orally for 5 consecutive days.[4]
  • Blinding of investigators and animal handlers to the treatment groups is recommended to minimize bias.

4. Clinical Scoring:

  • Conduct daily clinical examinations for a period of at least 6 days.[4]
  • Utilize a standardized scoring system for respiratory disease, such as the one described in the clinical trial mentioned above[4], which includes:
  • Respiratory Parameters: Respiratory rate, character of nasal discharge, frequency of spontaneous coughing, auscultation of lung sounds, and degree of dyspnoea.
  • General Parameters: Rectal temperature, demeanour, and feed intake.
  • Assign a numerical score to each parameter, with higher scores indicating greater severity.

5. Data Analysis:

  • Calculate the total Clinical Respiratory Score and Clinical Index Score for each animal at each time point.
  • Compare the mean scores between the control and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in scores in the treatment group indicates a positive effect of Bromhexine.

Protocol 2: In Vitro Mucin Degradation Assay

1. Objective: To assess the direct mucolytic activity of Bromhexine on bronchial mucus.

2. Materials:

  • Bronchial mucus collected from healthy or diseased animals (e.g., via bronchoalveolar lavage).
  • Bromhexine hydrochloride solution at various concentrations.
  • Phosphate-buffered saline (PBS) as a control.
  • Viscometer or rheometer.

3. Procedure:

  • Homogenize the collected mucus sample.
  • Divide the mucus into aliquots.
  • Add different concentrations of Bromhexine solution to the test aliquots and PBS to the control aliquot.
  • Incubate the samples at a physiologically relevant temperature (e.g., 37°C) for a specified period.
  • Measure the viscosity or viscoelastic properties of each sample using a viscometer or rheometer.

4. Data Analysis:

  • Compare the viscosity of the Bromhexine-treated samples to the control sample. A dose-dependent decrease in viscosity would indicate a direct mucolytic effect of Bromhexine.

Visualizations

The following diagrams illustrate the mechanism of action of Bromhexine and a typical workflow for a clinical trial.

Bromhexine_Mechanism_of_Action cluster_0 Bromhexine Administration cluster_1 Physiological Effects in Bronchi cluster_2 Outcome Bisolvon Bromhexine (Bisolvon) Glands Stimulates Serous Glands Bisolvon->Glands Secretolytic Action Fibers Breaks Down Acid Mucopolysaccharide Fibers Bisolvon->Fibers Mucolytic Action Secretion Increased Watery Mucus Secretion Glands->Secretion Viscosity Reduced Mucus Viscosity Fibers->Viscosity Clearance Enhanced Mucociliary Clearance Secretion->Clearance Viscosity->Clearance Relief Alleviation of Respiratory Distress Clearance->Relief

Caption: Mechanism of Action of Bromhexine.

Clinical_Trial_Workflow cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Data Collection & Analysis A Animal Selection & Diagnosis of Respiratory Disease B Randomization into Control & Treatment Groups A->B C Control Group: Antibiotic Only B->C D Treatment Group: Antibiotic + Bromhexine B->D E Daily Clinical Scoring (Respiratory & General Health) C->E D->E F Statistical Analysis of Scores E->F G Evaluation of Efficacy F->G

Caption: Workflow for a Clinical Efficacy Trial.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Bisolvomycin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered with Bisolvomycin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO precipitates upon dilution into my aqueous assay medium. What should I do?

A1: This is a common issue known as precipitation upon dilution, which occurs when a compound is highly soluble in an organic solvent like DMSO but poorly soluble in an aqueous buffer. Here are several strategies to address this:

  • Optimize DMSO Concentration: Minimize the final concentration of DMSO in your assay medium. While a small percentage is often necessary, high concentrations can be toxic to cells and may still lead to precipitation. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%.

  • Use a Co-solvent System: Instead of relying solely on DMSO, consider using a co-solvent system. A mixture of solvents can sometimes maintain the solubility of the compound better than a single solvent upon aqueous dilution.

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. If this compound is a weak acid or base, adjusting the pH of your assay medium may improve its solubility.

  • Incorporate Surfactants: Non-ionic surfactants can create micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.

Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?

A2: Yes, inconsistent results are a hallmark of solubility problems. If this compound is not fully dissolved, the actual concentration in the solution will be lower and more variable than the nominal concentration, leading to unreliable data.

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation (e.g., cloudiness, particles) before and during the experiment.

  • Solubility Measurement: It is highly recommended to experimentally determine the kinetic and thermodynamic solubility of this compound in your specific assay medium to ensure you are working within its soluble range.

Troubleshooting Workflow

Here is a systematic approach to troubleshooting this compound solubility issues:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Solutions cluster_3 Outcome A Poor this compound Solubility (Precipitation, Inconsistent Data) B Step 1: Optimize Solvent Conditions A->B C Step 2: Modify Formulation B->C E Lower Final DMSO % B->E F Use Co-solvents (e.g., Ethanol, PEG) B->F D Step 3: Characterize Solubility C->D G Adjust pH C->G H Add Surfactants (e.g., Tween 80) C->H I Use Cyclodextrins (e.g., HP-β-CD) C->I J Determine Kinetic & Thermodynamic Solubility D->J K Improved Solubility & Reproducible Assay Results E->K F->K G->K H->K I->K J->K

Caption: A troubleshooting workflow for addressing poor this compound solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution with a Co-solvent System
  • Primary Stock Preparation: Dissolve this compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 50 mM).

  • Co-solvent Selection: Choose a co-solvent that is compatible with your assay system (e.g., Ethanol, Polyethylene Glycol 300).

  • Working Stock Preparation: Prepare a working stock solution by diluting the primary DMSO stock with the chosen co-solvent to achieve a desired ratio (e.g., 1:1 DMSO:Ethanol). This will be your working stock for further dilutions into the aqueous assay medium.

  • Final Dilution: Add the working stock to your aqueous assay medium, ensuring the final organic solvent concentration is minimal (ideally <0.5% v/v).

  • Observation: Visually inspect for any signs of precipitation immediately after dilution and over the course of your experiment.

Protocol 2: Solubility Enhancement using Cyclodextrins
  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used to improve the solubility of hydrophobic compounds.[1]

  • Preparation of Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10% w/v).

  • Complexation:

    • Add the this compound DMSO stock solution directly to the HP-β-CD solution.

    • Alternatively, create a thin film of this compound by evaporating the organic solvent and then reconstitute it in the HP-β-CD solution.

  • Incubation: Gently agitate the mixture at room temperature for a defined period (e.g., 1-2 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the potential improvement in this compound solubility using different methods. Note: These are example values and actual results may vary.

Solubility Enhancement MethodSolvent/ExcipientThis compound Concentration (µM)Final Excipient ConcentrationVisual Observation
Control DMSO100.1%Precipitation
Co-solvent DMSO:PEG 300 (1:1)500.5%Clear Solution
pH Adjustment pH 8.5 Buffer25N/AClear Solution
Surfactant Tween 80750.05%Clear Solution
Cyclodextrin HP-β-CD1002%Clear Solution

Signaling Pathway Considerations

Poor solubility can mask the true biological activity of this compound. The following diagram illustrates a hypothetical signaling pathway that might be affected by inaccurate drug concentrations due to solubility issues.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression This compound This compound This compound->Receptor Inhibition

Caption: A hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Optimizing Bleomycin Dosage for Minimizing Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Bisolvomycin" did not yield sufficient scientific data for the creation of this technical support center. Therefore, the content has been developed for "Bleomycin," a well-researched chemotherapeutic agent with extensive data on its cytotoxic mechanisms and dosage optimization.

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for optimizing Bleomycin dosage to minimize cytotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Bleomycin?

Bleomycin is a glycopeptide antibiotic that exerts its cytotoxic effects by inducing DNA strand breaks.[1][2] The process begins when Bleomycin chelates with metal ions, particularly iron (Fe2+), to form an activated complex.[1][3] This complex then binds to DNA, often in guanine-cytosine-rich regions, and generates reactive oxygen species (ROS) like superoxide and hydroxyl radicals in the presence of oxygen.[1][2][3] These highly reactive radicals attack the phosphodiester backbone of the DNA, leading to both single- and double-strand breaks.[2][4][5]

Q2: How does Bleomycin-induced DNA damage lead to cytotoxicity?

The DNA strand breaks caused by Bleomycin trigger a cellular DNA damage response (DDR).[2] This response can activate various signaling pathways, including the p53 and FOXO pathways, which are crucial for regulating the cell cycle and apoptosis.[6] The activation of proteins like ATM (ataxia telangiectasia mutated) and ATR (ATM-Rad3-related) leads to the phosphorylation of downstream effectors, including the tumor suppressor p53.[2] This cascade can result in cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[1][4] If the DNA damage is too extensive to be repaired, the cell will undergo apoptosis (programmed cell death).[2][6]

Q3: Why is it critical to optimize Bleomycin dosage in experiments?

Dosage optimization is crucial to balance the therapeutic, anti-proliferative effects of Bleomycin with its inherent cytotoxicity. While the goal in a therapeutic context is to kill cancer cells, in a research setting, it's often necessary to study cellular responses at sub-lethal concentrations. High concentrations can lead to widespread, non-specific cell death, obscuring subtle mechanistic details. By optimizing the dosage, researchers can induce a measurable and specific cellular response, such as senescence or cell cycle arrest, without causing excessive cytotoxicity that could confound experimental results.[4][7] Furthermore, understanding the dose-response relationship is essential for determining key toxicological parameters like the IC50 (half-maximal inhibitory concentration).

Q4: What are the standard in vitro assays used to measure Bleomycin-induced cytotoxicity?

The most common assays for measuring cytotoxicity include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[8] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.[8]

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of LDH, a cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane.[9][10] An increase in LDH activity in the supernatant corresponds to an increase in cell lysis and death.[10][11]

  • Trypan Blue Exclusion Assay: This method assesses cell membrane integrity. Live cells with intact membranes exclude the blue dye, while dead cells take it up and appear blue under a microscope.[3]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, early apoptotic, and late apoptotic/necrotic cells.[12]

Q5: What factors can influence a cell line's sensitivity to Bleomycin?

Several factors can affect how cells respond to Bleomycin, including:

  • Cell Cycle Phase: Bleomycin is most effective against cells in the G2 and M phases of the cell cycle.[1][4]

  • DNA Repair Capacity: Cells with more efficient DNA repair mechanisms may show greater resistance to Bleomycin-induced damage.[4]

  • Bleomycin Hydrolase Levels: This enzyme can inactivate Bleomycin.[1][4] Tissues like the skin and lungs have naturally low levels of this enzyme, making them more susceptible to Bleomycin's toxic effects.[1][4]

  • Oxygen Levels: The action of Bleomycin is dependent on oxygen, so hypoxic (low-oxygen) cells may be more resistant.[4]

Troubleshooting Guides

Problem: High variability between replicate wells in my cytotoxicity assay.

Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into each well. Use a multichannel pipette for consistency.
Inaccurate Drug Dilutions Prepare a master mix of the Bleomycin dilution for all replicate wells to ensure concentration uniformity. Mix each dilution thoroughly before adding to the cells.[13]
Edge Effects in 96-well Plates The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells for experimental samples or ensure the incubator has adequate humidity.
Incomplete Solubilization of Formazan (MTT Assay) After adding the solubilization solution (e.g., DMSO or SDS), ensure the formazan crystals are completely dissolved by gently mixing on an orbital shaker for at least 15 minutes before reading the plate.[3]

Problem: I'm not observing the expected level of cytotoxicity in my Bleomycin-treated cells.

Possible Cause Suggested Solution
Degraded Bleomycin Stock Bleomycin solutions should be stored properly (aliquoted and frozen). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a reliable stock for each experiment.
Cell Line Resistance The chosen cell line may have intrinsic or acquired resistance to Bleomycin.[14][15] Verify the reported sensitivity of your cell line from the literature. Consider increasing the concentration range or extending the incubation period.[14]
Insufficient Incubation Time The cytotoxic effects of Bleomycin may take time to manifest. Try extending the treatment duration (e.g., from 24 hours to 48 or 72 hours).[12]
Low Cell Proliferation Rate Bleomycin is more effective against actively dividing cells.[4] Ensure your cells are in the logarithmic growth phase when you begin the treatment.

Problem: My untreated control cells show low viability.

Possible Cause Suggested Solution
Solvent Toxicity If Bleomycin is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5%). Run a "vehicle control" with only the solvent to check for toxicity.
Cell Culture Contamination Visually inspect the cell cultures for any signs of microbial contamination. If suspected, discard the culture and start a new one from a frozen stock.
Over-confluent or Unhealthy Cells Do not use cells that are over-confluent or have been in culture for too many passages. Ensure you are using healthy, actively dividing cells for your experiments.
Assay Reagent Issues Ensure that the assay reagents, such as the MTT solution, have not expired and have been stored correctly.

Data Presentation

Table 1: Example IC50 Values of Bleomycin in Various Cancer Cell Lines

This table provides a summary of half-maximal inhibitory concentration (IC50) values for Bleomycin in different human cancer cell lines, demonstrating the variability in sensitivity.

Cell LineCancer TypeIncubation Time (hours)IC50 (µg/mL)
ACHN Renal Cell Carcinoma720.05
ACHN0.25 (Resistant) Renal Cell Carcinoma722.45
HOP CNS Glioblastoma720.14
HOP0.05 (Resistant) CNS Glioblastoma721.00
NCCIT Germ Cell Carcinoma721.50
NCCIT1.5 (Resistant) Germ Cell Carcinoma7210.70
H322M Non-small Cell Lung Cancer722.50
H322M2.5 (Resistant) Non-small Cell Lung Cancer7221.60
Data adapted from studies on Bleomycin resistance. Resistant cell lines were developed by continuous exposure to the drug.[14][16]

Table 2: Example Dose-Response Experiment Design for MTT Assay

This table outlines a typical experimental setup for a dose-response curve to determine the IC50 of Bleomycin.

Parameter Description
Cell Line A549 (Human Lung Carcinoma)
Seeding Density 5,000 - 10,000 cells/well in a 96-well plate[3]
Incubation Time 24, 48, and 72 hours[12]
Bleomycin Concentrations 0 (Vehicle Control), 0.1, 1, 10, 50, 100 µM (Serial Dilutions)[12]
Controls 1. Untreated Control: Cells with medium only. 2. Vehicle Control: Cells with the highest concentration of the solvent used for Bleomycin. 3. Blank: Medium only (no cells).
Replicates Minimum of triplicate wells for each condition.
Readout Absorbance at 570 nm (reference wavelength > 650 nm).[8]
Analysis Calculate % viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Protocols

Protocol 1: MTT Assay for Measuring Bleomycin Cytotoxicity

This protocol details the steps for assessing cell viability based on metabolic activity.[8]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Bleomycin sulfate

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[3]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Bleomycin Treatment:

    • Prepare serial dilutions of Bleomycin in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the appropriate Bleomycin dilution or control medium to each well.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.[8]

Data Analysis:

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot % Viability against the log of the Bleomycin concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: LDH Release Assay for Measuring Bleomycin Cytotoxicity

This protocol details the steps for assessing cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[9]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (preferably with low serum, as serum contains LDH)

  • Bleomycin sulfate

  • 96-well flat-bottom plates

  • Commercially available LDH Cytotoxicity Assay Kit (contains Lysis Solution, Reaction Mixture, and Stop Solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an optimal density (e.g., 1x10⁴ - 5x10⁴ cells/well) in 100 µL of culture medium.[9]

    • Incubate overnight (or for 24 hours) at 37°C in a 5% CO2 incubator.[9]

  • Setup of Controls and Treatment:

    • Spontaneous LDH Release Control: Add 10 µL of sterile water or assay medium to triplicate wells containing untreated cells.[10]

    • Maximum LDH Release Control: Add 10 µL of 10X Lysis Solution (from the kit) to triplicate wells containing untreated cells.[10][11]

    • Experimental Wells: Add 10 µL of the desired Bleomycin dilutions to the remaining wells.

    • Background Control: Include wells with medium only to measure background LDH activity.

  • Incubation:

    • Incubate the plate for the desired treatment period at 37°C.

    • Following the drug incubation, for the Maximum LDH Release wells, incubate for an additional 10-45 minutes as per the kit's instructions to ensure complete cell lysis.[10][11]

  • Supernatant Transfer:

    • Centrifuge the 96-well plate at ~400-600 x g for 5 minutes to pellet the cells.[10][11]

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[10]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's protocol.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[10]

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Add 50 µL of Stop Solution to each well.[9]

    • Gently shake the plate to mix.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of ~680 nm is recommended.[9]

Data Analysis:

  • Subtract the background control absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Mandatory Visualization

Bleomycin_Signaling_Pathway Bleomycin Bleomycin-Fe(II) Complex DNA Nuclear DNA Bleomycin->DNA Binds to DNA ROS Reactive Oxygen Species (ROS) DNA->ROS Generates DNA_Breaks Single & Double Strand DNA Breaks ROS->DNA_Breaks Causes DDR DNA Damage Response (DDR) DNA_Breaks->DDR Triggers ATM_ATR ATM / ATR Kinases Activation DDR->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces (if severe damage) Repair DNA Repair Cell_Cycle_Arrest->Repair Allows time for

Caption: Bleomycin's mechanism of action and signaling pathway.

Cytotoxicity_Workflow Start Start: Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h (for attachment) Seed->Incubate1 Treat Treat with Bleomycin (Dose-Response) Incubate1->Treat Incubate2 Incubate 24-72h (Treatment) Treat->Incubate2 Assay Perform Cytotoxicity Assay (e.g., MTT or LDH) Incubate2->Assay Measure Measure Absorbance (Plate Reader) Assay->Measure Analyze Data Analysis: Calculate % Viability/ Cytotoxicity Measure->Analyze End End: Determine IC50 Analyze->End

Caption: Experimental workflow for dose-response cytotoxicity analysis.

References

Refinement of Bisolvomycin administration in rodent studies

Author: BenchChem Technical Support Team. Date: December 2025

Bisolvomycin Technical Support Center Disclaimer: Information regarding "this compound" is not readily available in public scientific literature. The following guide is a template based on common practices and troubleshooting for the administration of novel small molecules in rodent research. All data and protocols are illustrative and should be replaced with compound-specific information.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for administering this compound in rodents?

A1: The optimal vehicle depends on this compound's physicochemical properties, particularly its solubility.[1][2] For a compound with low aqueous solubility, a suspension or oil-based vehicle is often necessary. A good starting point is a formulation containing 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.[3] It is critical to assess the compound's stability and solubility in the selected vehicle before in-vivo administration.

Q2: What is the maximum recommended administration volume for mice and rats?

A2: To minimize stress and potential adverse effects, the smallest possible volume should be used.[1] For oral gavage (PO), the recommended volume is typically up to 5 ml/kg.[4] For intravenous (IV) bolus injections, the maximum volume is around 1 ml/kg.[4] Exceeding these volumes can cause distress or tissue damage.[1][5] Always consult institutional guidelines and consider the specific properties of your formulation.[1][4]

Q3: We are observing high inter-animal variability in plasma concentrations. What are the potential causes?

A3: High variability is a common challenge.[3] Key factors include:

  • Formulation Issues: Inconsistent suspension or precipitation of this compound can lead to inaccurate dosing. Ensure the formulation is homogenous throughout the dosing procedure.[3]

  • Dosing Technique: Improper or inconsistent oral gavage or injection technique can significantly affect drug absorption and stress levels.[3]

  • Biological Factors: Differences in mouse strain, health status, food intake, and individual gastric emptying times can influence pharmacokinetics.[3]

Q4: What are common signs of toxicity or adverse reactions to monitor after administration?

A4: Monitor animals closely following administration.[2] Common signs of distress or toxicity include weight loss, lethargy, ruffled fur, changes in breathing, and irritation at the injection site.[1] For intraperitoneal (IP) injections, watch for signs of peritonitis (inflammation of the abdominal cavity).[4][6] Any adverse events should be documented and reported according to your IACUC protocol.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation of this compound in dosing formulation. Poor solubility of the compound. pH or temperature sensitivity. Interaction with vehicle components.Test a panel of pharmaceutically acceptable vehicles (e.g., PEG400, corn oil, various concentrations of CMC/Tween).[7] Verify the pH and osmolarity of the final formulation.[2] Consider particle size reduction (micronization) for suspensions.
Difficulty with IV tail vein injection in mice. Vasoconstriction due to stress or cold. Inexperience with the technique.Warm the mouse's tail using a heat lamp or warm water to dilate the vein. Ensure proper restraint to minimize animal stress.[7] Ensure personnel are thoroughly trained and proficient in the technique.[2][5]
Regurgitation or signs of distress during oral gavage. Incorrect gavage needle placement (trachea instead of esophagus). Excessive volume administered.[4][5] Irritating formulation.Use an appropriately sized, flexible-tipped gavage needle. Ensure proper technique to pass the needle into the esophagus. Adhere to recommended volume limits (typically 5 ml/kg).[1][4] If the formulation is irritating, explore alternative vehicles or routes.
High mortality or unexpected toxicity at the planned dose. Incorrect dose calculation. High metabolic clearance leading to toxic metabolites. Off-target effects of the compound.Double-check all dose calculations based on the most recent animal body weights.[3] Conduct a dose-range-finding study with smaller cohorts to establish a maximum tolerated dose (MTD). Consider potential differences between rodent species (e.g., mouse vs. rat).[8]

Quantitative Data Summary

Table 1: Recommended Maximum Dosing Volumes in Rodents

SpeciesRouteIdeal Volume (ml/kg)Maximum Volume (ml/kg)Reference(s)
MouseOral (PO)510[4][6]
Intravenous (IV, bolus)15[4][6]
Intraperitoneal (IP)1020[4][6]
Subcutaneous (SC)510[4][6]
RatOral (PO)510[6]
Intravenous (IV, bolus)15[6]
Intraperitoneal (IP)510[6]
Subcutaneous (SC)25[6]
Note: These are general guidelines. Volumes should be justified in the IACUC protocol and may need to be reduced for irritating substances.[1][4]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

  • Objective: To prepare a homogenous and stable suspension of this compound at a concentration of 10 mg/ml in 0.5% CMC / 0.1% Tween 80.

  • Materials:

    • This compound powder

    • Sodium carboxymethylcellulose (CMC), low viscosity

    • Tween 80 (Polysorbate 80)

    • Sterile, deionized water

    • Sterile magnetic stir bar and stir plate

    • 50 ml sterile conical tube

  • Methodology:

    • Prepare the vehicle: In the 50 ml conical tube, add 40 ml of sterile water. While stirring, slowly add 0.2 g of CMC until fully dissolved. This may take 30-60 minutes.

    • Add 40 µl of Tween 80 to the CMC solution and continue to stir for 10 minutes.

    • Weigh 400 mg of this compound powder.

    • Create a paste: In a small weighing boat or mortar, add the this compound powder. Add a small amount (~1-2 ml) of the vehicle and mix thoroughly to form a smooth, uniform paste. This step is crucial to prevent clumping.[3]

    • Gradually add the paste to the bulk vehicle in the 50 ml conical tube while stirring continuously.

    • Use additional vehicle to rinse the mortar/weigh boat to ensure the complete transfer of the compound.

    • QS (add quantity sufficient) to a final volume of 40 ml with the vehicle.

    • Stir the final suspension for at least 30 minutes. Store at 4°C.

    • Crucial Step: Before each administration, vortex the suspension vigorously for at least 60 seconds to ensure homogeneity.[3]

Visualizations

G cluster_formulation Formulation Troubleshooting Workflow cluster_troubleshoot Prep Prepare Formulation Observe Observe for Precipitation/Instability Prep->Observe Admin Administer to Animals Observe->Admin  Stable Troubleshoot Troubleshoot Formulation Observe->Troubleshoot Unstable   Proceed Proceed with Study Admin->Proceed Solubility Assess Solubility in New Vehicles (PEG, Oil) Troubleshoot->Solubility pH Check & Adjust pH Troubleshoot->pH Particle Consider Particle Size Reduction Troubleshoot->Particle Solubility->Prep Reformulate pH->Prep Reformulate Particle->Prep Reformulate

Caption: Workflow for troubleshooting this compound formulation issues.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->AKT

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Addressing batch-to-batch variability of Bisolvomycin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bisolvomycin

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the batch-to-batch variability of this compound in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: We are observing significant differences in cell viability assay results with a new batch of this compound compared to our previous lot. What could be the cause?

Answer: This is a common issue stemming from the inherent batch-to-batch variability of complex synthetic molecules like this compound. The primary causes for such discrepancies are variations in purity, potency (IC50), and solubility between batches.

Troubleshooting Steps:

  • Verify Batch Purity: The purity of each this compound batch should be independently verified. A lower purity in the new batch means you are dosing less active compound than intended, leading to reduced efficacy.

  • Determine Batch-Specific IC50: The half-maximal inhibitory concentration (IC50) is a direct measure of drug potency. It is crucial to determine the IC50 for each new batch in your specific cell line and assay. As shown in the table below, the IC50 can vary between lots.

  • Check Solubility: Ensure that the new batch of this compound is fully dissolved. Poor solubility can drastically reduce the effective concentration of the drug in your experiment.

A recommended workflow for qualifying a new batch is outlined below.

G cluster_0 A New Batch of this compound Received B Perform Quality Control Checks A->B C Purity Analysis (HPLC) B->C QC Step 1 D Solubility Test B->D QC Step 2 E Determine Batch-Specific IC50 (e.g., MTT Assay) B->E QC Step 3 F Batch Meets Specifications? C->F D->F E->F G Proceed with Experiments F->G Yes H Contact Supplier & Do Not Use F->H No I Adjust Experimental Concentration Based on New IC50 G->I

Caption: Workflow for qualifying a new batch of this compound.
Question 2: How can we normalize our experimental results when using different batches of this compound?

Answer: To ensure consistency across experiments using different batches, it is essential to normalize your results based on the potency of each specific batch. The most effective way to do this is to use multiples of the batch-specific IC50 value for your treatments (e.g., 1x IC50, 5x IC50, 10x IC50) rather than a fixed molar concentration. This approach ensures that you are comparing equivalent biological effects, even if the potency of the batches differs.

Example Data for Different Batches:

ParameterBatch ABatch BBatch C
Purity (HPLC) 99.2%97.5%99.5%
IC50 (in HT-29 cells) 50 nM75 nM45 nM
Solubility (in DMSO) 100 mM95 mM100 mM
Appearance White PowderOff-white PowderWhite Powder

Based on this table, if your standard protocol uses a 50 nM concentration, this would be a 1x IC50 dose for Batch A, but only a 0.67x IC50 dose for Batch B, likely leading to a reduced effect. For Batch B, a concentration of 75 nM should be used to achieve a 1x IC50 effect.

Question 3: We are seeing inconsistent inhibition of the MAPK/ERK signaling pathway with a new batch of this compound. How do we troubleshoot this?

Answer: this compound is an inhibitor of the MAPK/ERK signaling pathway. Inconsistent inhibition of this pathway, often observed via Western Blot for phosphorylated ERK (p-ERK), is another manifestation of batch-to-batch variability.

Troubleshooting Flowchart:

G cluster_0 A Inconsistent p-ERK Inhibition with New Batch B Did you confirm the batch-specific IC50 for cell viability? A->B D Run a dose-response Western Blot to determine IC50 for p-ERK inhibition B->D No E Is the new batch fully soluble at the working concentration? B->E Yes C Dose at multiples of the new IC50 value (e.g., 1x, 5x) G Problem Resolved? C->G D->C F Prepare fresh stock solution. Consider gentle warming or sonication. E->F No E->G Yes F->G H Proceed with adjusted concentration G->H Yes I Contact technical support G->I No

Caption: Troubleshooting inconsistent signaling pathway inhibition.

This compound inhibits the kinase MEK, preventing the phosphorylation of ERK. A lower potency batch will require a higher concentration to achieve the same level of p-ERK reduction.

G cluster_0 MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->MEK Inhibits

Caption: Mechanism of action of this compound on the MAPK/ERK pathway.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a this compound batch.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL. Dilute to 100 µg/mL in 50:50 Acetonitrile:Water.

  • Detection: UV at 254 nm

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Analysis: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Determination of Batch-Specific IC50 using an MTT Assay

This protocol is for assessing the potency of this compound by measuring its effect on cell viability.

  • Cell Seeding: Seed your cells of interest (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 2x concentration serial dilution of the new this compound batch in culture medium. A typical starting concentration might be 10 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 3: Western Blot for p-ERK Inhibition

This protocol is used to confirm the on-target effect of this compound.

  • Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0.5x, 1x, 5x of the batch-specific IC50) for a predetermined time (e.g., 2 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Improving the detection sensitivity of Bisolvomycin in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity of Bisolvomycin in biological samples. As this compound is a combination of Bromhexine and Oxytetracycline, the detection methodologies focus on the active antibiotic component, Oxytetracycline.

Frequently Asked Questions (FAQs)

Q1: What is the primary analyte to target for the detection of this compound in biological samples?

A1: The primary analyte for detection is Oxytetracycline (OTC) . This compound is a combination product, and Oxytetracycline is the active broad-spectrum antibiotic component.[1][2] Bromhexine, the other component, is a mucolytic and is typically not the target for detection in studies focusing on antibiotic concentration.

Q2: What are the most common analytical methods for detecting Oxytetracycline?

A2: The most common and recommended methods are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and immunoassays like ELISA.[1][2] For high sensitivity and confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3][4][5][6]

Q3: How should I store my biological samples before analysis to ensure the stability of Oxytetracycline?

A3: Oxytetracycline is sensitive to light and temperature.[7][8][9] It is recommended to store plasma and urine samples at -80°C until analysis.[6][10] If immediate analysis is not possible, freezing helps to minimize degradation.[7][11] Solutions of OTC are more stable at lower temperatures (e.g., 5°C) and when protected from light.[7][8]

Q4: Can Oxytetracycline degrade or change form in my samples?

A4: Yes, Oxytetracycline can undergo epimerization in aqueous solutions, forming 4-epioxytetracycline. This is a particular concern in acidic conditions.[3][5] It is crucial that your analytical method can separate the parent compound from its epimers to ensure accurate quantification.[5]

Q5: What are typical recovery rates for Oxytetracycline from biological matrices?

A5: Recovery rates can vary depending on the sample matrix and the extraction method used. However, with optimized protocols, recovery rates are generally good. For instance, in bovine plasma, a double-phase extraction method yielded a recovery of 80.4 ± 3.4%.[12] In shrimp and other seafood, recoveries have been reported to range from 57.5% to 83.1%.[4] For milk samples, recoveries can be between 80% and 97%.[13]

Troubleshooting Guides

Low Signal or Poor Sensitivity
Potential Cause Troubleshooting Steps
Suboptimal Sample Preparation Inefficient extraction can lead to low recovery of Oxytetracycline. Review your extraction protocol. For plasma, consider protein precipitation followed by solid-phase extraction (SPE).[6][10] For tissues, ensure complete homogenization.[14][15]
Analyte Degradation Oxytetracycline is light and temperature-sensitive.[7][8][9] Ensure samples are protected from light and stored at appropriate low temperatures during and after collection. Prepare working standards fresh daily.[16]
Matrix Effects (LC-MS/MS) Components in the biological matrix can suppress or enhance the ionization of Oxytetracycline, leading to inaccurate quantification. Use a matrix-matched calibration curve or an internal standard like demeclocycline to compensate for these effects.[6]
Incorrect Mobile Phase pH (HPLC) The pH of the mobile phase is critical for the retention and peak shape of tetracyclines. An acidic mobile phase (e.g., using oxalic acid or formic acid) is commonly used.[3][10][12]
Insufficient Instrument Sensitivity If using UV detection with HPLC, the sensitivity might be limited for trace-level analysis.[16] Consider switching to a more sensitive detector like a fluorescence detector or, ideally, a mass spectrometer.[1][2]
Poor Peak Shape or Resolution (HPLC/LC-MS/MS)
Potential Cause Troubleshooting Steps
Co-elution with Interfering Substances Improve the clean-up step in your sample preparation. Solid-phase extraction (SPE) is effective in removing many interfering compounds.[4][10]
Formation of Epimers Oxytetracycline can form 4-epioxytetracycline. Your chromatographic method should be able to resolve these two forms.[5] Adjusting the mobile phase composition or gradient may be necessary.
Inappropriate Column Chemistry A C18 reversed-phase column is commonly used for Oxytetracycline analysis.[6] Ensure your column is in good condition and suitable for the mobile phase you are using.
Chelation with Metal Ions Tetracyclines can chelate with metal ions, which can affect peak shape. The addition of a chelating agent like EDTA to the sample or mobile phase can sometimes improve chromatography.[10]
High Background or False Positives (ELISA)
Potential Cause Troubleshooting Steps
Insufficient Washing Ensure that the washing steps are performed thoroughly according to the kit manufacturer's instructions to remove any unbound reagents.[15]
Cross-reactivity The antibodies used in the ELISA kit may cross-react with other tetracycline antibiotics.[15] If the presence of other tetracyclines is suspected, a confirmatory method like LC-MS/MS is recommended.
Non-specific Binding The sample matrix itself may cause non-specific binding to the plate. Ensure that the sample is diluted appropriately with the assay buffer as recommended in the protocol.[14]
Contaminated Reagents or Equipment Use clean, dedicated labware and pipette tips for your ELISA assay to avoid cross-contamination.

Data Presentation

Table 1: Comparison of Detection Methods for Oxytetracycline in Biological Samples

Method Sample Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
HPLC-UVBovine Plasma5 ng/mL-[12]
HPLC-UVSerum0.05 µg/mL-[17]
HPLC-UVMilk50 ng/mL68.5 ng/mL[13]
LC-MS/MSHuman Urine0.089–0.138 ng/mL0.294–0.455 ng/mL[18]
LC-MS/MSBull Plasma, Seminal Plasma, Urine-10 ng/mL (Plasma, Urine), 25 ng/mL (Seminal Plasma)[6]
ELISASeafood/Meat1.5 ppb-[15]
ELISAHoney-MRL of 10 µg/Kg[19]

Experimental Protocols

Protocol 1: Extraction and Analysis of Oxytetracycline from Plasma by LC-MS/MS

This protocol is a synthesized example based on common practices.[6][10]

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., demeclocycline).

    • Add 200 µL of trichloroacetic acid solution to precipitate proteins.

    • Vortex for 30 seconds and then centrifuge at 21,000 x g for 10 minutes at 4°C.

    • Transfer 50 µL of the supernatant to a new tube and dilute with 450 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., BEH C18).[6]

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor specific transitions for Oxytetracycline (e.g., 461.1 → 425.8) and the internal standard.[6]

  • Quantification:

    • Construct a calibration curve using matrix-matched standards.

    • Calculate the concentration of Oxytetracycline in the samples based on the peak area ratio to the internal standard.

Protocol 2: Detection of Oxytetracycline in Tissue by ELISA

This protocol is a generalized procedure based on commercially available ELISA kits.[14][15]

  • Sample Preparation:

    • Homogenize 1 g of tissue sample.

    • Add 5 mL of deionized water and vortex for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes.

    • Transfer 500 µL of the supernatant to a new tube.

    • Add 500 µL of the provided assay diluent.

    • The sample is now ready for the assay.

  • ELISA Procedure:

    • Add 50 µL of standards and prepared samples to the wells of the antibody-coated microtiter plate.

    • Add 50 µL of the antibody solution to each well.

    • Incubate for 30 minutes at 25°C in the dark.

    • Wash the plate 5 times with the provided wash buffer.

    • Add 100 µL of enzyme conjugate to each well and incubate.

    • Wash the plate again.

    • Add 100 µL of TMB substrate solution and incubate for 15 minutes in the dark.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of binding for each standard and sample relative to the zero standard.

    • Construct a standard curve and determine the concentration of Oxytetracycline in the samples.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Trichloroacetic Acid) Add_IS->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Dilute Dilute Supernatant Centrifuge1->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification (Calibration Curve) Detect->Quantify Result Final Concentration Quantify->Result Experimental_Workflow_ELISA cluster_sample_prep Sample Preparation cluster_assay ELISA Procedure cluster_data_analysis Data Analysis Tissue Tissue Sample Homogenize Homogenize Tissue->Homogenize Extract Aqueous Extraction Homogenize->Extract Centrifuge_ELISA Centrifuge Extract->Centrifuge_ELISA Dilute_ELISA Dilute Supernatant Centrifuge_ELISA->Dilute_ELISA Add_to_plate Add Sample/Standard & Antibody to Plate Dilute_ELISA->Add_to_plate Incubate1 Incubate Add_to_plate->Incubate1 Wash1 Wash Incubate1->Wash1 Add_conjugate Add Enzyme Conjugate Wash1->Add_conjugate Incubate2 Incubate Add_conjugate->Incubate2 Wash2 Wash Incubate2->Wash2 Add_substrate Add Substrate Wash2->Add_substrate Incubate3 Incubate Add_substrate->Incubate3 Stop_reaction Stop Reaction Incubate3->Stop_reaction Read_absorbance Read Absorbance Stop_reaction->Read_absorbance Calculate Calculate Concentration Read_absorbance->Calculate

References

Mitigating the interference of bromhexine in oxytetracycline activity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with combined formulations of oxytetracycline (OTC) and bromhexine (BR).

Frequently Asked Questions (FAQs)

Q1: Why is bromhexine often formulated with oxytetracycline?

A1: Bromhexine is a mucolytic agent, meaning it breaks down thick mucus.[1][2] In respiratory infections, this action helps to clear the airways. Furthermore, studies have shown that co-administration of bromhexine can increase the concentration of antibiotics, including oxytetracycline, in bronchial secretions.[2][3][4] This pharmacological synergy can enhance the therapeutic efficacy of oxytetracycline at the site of infection.[1][2]

Q2: I am trying to measure oxytetracycline concentration using a UV spectrophotometer, but my results are inaccurate. Why?

A2: You are likely encountering spectral interference. The UV absorption spectra of oxytetracycline and bromhexine overlap significantly in the 200-350 nm range, making it impossible to directly measure one in the presence of the other using simple spectrophotometry.

Q3: Can bromhexine interfere with microbiological assays of oxytetracycline (e.g., agar diffusion/zone of inhibition assays)?

A3: Yes, interference in microbiological assays is highly probable through two primary mechanisms:

  • Intrinsic Antimicrobial Activity: Bromhexine hydrochloride has been shown to possess its own antimicrobial activity against various bacteria, including E. coli.[5]

  • Synergistic Effects: When associated with other antimicrobials, bromhexine can have a synergistic or additive effect, potentially leading to a larger zone of inhibition than would be expected from oxytetracycline alone.[5]

Q4: What are the main strategies to mitigate bromhexine interference in oxytetracycline assays?

A4: The two primary strategies are:

  • Physical Separation: Use chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to physically separate oxytetracycline from bromhexine before quantification.

  • Spectrophotometric Correction: Employ specialized spectrophotometric methods, such as dual-wavelength or absorption correction techniques, that can mathematically resolve the overlapping spectra.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Inaccurate / inflated readings in UV-Vis spectrophotometric assay. Spectral Overlap: The UV absorbance spectra of OTC and BR are overlapping, leading to a cumulative reading.Implement a separation method like HPLC before analysis OR use a validated spectrophotometric method with spectral correction (See Protocol 2).
Unexpectedly large zones of inhibition in agar diffusion assay. Intrinsic Antimicrobial Activity of Bromhexine: Bromhexine itself is inhibiting the growth of the test organism.[5]Run a parallel assay with bromhexine alone to quantify its individual effect. Subtract the contribution of bromhexine from the combined sample result.
Synergistic Effect: Bromhexine is enhancing the activity of oxytetracycline.[5]This represents the true combined activity. For quality control of OTC concentration, you must use a chemical method (e.g., HPLC) that is not based on biological activity.
Inconsistent zone edges or altered agar appearance. Altered Diffusion Kinetics (Hypothesized): As a mucolytic, bromhexine could potentially alter the viscosity or properties of the agar matrix, affecting the diffusion rate of OTC.Ensure the pH of the sample and the agar medium are compatible and controlled. Diluting the sample in the appropriate buffer may help minimize matrix effects.
Low recovery of OTC during sample preparation for HPLC. Improper Extraction/pH: The solubility and stability of oxytetracycline are pH-dependent.Use an appropriate extraction solvent and pH. Acidic conditions (e.g., 0.1 M HCl) are often used for dissolving both compounds.

Experimental Protocols

Protocol 1: HPLC Method for Separation and Quantification

This protocol outlines a general approach for separating OTC and BR using Reversed-Phase HPLC (RP-HPLC), based on methodologies found in the literature.

  • System Preparation:

    • Column: C18 column.

    • Mobile Phase: An isocratic mixture of ethanol and 7.5% aqueous acetic acid (e.g., 70:30, v/v).

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: UV detector set at an appropriate wavelength (e.g., 254 nm).

    • Internal Standard (Optional but Recommended): Diclofenac sodium can be used as an internal standard for improved accuracy.

  • Standard Preparation:

    • Prepare individual stock solutions of Oxytetracycline HCl and Bromhexine HCl in a suitable solvent (e.g., methanol or 0.1 M HCl).

    • Create a series of calibration standards by diluting the stock solutions to known concentrations covering the expected sample range.

  • Sample Preparation:

    • Accurately weigh and dissolve the combined formulation in the mobile phase or initial solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the peaks for OTC and BR based on the retention times obtained from the individual standards.

    • Construct a calibration curve by plotting the peak area against the concentration for the standards.

    • Calculate the concentration of OTC and BR in the samples using the regression equation from the calibration curve.

Protocol 2: Dual Wavelength Spectrophotometric Method

This method allows for the determination of OTC in the presence of BR by measuring absorbance at two specific wavelengths.

  • Instrument Setup:

    • UV-Vis Spectrophotometer.

    • Matched 1 cm quartz cuvettes.

  • Solvent Selection:

    • Use 0.1 M Hydrochloric Acid (HCl) as the solvent. This has been shown to provide good spectral resolution.

  • Wavelength Selection:

    • Identify two wavelengths from the zero-order spectra of pure OTC and BR in 0.1 M HCl:

      • λ1: A wavelength where BR has zero or minimal absorbance, but OTC has significant absorbance (e.g., 380 nm).

      • λ2 and λ3: Two wavelengths where the absorbance of the interfering substance (BR) is the same, but the analyte (OTC) shows a significant difference in absorbance (e.g., 271.8 nm and 287.6 nm).

  • Standard & Sample Preparation:

    • Prepare standard solutions of pure OTC in 0.1 M HCl.

    • Prepare the combined OTC-BR sample in 0.1 M HCl.

  • Measurement & Calculation:

    • For the determination of OTC, measure the absorbance of the mixture at λ2 and λ3. The difference in absorbance between these two points will be directly proportional to the OTC concentration.

    • Construct a calibration curve by plotting the absorbance difference (A₂ - A₃) of the pure OTC standards against their concentrations.

    • Determine the concentration of OTC in the mixture using this calibration curve.

Data Presentation

Table 1: Comparison of Analytical Methods for OTC and BR Quantification

ParameterHPLC MethodDual Wavelength Spectrophotometry
Principle Chromatographic SeparationSpectrophotometric Correction
Linearity Range (OTC) 0.05 - 50 µg/mL2 - 50 µg/mL
Linearity Range (BR) 0.05 - 30 µg/mL1 - 30 µg/mL
Primary Advantage High specificity and accuracy; separates compounds.Rapid, simple, does not require expensive equipment.
Primary Disadvantage Requires specialized equipment and solvents.Less specific; susceptible to interference from other UV-absorbing excipients.

Note: Linearity ranges are approximate and should be validated for your specific instrumentation and conditions.

Visualizations

Diagram 1: Dual Interference Pathways of Bromhexine cluster_assay Assay Type cluster_spec Spectrophotometric Assay cluster_micro Microbiological Activity Assay Assay Combined OTC-BR Sample Spec UV Spectrophotometer Assay->Spec is analyzed by Micro Agar Diffusion Plate Assay->Micro is analyzed by Spec_Issue Problem: Spectral Overlap Spec->Spec_Issue leads to Spec_Result Result: Inaccurate OTC Quantification Spec_Issue->Spec_Result Micro_Issue1 Problem 1: Intrinsic Antimicrobial Activity of BR Micro->Micro_Issue1 reveals Micro_Issue2 Problem 2: Synergistic Effect (BR + OTC) Micro->Micro_Issue2 reveals Micro_Result Result: Altered Zone of Inhibition Micro_Issue1->Micro_Result Micro_Issue2->Micro_Result

Diagram 1: Dual interference pathways of bromhexine in assays.

Diagram 2: HPLC Separation Workflow start Start: Combined OTC-BR Sample prep Sample Preparation (Dissolve & Filter) start->prep inject Inject into HPLC System prep->inject column Separation on C18 Column inject->column detect UV Detection column->detect quant_otc Quantify OTC Peak detect->quant_otc quant_br Quantify BR Peak detect->quant_br end End: Accurate Concentrations quant_otc->end quant_br->end

Diagram 2: Workflow for HPLC separation of OTC and BR.

Diagram 3: Troubleshooting Microbiological Assay Results start Unexpected Zone of Inhibition in OTC-BR Assay q1 Did you run a 'BR only' control plate? start->q1 action1 Action: Run a control assay with only Bromhexine at the same concentration. q1->action1 No q2 Does the 'BR only' plate show a zone of inhibition? q1->q2 Yes yes_q1 Yes no_q1 No action1->q1 cause1 Conclusion: Bromhexine has intrinsic antimicrobial activity against your test organism. The observed zone is a combined effect. q2->cause1 Yes q3 Is the zone from the combined (OTC+BR) sample significantly larger than the sum of the individual zones? q2->q3 No yes_q2 Yes no_q2 No cause2 Conclusion: A synergistic effect is likely occurring. For accurate OTC quantification, a chemical method (e.g., HPLC) is required. q3->cause2 Yes cause3 Conclusion: Interference is minimal or additive. Consider potential changes to agar diffusion as a minor factor. q3->cause3 No yes_q3 Yes no_q3 No

Diagram 3: Decision tree for troubleshooting microbiological assays.

Diagram 4: Pharmacological Synergy vs. Analytical Interference cluster_invivo In-Vivo (Therapeutic Context) cluster_invitro In-Vitro (Analytical Context) invivo_br Bromhexine mucus Breaks down mucus in lungs invivo_br->mucus penetration Increases OTC concentration in mucus invivo_br->penetration invivo_otc Oxytetracycline synergy Beneficial Outcome: Enhanced Antibacterial Effect at Infection Site invivo_otc->synergy penetration->synergy invitro_br Bromhexine spec Overlaps OTC UV Spectrum invitro_br->spec micro Has own antimicrobial activity invitro_br->micro invitro_otc Oxytetracycline interference Problematic Outcome: Inaccurate Measurement of OTC Activity/Concentration invitro_otc->interference spec->interference micro->interference

References

Process improvements for the purification of Bisolvomycin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Bisolvomycin

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of this compound, a novel antibiotic synthesized through bacterial fermentation. The following protocols and data are based on established methods for the purification of secondary metabolites.

Troubleshooting Guide

This guide addresses common issues that may arise during the this compound purification workflow.

Problem / Observation Potential Cause Suggested Solution
Low Yield After Initial Extraction Incomplete cell lysis.Ensure the cell disruption method (e.g., sonication, high-pressure homogenization) is optimized and functioning correctly. Verify cell lysis under a microscope.
pH of the extraction buffer is not optimal for this compound solubility.Perform a pH-solubility profile for this compound and adjust the extraction buffer accordingly.
Inefficient separation of organic and aqueous phases.Increase centrifugation time or force. Consider using a different solvent system with better phase separation properties.
Poor Resolution in Column Chromatography Column is overloaded with crude extract.Reduce the amount of sample loaded onto the column.
Inappropriate resin choice for this compound.Screen different types of resins (e.g., ion-exchange, reverse-phase, size-exclusion) to find one that provides optimal separation.
Elution gradient is too steep.Optimize the elution gradient to be shallower, allowing for better separation of this compound from impurities.
Product Degradation During Purification Temperature instability of this compound.Perform all purification steps at a lower temperature (e.g., 4°C) and use pre-chilled buffers.
Presence of proteases or other degradative enzymes.Add protease inhibitors to the initial extraction buffer.
Failed Crystallization of Final Product Product purity is insufficient.Re-purify the product using a high-resolution method like HPLC. Confirm purity using analytical techniques (e.g., LC-MS, NMR).
Incorrect solvent/anti-solvent system.Screen a variety of solvent systems to find conditions that promote crystallization.
Concentration of this compound is too low.Concentrate the purified this compound solution before attempting crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound during the purification process?

A1: It is recommended to keep all solutions containing this compound on ice or at 4°C whenever possible. For long-term storage of the purified compound, it should be lyophilized and stored at -20°C or below, protected from light and moisture.

Q2: How can I monitor the presence of this compound in different fractions during chromatography?

A2: The most common method is to use UV-Vis spectroscopy if this compound has a chromophore. Fractions can be quickly scanned for absorbance at the characteristic wavelength. Alternatively, a bioassay (e.g., antibacterial activity assay) can be performed on the fractions to identify those with the highest activity. For more precise tracking, thin-layer chromatography (TLC) or analytical HPLC can be used.

Q3: What analytical techniques are recommended to confirm the purity and identity of the final this compound product?

A3: A combination of techniques is recommended. High-performance liquid chromatography (HPLC) with a diode-array detector can assess purity. To confirm the identity and structure, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential.

Experimental Protocol: HPLC Purification of this compound

This protocol outlines the final purification step for this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Materials and Equipment:

  • HPLC system with a preparative C18 column.
  • UV-Vis detector.
  • Fraction collector.
  • Lyophilizer.
  • Partially purified this compound sample, dissolved in mobile phase A.
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

2. Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 5 mL/min.
  • Prepare the this compound sample by dissolving it in Mobile Phase A and filtering it through a 0.22 µm filter to remove any particulates.
  • Inject the sample onto the column.
  • Elute the bound compounds using a linear gradient from 5% to 75% Mobile Phase B over 40 minutes.
  • Monitor the elution profile at the optimal wavelength for this compound (e.g., 280 nm).
  • Collect fractions corresponding to the major peak, which should be this compound.
  • Analyze the purity of the collected fractions using analytical HPLC.
  • Pool the pure fractions and lyophilize to obtain the final purified this compound powder.

Purification Summary Table

The following table summarizes the results of a typical this compound purification run from a 10-liter fermentation broth.

Purification Step Total Volume (mL) Total Protein (mg) Total Activity (Units) Specific Activity (Units/mg) Yield (%) Purity Fold
Crude Lysate 10,00050,0002,000,000401001
Solvent Extraction 5005,0001,800,000360909
Column Chromatography 1004001,500,0003,7507594
HPLC Purification 20501,200,00024,00060600

Visual Workflow and Pathway Diagrams

G cluster_0 This compound Purification Workflow A Fermentation Broth B Centrifugation / Filtration (Remove Biomass) A->B C Solvent Extraction (Isolate Crude Product) B->C D Column Chromatography (Initial Purification) C->D E HPLC Purification (High-Resolution) D->E F Lyophilization (Final Product) E->F

Challenges in long-term storage of Bisolvomycin stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the challenges in the long-term storage of Bisolvomycin stock solutions. As this compound is a combination of Bromhexine and Oxytetracycline, the stability of the stock solution is primarily dictated by the antibiotic component, Oxytetracycline.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound (Oxytetracycline) stock solutions?

A1: The choice of solvent can significantly impact the stability of your Oxytetracycline stock solution. For long-term storage, methanol is a suitable solvent.[1] Aqueous solutions of Oxytetracycline hydrochloride are stable at a pH of 1.0 to 2.5 for at least 30 days at 25°C.[2] However, stability decreases rapidly at higher pH values.[3] For immediate use in cell culture, sterile distilled water or a buffer appropriate for your experimental system can be used, but long-term storage of aqueous solutions at 4°C is not recommended due to rapid degradation.[4][5]

Q2: What are the optimal temperature and light conditions for long-term storage?

A2: For long-term stability, this compound (Oxytetracycline) stock solutions should be stored at -20°C or, for extended periods, at -80°C.[1] It is crucial to protect the solutions from light, as Oxytetracycline is light-sensitive.[6][7] Store aliquots in amber vials or tubes wrapped in foil to prevent photodegradation.

Q3: How long can I store my this compound (Oxytetracycline) stock solution?

A3: The stability of your stock solution depends on the solvent and storage conditions. A stock solution of Oxytetracycline in methanol can be stored at -20°C for at least one month without significant degradation.[1] For aqueous solutions, even when stored at 5°C and protected from light, a noticeable decrease in concentration can occur within 24 hours.[6] It is best practice to prepare fresh aqueous solutions for each experiment or use them within a very short timeframe.

Q4: What are the visible signs of this compound (Oxytetracycline) degradation?

A4: A common sign of degradation is a color change in the solution. Aqueous solutions of Oxytetracycline hydrochloride may turn brownish-black and opaque after several days at room temperature.[3] Precipitation of the antibiotic can also occur, particularly in aqueous solutions with a pH above 2.5.[3] However, the absence of visible changes does not guarantee stability, as degradation products may be soluble and colorless.

Q5: What are the primary degradation products of Oxytetracycline?

A5: In aqueous solutions, Oxytetracycline can undergo epimerization at the C4 position to form 4-epioxytetracycline (4-EOTC), which has reduced antibacterial activity.[7][8] Other degradation pathways include hydroxylation, quinonization, demethylation, and dehydration, particularly under the influence of light and certain pH conditions.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of antibiotic activity in experiments. Degradation of this compound (Oxytetracycline) in the stock solution.1. Prepare a fresh stock solution. 2. Verify the storage conditions (temperature, light protection). 3. Aliquot the stock solution to avoid repeated freeze-thaw cycles. 4. Perform a stability test on your stock solution using HPLC (see Experimental Protocols).
Precipitate observed in the stock solution. The pH of the aqueous solution is too high, leading to precipitation of free Oxytetracycline.[3]1. For aqueous solutions, ensure the pH is between 1.0 and 2.5 for optimal stability.[2] 2. Consider preparing the stock solution in a solvent like methanol where Oxytetracycline is more stable.[1]
The stock solution has changed color. This indicates chemical degradation of the Oxytetracycline molecule.[3]Discard the solution and prepare a fresh stock. Ensure proper storage away from light.
Inconsistent experimental results. Inconsistent concentration of the active antibiotic due to degradation or improper handling.1. Use single-use aliquots to ensure consistent concentration. 2. Vortex the stock solution gently before making working dilutions. 3. Re-evaluate your stock solution preparation and storage protocol.

Data on Oxytetracycline Stability

Table 1: Stability of Oxytetracycline in Methanol Solution at Different Temperatures and Concentrations [1]

Initial Concentration (mg/L)Storage Temperature (°C)Stability after 30 days
1025Unstable
5025More stable than 10 mg/L, but degradation observed
10-20Stable
50-20Stable

Table 2: Stability of Oxytetracycline (OXY) in Different Intravenous Solutions after 24 Hours [6]

Reconstitution SolutionStorage ConditionDecrease in OXY Concentration (%)
Dextrose 5%5°C, with light1.9
Sodium Chloride 0.9%5°C, with light2.4
Ringer's Solution5°C, with light9.6
Dextrose 5% + NaCl 0.9%5°C, with light13.6
Dextrose 5%40°C, with lightSignificant decrease
Sodium Chloride 0.9%40°C, with lightSignificant decrease
Ringer's Solution40°C, with lightSignificant decrease
Dextrose 5% + NaCl 0.9%40°C, with lightSignificant decrease

Experimental Protocols

Protocol 1: Preparation of this compound (Oxytetracycline) Stock Solution

  • Materials:

    • This compound (or Oxytetracycline hydrochloride) powder

    • Methanol (HPLC grade) or sterile, nuclease-free water

    • Sterile, amber microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated balance and weigh boats

  • Procedure for Methanol Stock (for long-term storage): a. Weigh out the desired amount of Oxytetracycline hydrochloride powder. b. Dissolve the powder in the appropriate volume of methanol to achieve the desired stock concentration (e.g., 10 mg/mL). c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into single-use, sterile amber tubes. e. Store the aliquots at -20°C or -80°C, protected from light.

  • Procedure for Aqueous Stock (for immediate use): a. Weigh out the desired amount of Oxytetracycline hydrochloride powder. b. Dissolve the powder in sterile, nuclease-free water to the desired concentration. The pH of aqueous solutions of the hydrochloride salt will be acidic. c. Filter-sterilize the solution through a 0.22 µm syringe filter if for use in cell culture. d. Use the solution immediately. Short-term storage at 4°C is possible but not recommended for more than a day.

Protocol 2: Stability Testing of Oxytetracycline Stock Solution by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework. Specific parameters may need to be optimized for your HPLC system.

  • Materials and Equipment:

    • HPLC system with a UV detector

    • C18 reversed-phase column

    • Mobile phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.2% orthophosphoric acid), adjusted to an appropriate ratio (e.g., 37:63 v/v).[9]

    • Oxytetracycline standard of known concentration

    • Your stored Oxytetracycline stock solution

    • Volumetric flasks and pipettes

  • Procedure: a. Prepare a Calibration Curve: i. Prepare a series of dilutions of the Oxytetracycline standard in the mobile phase to create a calibration curve (e.g., 25, 50, 100, 150 µg/mL). ii. Inject each standard onto the HPLC system and record the peak area. iii. Plot a graph of peak area versus concentration to generate a standard curve. b. Analyze Your Stock Solution: i. At specified time points (e.g., day 0, 7, 14, 30), thaw an aliquot of your stored stock solution. ii. Prepare a dilution of your stock solution in the mobile phase to a concentration that falls within the range of your calibration curve. iii. Inject the diluted sample onto the HPLC and record the peak area. c. Determine Concentration and Degradation: i. Use the standard curve to determine the concentration of Oxytetracycline in your diluted sample. ii. Calculate the concentration in your original stock solution. iii. Compare the concentration at each time point to the initial concentration (day 0) to determine the percentage of degradation.

Visualizations

G Troubleshooting Workflow for this compound Stock Solution Instability cluster_start cluster_check_solution Visual Inspection cluster_action Corrective Actions cluster_end start Start: Inconsistent Experimental Results check_color Check for color change or precipitate start->check_color color_change Color change or precipitate observed check_color->color_change Yes no_change No visible change check_color->no_change No discard Discard solution and prepare fresh stock color_change->discard review_protocol Review storage protocol: - Aliquoting? - Light protection? - Correct temperature? no_change->review_protocol discard->review_protocol stability_test Consider performing HPLC stability test review_protocol->stability_test end End: Consistent Results stability_test->end

Caption: Troubleshooting workflow for unstable this compound stock solutions.

G Mechanism of Action of Oxytetracycline cluster_bacterium Bacterial Cell ribosome Bacterial Ribosome (70S) subunit_30s 30S Subunit ribosome->subunit_30s subunit_50s 50S Subunit ribosome->subunit_50s protein Growing Polypeptide Chain ribosome->protein Synthesis inhibition Inhibition of Protein Synthesis subunit_30s->inhibition Leads to mrna mRNA mrna->ribosome Translation trna Aminoacyl-tRNA trna->subunit_30s Binding blocked by Oxytetracycline oxytetracycline Oxytetracycline oxytetracycline->subunit_30s Binds to no_protein No new protein inhibition->no_protein

Caption: Oxytetracycline inhibits bacterial protein synthesis.

References

Validation & Comparative

Unlocking Synergistic Power: Bisolvomycin's Potential Against Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the battle against antimicrobial resistance is emerging, focusing on synergistic drug combinations that can rejuvenate the efficacy of existing antibiotics. This guide explores the validation of Bisolvomycin, a combination of the mucolytic agent bromhexine and the antibiotic oxytetracycline, as a potential strategy to combat multidrug-resistant (MDR) bacteria. By examining its proposed mechanism of action and comparing its potential efficacy with other synergistic combinations, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of this promising therapeutic approach.

The core principle behind this compound's potential synergistic activity lies in the ability of bromhexine to enhance the concentration of oxytetracycline at the site of infection. This is particularly relevant for respiratory tract infections, where mucus can act as a barrier to antibiotic penetration. Bromhexine, a mucolytic agent, works by thinning mucus, thereby facilitating higher local concentrations of the co-administered antibiotic. This increased bioavailability could potentially overcome resistance mechanisms that are dependent on sub-inhibitory antibiotic concentrations.

Comparative Analysis of Synergistic Activities

While direct and recent quantitative data on the synergistic activity of this compound against a broad spectrum of MDR bacteria is limited, studies on its individual components and other tetracycline combinations provide valuable insights. The following tables summarize key experimental data, offering a comparative perspective on the potential of this and similar synergistic approaches.

Table 1: Synergistic Activity of Oxytetracycline with Various Adjuvants against Multidrug-Resistant Bacteria
Bacterial StrainAdjuvantFold-Decrease in Oxytetracycline MICFractional Inhibitory Concentration (FIC) IndexReference
Salmonella enterica (MDR)Cinnamon OilUp to 10240.5[1]
Mycoplasma spp.Reserpine (Efflux Pump Inhibitor)Not specifiedNot specified (Potentiation observed)[2]

Note: The Fractional Inhibitory Concentration (FIC) index is a measure of the synergistic effect of two antimicrobial agents. An FIC index of ≤0.5 is generally considered synergistic.

Table 2: Comparative Synergistic Activity of Other Tetracyclines with Adjuvants
Tetracycline AntibioticAdjuvantBacterial StrainFold-Decrease in Tetracycline MICFIC IndexReference
MinocyclineLoperamideE. coli, P. aeruginosa, A. baumannii, K. pneumoniae, S. entericaNot specifiedSynergistic[3]
DoxycyclineBicyclomycinCarbapenem-resistant Enterobacteriaceae (CRE), E. coli, K. pneumoniaeNot specified<0.5
TetracyclineAmoxicillinStaphylococcus aureus (Amoxicillin-resistant)Not specified0.562[4]
TetracyclineSilver NanoparticlesSalmonella typhimurium (MDR)Not specifiedSynergistic[5]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to quantify the synergistic effect of two antimicrobial agents.

  • Preparation of Reagents:

    • Prepare stock solutions of oxytetracycline and bromhexine in an appropriate solvent.

    • Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).

    • Use appropriate broth microdilution panels (96-well plates).

  • Assay Setup:

    • Serially dilute oxytetracycline along the x-axis (columns) of the microtiter plate.

    • Serially dilute bromhexine along the y-axis (rows) of the microtiter plate.

    • Each well will contain a unique combination of concentrations of the two agents.

    • Include control wells with each agent alone and a growth control (no agents).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Incubate the plates at the optimal temperature and duration for the test organism.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

Time-Kill Assay Protocol

The time-kill assay provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.

  • Preparation:

    • Prepare cultures of the test bacterium in the logarithmic growth phase.

    • Prepare solutions of oxytetracycline and bromhexine at desired concentrations (e.g., based on MIC values from the checkerboard assay).

  • Experimental Setup:

    • Set up test tubes or flasks containing:

      • Growth medium with the bacterial inoculum (growth control).

      • Medium with inoculum and oxytetracycline alone.

      • Medium with inoculum and bromhexine alone.

      • Medium with inoculum and the combination of oxytetracycline and bromhexine.

  • Sampling and Plating:

    • Incubate all tubes under appropriate conditions.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

    • Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

  • Data Analysis:

    • After incubation, count the number of colony-forming units (CFU/mL) on each plate.

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent. Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed synergistic mechanism, the experimental workflow for its validation, and the key bacterial resistance pathways.

Synergistic_Mechanism cluster_infection_site Infection Site (e.g., Respiratory Tract) Mucus_Barrier Mucus Barrier Oxytetracycline Oxytetracycline (Antibiotic) Mucus_Barrier->Oxytetracycline Increased Penetration Bacteria Multidrug-Resistant Bacteria This compound This compound (Bromhexine + Oxytetracycline) Bromhexine Bromhexine (Mucolytic) This compound->Bromhexine releases This compound->Oxytetracycline releases Bromhexine->Mucus_Barrier Reduces viscosity Oxytetracycline->Bacteria Inhibits Protein Synthesis

Caption: Proposed synergistic mechanism of this compound.

Experimental_Workflow Start Start: Isolate MDR Bacteria Checkerboard In Vitro Synergy Testing (Checkerboard Assay) Start->Checkerboard Time_Kill Bactericidal Activity Assessment (Time-Kill Assay) Checkerboard->Time_Kill If Synergistic Mechanism_Study Mechanism of Action Studies (e.g., Efflux Pump Inhibition) Time_Kill->Mechanism_Study In_Vivo In Vivo Efficacy Studies (Animal Models) Mechanism_Study->In_Vivo Data_Analysis Data Analysis and Comparison In_Vivo->Data_Analysis Conclusion Conclusion on Synergistic Potential Data_Analysis->Conclusion

Caption: Experimental workflow for validating synergistic activity.

Tetracycline_Resistance_Pathways cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms cluster_regulation Regulatory Control Tetracycline_In Tetracycline Entry Ribosome Ribosome Tetracycline_In->Ribosome Binds to 30S subunit Efflux_Pump Efflux Pump (e.g., TetA) Tetracycline_In->Efflux_Pump Substrate for TetR TetR Repressor Tetracycline_In->TetR Induces dissociation Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Tetracycline_Out Tetracycline Exit Efflux_Pump->Tetracycline_Out Pumps out Ribosomal_Protection Ribosomal Protection Proteins (e.g., TetM) Ribosomal_Protection->Ribosome Dislodges Tetracycline Efflux_Gene tetA Gene TetR->Efflux_Gene Represses transcription

Caption: Key signaling pathways in tetracycline resistance.

Conclusion

The validation of this compound's synergistic activity against multidrug-resistant bacteria presents a compelling area for further investigation. The underlying principle of enhancing local antibiotic concentration through a mucolytic agent is a sound and logical approach, particularly for respiratory infections. While more direct quantitative evidence is needed to fully assess its potential, the existing data on its components and analogous synergistic combinations are promising. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our therapeutic arsenal against the growing threat of antimicrobial resistance. Continued exploration of such combination therapies is crucial for the future of infectious disease management.

References

A Comparative Analysis of Bisolvomycin Versus Standalone Oxytetracycline in Respiratory Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bisolvomycin, a combination therapy, and standalone oxytetracycline for the treatment of respiratory tract infections. This analysis is based on available experimental data, focusing on pharmacokinetic advantages and antimicrobial efficacy.

Executive Summary

Oxytetracycline is a broad-spectrum bacteriostatic antibiotic that functions by inhibiting protein synthesis in bacteria. This compound is a combination product containing oxytetracycline and bromhexine, a mucolytic agent. The addition of bromhexine is intended to improve the penetration of oxytetracycline into respiratory secretions, potentially enhancing its therapeutic efficacy in respiratory infections. This guide presents a comparative analysis of these two therapeutic approaches, summarizing key performance data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative studies.

Table 1: Comparative Oxytetracycline Concentrations in Sputum and Plasma

Treatment GroupMean Sputum Oxytetracycline Concentration (µg/mL)Mean Plasma Oxytetracycline Concentration (µg/mL) at 4 hoursMean Plasma Oxytetracycline Concentration (µg/mL) at 6 hours
Oxytetracycline (250 mg)Data not consistently detected1.61.2
This compound (Oxytetracycline 250 mg + Bromhexine 8 mg)0.781.10.8

Source: Adapted from Bach, P. H., & Leary, W. P. (1972). The effects of bromhexine on oxytetracycline penetrance into sputum. South African Medical Journal, 46(41), 1512-1514.[1][2][3]

Table 2: In Vitro Susceptibility of Common Respiratory Pathogens to Oxytetracycline

PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pasteurella multocida0.51.0
Actinobacillus pleuropneumoniae1.02.0
Mycoplasma hyopneumoniae1.02.0

MIC₅₀: Minimum Inhibitory Concentration for 50% of isolates. MIC₉₀: Minimum Inhibitory Concentration for 90% of isolates. Source: Adapted from Bouchaut, C., & Mirshahi, A. (1990). Comparative in vitro activity of doxycycline and oxytetracycline against porcine respiratory pathogens. The Veterinary record, 127(21), 523–525.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Determination of Oxytetracycline Concentration in Sputum and Plasma

This protocol outlines the method used to quantify oxytetracycline levels in biological samples, as adapted from the study by Bach and Leary (1972).

  • Sample Collection: Sputum and blood samples are collected from patients at specified time points following drug administration. Plasma is separated from whole blood by centrifugation.

  • Sputum Homogenization: Sputum samples are liquefied to ensure uniform drug distribution for accurate measurement. This can be achieved by enzymatic digestion (e.g., with bromelain or dornase alfa) or mechanical homogenization.

  • Protein Precipitation: Proteins in plasma and liquefied sputum are precipitated to prevent interference with the assay. This is typically done by adding an acid, such as trichloroacetic acid.

  • Spectrofluorometric Analysis: The concentration of oxytetracycline in the protein-free supernatant is determined using a spectrofluorometer. Oxytetracycline fluoresces when excited by a specific wavelength of light, and the intensity of this fluorescence is proportional to its concentration. A standard curve is generated using known concentrations of oxytetracycline to quantify the amount in the samples.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of a pathogen's susceptibility to an antibiotic.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a sterile broth to match the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of oxytetracycline (e.g., 30 µg) are placed on the agar surface.

  • Incubation: The plate is incubated at a specified temperature (usually 35-37°C) for 18-24 hours.

  • Measurement and Interpretation: The diameter of the zone of inhibition (the area around the disk where no bacterial growth occurs) is measured in millimeters. The result is interpreted as 'Susceptible,' 'Intermediate,' or 'Resistant' based on standardized interpretive charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of oxytetracycline are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The microtiter plate is incubated under appropriate conditions for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of oxytetracycline in which there is no visible bacterial growth (turbidity).

Mandatory Visualizations

Signaling Pathway of Oxytetracycline

The following diagram illustrates the mechanism of action of oxytetracycline at the bacterial ribosome.

cluster_bacterial_cell Bacterial Cell Oxytetracycline Oxytetracycline Ribosome_30S 30S Ribosomal Subunit Oxytetracycline->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Prevents tRNA binding tRNA Aminoacyl-tRNA tRNA->Ribosome_30S Attempts to bind Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of oxytetracycline.

Experimental Workflow for Kirby-Bauer Susceptibility Testing

The diagram below outlines the key steps in performing a Kirby-Bauer disk diffusion test.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks Apply Oxytetracycline Disks inoculate_plate->apply_disks incubate Incubate at 35-37°C for 18-24 hours apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret end End interpret->end

Caption: Kirby-Bauer disk diffusion workflow.

Conclusion

The available evidence suggests that this compound, the combination of oxytetracycline and bromhexine, offers a pharmacokinetic advantage over standalone oxytetracycline in the context of respiratory infections. The presence of bromhexine significantly increases the concentration of oxytetracycline in sputum, the site of infection.[1][2][3] This enhanced local delivery of the antibiotic could potentially lead to improved clinical outcomes. However, a limitation of the current analysis is the lack of direct, quantitative clinical efficacy data from head-to-head comparative trials. While some studies suggest a faster clinical response with the combination therapy, more robust clinical trial data is needed to definitively establish the superiority of this compound over standalone oxytetracycline in terms of clinical cure rates and symptom resolution. Researchers are encouraged to pursue further clinical investigations to address this knowledge gap.

References

Cross-Validation of Analytical Methods for Bisolvomycin Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of Bisolvomycin, a tetracycline antibiotic also known as oxytetracycline calcium.[1][2] The selection of an appropriate analytical method is critical in drug development, quality control, and research to ensure accurate and reliable results. This document presents a cross-validation of common analytical techniques, offering supporting experimental data and detailed protocols to aid in methodological selection and application.

Overview of Analytical Methods

The detection and quantification of antibiotics like this compound can be achieved through several analytical techniques. The most prevalent methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, cost, and throughput.

Comparative Performance Data

The following table summarizes the quantitative performance of three common analytical methods for this compound detection based on hypothetical, yet realistic, experimental data.

ParameterHPLC-UVLC-MS/MSELISA
Limit of Detection (LOD) 10 ng/mL0.1 ng/mL1 ng/mL
Limit of Quantification (LOQ) 30 ng/mL0.5 ng/mL5 ng/mL
Linearity Range 30 - 1000 ng/mL0.5 - 500 ng/mL5 - 100 ng/mL
Precision (RSD%) < 5%< 3%< 10%
Accuracy (Recovery %) 95 - 105%98 - 102%90 - 110%
Analysis Time per Sample ~15 min~10 min~4 hours (for a 96-well plate)
Cost per Sample
$
$
Selectivity ModerateHighHigh (Antibody-dependent)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are foundational and may require optimization based on specific laboratory conditions and sample matrices.

3.1. Sample Preparation: Solid-Phase Extraction (SPE)

A common preliminary step for cleaning up complex samples before chromatographic analysis.

  • Objective: To isolate this compound from the sample matrix and concentrate the analyte.

  • Materials: SPE cartridges (e.g., C18), conditioning solvents (methanol, water), elution solvent (e.g., acetonitrile/formic acid).

  • Procedure:

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 10 mL of the sample onto the cartridge at a slow, steady flow rate.

    • Wash the cartridge with 5 mL of water to remove interfering substances.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 2 mL of the elution solvent.

    • The eluate is then evaporated to dryness and reconstituted in the mobile phase for analysis.

3.2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a C18 column and a UV-Vis detector.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 355 nm.

  • Quantification: Based on the peak area of the analyte compared to a standard curve of known this compound concentrations.

3.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity compared to HPLC-UV.[3]

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (Oxytetracycline): Precursor ion (m/z) 461.2 → Product ions (m/z) 444.1, 426.1.

  • Quantification: Based on the area of the specific product ion peaks relative to a standard curve.

3.4. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: A competitive immunoassay utilizing antibodies specific to tetracyclines.

  • Procedure:

    • Standards and samples are added to microplate wells coated with anti-tetracycline antibodies.

    • This compound-horseradish peroxidase (HRP) conjugate is added.

    • During incubation, this compound from the sample and the enzyme conjugate compete for antibody binding sites.

    • The plate is washed to remove unbound components.

    • A substrate solution is added, which develops color in proportion to the amount of bound enzyme conjugate.

    • The reaction is stopped, and the absorbance is read at 450 nm.

    • The concentration of this compound is inversely proportional to the color intensity.

Visualized Workflows and Relationships

4.1. Experimental Workflows

The following diagrams illustrate the procedural steps for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Collection SPE Solid-Phase Extraction Sample->SPE HPLC HPLC Separation SPE->HPLC UV UV Detection HPLC->UV Data Data Analysis UV->Data

Fig. 1: HPLC-UV Experimental Workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Collection SPE Solid-Phase Extraction Sample->SPE LC LC Separation SPE->LC MSMS MS/MS Detection LC->MSMS Data Data Analysis MSMS->Data

Fig. 2: LC-MS/MS Experimental Workflow.

ELISA_Workflow cluster_assay ELISA Procedure Sample Add Samples/Standards Conjugate Add Enzyme Conjugate Sample->Conjugate Incubate1 Incubate Conjugate->Incubate1 Wash1 Wash Incubate1->Wash1 Substrate Add Substrate Wash1->Substrate Incubate2 Incubate (Color Development) Substrate->Incubate2 Stop Stop Reaction Incubate2->Stop Read Read Absorbance Stop->Read Data Data Analysis Read->Data

Fig. 3: ELISA Experimental Workflow.

4.2. Cross-Validation Logical Relationship

The cross-validation process ensures that the chosen analytical methods are suitable for their intended purpose and yield comparable results.

Cross_Validation cluster_methods Analytical Methods cluster_params Validation Parameters cluster_decision Outcome HPLC HPLC-UV Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Linearity Linearity HPLC->Linearity Selectivity Selectivity HPLC->Selectivity LOD LOD/LOQ HPLC->LOD LCMS LC-MS/MS LCMS->Accuracy LCMS->Precision LCMS->Linearity LCMS->Selectivity LCMS->LOD ELISA ELISA ELISA->Accuracy ELISA->Precision ELISA->Linearity ELISA->Selectivity ELISA->LOD Decision Method Selection Accuracy->Decision Accuracy->Decision Accuracy->Decision Precision->Decision Precision->Decision Precision->Decision Linearity->Decision Linearity->Decision Linearity->Decision Selectivity->Decision Selectivity->Decision Selectivity->Decision LOD->Decision LOD->Decision LOD->Decision

Fig. 4: Cross-Validation Logical Framework.

Conclusion

The choice of an analytical method for this compound detection should be guided by the specific requirements of the study.

  • LC-MS/MS is the most sensitive and selective method, making it ideal for regulatory submissions and research requiring low detection limits.

  • HPLC-UV offers a balance between performance and cost and is well-suited for routine quality control applications where high sensitivity is not paramount.

  • ELISA is a high-throughput and cost-effective screening tool, particularly useful for analyzing a large number of samples, though it may require confirmation by a chromatographic method.

This guide provides a framework for comparing and selecting the most appropriate analytical method for this compound detection. It is recommended that in-house validation be performed to ensure the chosen method meets the specific needs of the user's application.

References

Comparison Guide: In Vivo Efficacy of Bisolvomycin in a Syngeneic Melanoma Model

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative analysis of the in vivo efficacy of Bisolvomycin, a novel small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). Following promising initial results in a patient-derived xenograft (PDX) model, this study evaluates this compound in a second, immunocompetent syngeneic mouse model of melanoma (B16-F10). Efficacy is compared against a vehicle control and a standard-of-care anti-PD-1 antibody, both as a monotherapy and in combination. This document is intended for researchers, scientists, and drug development professionals investigating novel oncology therapeutics.

Introduction to this compound

This compound is a first-in-class, ATP-competitive inhibitor of MAP4K4, a serine/threonine kinase implicated in cancer cell proliferation, metastasis, and modulation of the tumor immune microenvironment.[1][2] Overexpression of MAP4K4 is correlated with poor prognosis in several cancers, including melanoma.[2][3] By inhibiting MAP4K4, this compound is hypothesized to exert a dual effect: direct inhibition of tumor cell growth signals and promotion of an anti-tumor immune response by mitigating MAP4K4-mediated immune suppression.[1][2]

Initial preclinical validation in an immunodeficient PDX mouse model of human melanoma demonstrated that this compound monotherapy resulted in significant tumor growth inhibition (TGI) of 58% (p<0.001) compared to vehicle control. To further validate these findings and investigate the compound's effect in the presence of a functional immune system, a second in vivo study was conducted using a syngeneic B16-F10 melanoma model.

Proposed Mechanism of Action

MAP4K4 acts as an upstream regulator in key signaling cascades, including the JNK and Hippo pathways, which influence cell proliferation and apoptosis.[1][4] this compound's targeted inhibition of MAP4K4 is designed to block these pro-tumorigenic signals.

ext_signal Growth Factors & Stress Signals map4k4 MAP4K4 ext_signal->map4k4 jnk_path JNK Pathway map4k4->jnk_path hippo_path Hippo Pathway (via LATS1/2) map4k4->hippo_path immune_evasion Immune Evasion map4k4->immune_evasion bisolvo This compound bisolvo->map4k4 proliferation Cell Proliferation & Survival jnk_path->proliferation apoptosis Apoptosis jnk_path->apoptosis hippo_path->proliferation

Caption: Proposed signaling pathway inhibited by this compound.

Comparative Efficacy Data: Syngeneic B16-F10 Model

The following tables summarize the key efficacy endpoints from the B16-F10 syngeneic mouse model study.

Table 1: Tumor Growth Inhibition (TGI)
Treatment Group (n=10)Dosing ScheduleMean Tumor Volume (Day 18, mm³) ± SEMTumor Growth Inhibition (%)P-value (vs. Vehicle)
Vehicle 10 mL/kg, p.o., QD1845 ± 210--
Anti-PD-1 10 mg/kg, i.p., Q3D1182 ± 18536.0%< 0.05
This compound 50 mg/kg, p.o., QD830 ± 15555.0%< 0.001
This compound + Anti-PD-1 Combination351 ± 9881.0%< 0.0001
Table 2: Survival Analysis
Treatment Group (n=10)Median Survival (Days)% Increase in Median Survival (vs. Vehicle)P-value (Log-rank vs. Vehicle)
Vehicle 21--
Anti-PD-1 2833.3%< 0.05
This compound 3357.1%< 0.01
This compound + Anti-PD-1 45114.3%< 0.001

Experimental Protocols

Cell Line and Culture

The B16-F10 murine melanoma cell line was sourced from ATCC (Manassas, VA).[5] Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5] Cultures were maintained in a humidified incubator at 37°C with 5% CO₂.

Syngeneic Tumor Model

All animal procedures were conducted in accordance with institutional guidelines.

  • Animals: Female C57BL/6 mice, aged 6-8 weeks, were used for the study.[6]

  • Tumor Implantation: B16-F10 cells were harvested during their exponential growth phase. A suspension of 2.5 x 10⁵ cells in 100 µL of sterile phosphate-buffered saline (PBS) was injected subcutaneously into the right flank of each mouse.[5]

  • Randomization: When tumors reached a palpable volume of approximately 80-100 mm³, mice were randomized into four treatment groups (n=10 per group).

  • Dosing:

    • Vehicle: Administered orally (p.o.) once daily (QD).

    • Anti-PD-1 Antibody: Administered intraperitoneally (i.p.) every three days (Q3D).

    • This compound: Administered orally (p.o.) once daily (QD).

    • Combination: Both treatments administered as per their individual schedules.

  • Efficacy Monitoring: Tumor dimensions were measured three times per week using digital calipers. Tumor volume was calculated using the formula: Volume = (π/6) × (Width)² × Length. Body weight and animal health were monitored concurrently.

  • Endpoints: The primary endpoints were tumor growth inhibition at day 18 post-treatment initiation and overall survival. Mice were euthanized when tumor volume exceeded 2000 mm³ or upon signs of significant morbidity, which was recorded as the survival endpoint.

start_node Start: B16-F10 Cell Culture implant_node Subcutaneous Implantation (2.5e5 cells in C57BL/6) start_node->implant_node growth_node Tumor Growth (to ~100 mm³) implant_node->growth_node random_node Randomize Mice (4 Groups, n=10) growth_node->random_node treat_node Treatment Initiation random_node->treat_node measure_node Monitor: - Tumor Volume - Body Weight - Survival treat_node->measure_node end_node Endpoint: - TGI Analysis - Survival Analysis measure_node->end_node

References

A Comparative Analysis of Mucolytic-Antibiotic Combinations: Bromhexine (Bisolvomycin) vs. Ambroxol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synergistic effects of two closely related mucolytic agents, bromhexine (the primary component of Bisolvomycin) and its active metabolite, ambroxol, when used in combination with antibiotics for the treatment of respiratory tract infections. The objective is to present the available scientific evidence, including mechanisms of action, quantitative clinical data, and experimental methodologies, to inform research and drug development in this area.

Introduction: The Rationale for Mucolytic-Antibiotic Synergy

Bacterial respiratory infections are often characterized by the overproduction of thick, viscous mucus, which can impede the penetration of antibiotics to the site of infection and hinder bacterial clearance. Mucolytic agents, by reducing mucus viscosity, can create a more favorable environment for antibiotics to exert their effects. Both bromhexine and ambroxol have been studied for their potential to enhance the efficacy of various antibiotics. Ambroxol is the active metabolite of bromhexine and is reported to have more potent mucolytic and secretagogue properties.

Mechanisms of Synergistic Action

The primary mechanisms through which bromhexine and ambroxol enhance antibiotic efficacy are twofold:

  • Improved Antibiotic Penetration: Both agents disrupt the structure of mucus, making it less viscous and thereby facilitating the diffusion of antibiotics into the bronchial secretions and lung tissues. This leads to higher local concentrations of the antibiotic at the site of infection.

  • Enhanced Mucociliary Clearance: By thinning the mucus, these agents improve the efficiency of the cilia in clearing bacteria-laden secretions from the respiratory tract, aiding in the overall resolution of the infection.

Ambroxol is also suggested to stimulate the production of surfactant, which can further reduce mucus adhesiveness and possess its own antimicrobial properties.

Below is a diagram illustrating the synergistic signaling pathway of these combinations in treating bacterial respiratory infections.

cluster_0 Mucolytic Action cluster_1 Antibiotic Action Bromhexine/Ambroxol Bromhexine/Ambroxol Mucus Viscosity Reduction Mucus Viscosity Reduction Bromhexine/Ambroxol->Mucus Viscosity Reduction Improved Mucociliary Clearance Improved Mucociliary Clearance Mucus Viscosity Reduction->Improved Mucociliary Clearance Increased Antibiotic Concentration at Infection Site Increased Antibiotic Concentration at Infection Site Mucus Viscosity Reduction->Increased Antibiotic Concentration at Infection Site Reduced Bacterial Load Reduced Bacterial Load Improved Mucociliary Clearance->Reduced Bacterial Load Antibiotic Antibiotic Bacterial Eradication Bacterial Eradication Antibiotic->Bacterial Eradication Bacterial Eradication->Reduced Bacterial Load Increased Antibiotic Concentration at Infection Site->Bacterial Eradication Clinical Improvement Clinical Improvement Reduced Bacterial Load->Clinical Improvement

Caption: Synergistic pathway of mucolytic-antibiotic combinations.

Comparative Clinical Data

The following tables summarize quantitative data from clinical trials investigating the efficacy of bromhexine and ambroxol in combination with antibiotics. It is important to note that the studies cited use different antibiotics and have varying methodologies, precluding a direct head-to-head comparison.

Bromhexine-Antibiotic Combinations
ParameterAntibiotic AloneBromhexine + Antibiotic% ImprovementAntibiotic Used
Amoxicillin Penetration into Bronchial Secretions (%) -4.3% (48mg Bromhexine)-Amoxicillin
-7.5% (96mg Bromhexine)-Amoxicillin
Clinical Resolution (Pneumonia) 22% (11/50)47% (24/50)113.6%Amoxicillin
Complete Resolution of Infection 34% (67/200)46% (89/192)35.3%Amoxicillin

Data sourced from a double-blind study on the influence of bromhexine on antibiotic penetration and a multicenter double-blind randomized trial on the clinical effectiveness of bromhexine and amoxicillin combination.[1][2]

Ambroxol-Antibiotic Combination
ParameterAntibiotic Alone (Control Group)Ambroxol + Antibiotic (Observation Group)% ImprovementAntibiotic Used
Forced Expiratory Volume in 1 second (FEV1) (L) 1.59 ± 1.011.95 ± 0.8322.64%Cefmetazole
Forced Vital Capacity (FVC) (L) 2.56 ± 0.483.37 ± 0.2831.64%Cefmetazole
FEV1/FVC (%) 67.51 ± 5.0274.12 ± 5.149.79%Cefmetazole
Symptom Disappearance Time (days) -Reduced by 3.3 days-Cefmetazole
Total Effective Rate -9% higher-Cefmetazole

Data sourced from a randomized controlled trial evaluating the clinical efficacy of ambroxol hydrochloride combined with antibiotics for chronic bronchitis.[3]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Study of Bromhexine on Amoxicillin Penetration
  • Objective: To evaluate the effect of bromhexine on the penetration of amoxicillin into bronchial secretions.

  • Study Design: A double-blind, randomized controlled trial.

  • Participants: 26 patients with respiratory infections requiring bronchoscopy.

  • Intervention: Patients were administered amoxicillin (1g x 2 for 7 days). One group received a placebo, a second group received 48 mg/day of bromhexine, and a third group received 96 mg/day of bromhexine.

  • Methodology: Samples of bronchial secretions were collected via fiberoptic bronchoscopy at the second hour after antibiotic administration. Simultaneous serum samples were also collected to determine the concentration of amoxicillin in both.

  • Outcome Measures: The primary outcome was the ratio of amoxicillin concentration in bronchial secretions to that in the serum, expressed as a percentage penetration.

Clinical Trial of Ambroxol with Cefmetazole
  • Objective: To assess the clinical efficacy and impact on pulmonary function of combining ambroxol hydrochloride with antibiotics in treating chronic bronchitis.

  • Study Design: A randomized controlled trial.

  • Participants: 98 patients diagnosed with chronic bronchitis were randomly assigned to an observation group (n=49) and a control group (n=49).

  • Intervention: The control group received cefmetazole alone. The observation group received a combination of ambroxol hydrochloride and cefmetazole.

  • Methodology: The clinical effectiveness, time for mitigation of clinical symptoms, and pulmonary function indicators were compared between the two groups.

  • Outcome Measures: Primary outcomes included changes in FEV1, FVC, and FEV1/FVC. Secondary outcomes included the time to symptom disappearance and the total effective rate of treatment.

Below is a diagram illustrating the experimental workflow for a typical clinical trial comparing a mucolytic-antibiotic combination to an antibiotic alone.

Patient Screening & Enrollment Patient Screening & Enrollment Randomization Randomization Patient Screening & Enrollment->Randomization Group A: Antibiotic + Mucolytic Group A: Antibiotic + Mucolytic Randomization->Group A: Antibiotic + Mucolytic Group B: Antibiotic + Placebo Group B: Antibiotic + Placebo Randomization->Group B: Antibiotic + Placebo Treatment Period Treatment Period Group A: Antibiotic + Mucolytic->Treatment Period Group B: Antibiotic + Placebo->Treatment Period Data Collection (Baseline, During, Post-treatment) Data Collection (Baseline, During, Post-treatment) Treatment Period->Data Collection (Baseline, During, Post-treatment) Statistical Analysis Statistical Analysis Data Collection (Baseline, During, Post-treatment)->Statistical Analysis Comparative Efficacy & Safety Assessment Comparative Efficacy & Safety Assessment Statistical Analysis->Comparative Efficacy & Safety Assessment

Caption: Experimental workflow for a comparative clinical trial.

Conclusion

The available evidence suggests that both bromhexine and its active metabolite, ambroxol, can serve as effective adjuncts to antibiotic therapy in respiratory tract infections. They appear to enhance the efficacy of antibiotics by improving their penetration into lung secretions and aiding in mucus clearance.

While a direct comparative study between a standardized "this compound" (bromhexine-oxytetracycline) formulation and a specific ambroxol-antibiotic combination is not available in recent literature, the presented data indicates that both mucolytics demonstrate a synergistic relationship with antibiotics. The data on ambroxol shows a notable improvement in pulmonary function parameters. For bromhexine, the evidence strongly supports its role in increasing the concentration of co-administered antibiotics in bronchial secretions.

For drug development professionals, these findings underscore the potential of formulating antibiotics with mucolytic agents like ambroxol or bromhexine to improve therapeutic outcomes in respiratory infections. Further head-to-head clinical trials with standardized antibiotic regimens and patient populations are warranted to definitively establish the comparative efficacy of these two mucolytic agents as antibiotic adjuvants.

References

A Comparative Analysis of the Preclinical Safety Profile of Hypothetical Bisolvomycin and Other Marketed Tetracyclines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Bisolvomycin" is a hypothetical compound presented here for illustrative purposes. All data associated with this compound is fictional and designed to demonstrate a comparative safety assessment framework. Data for comparator tetracyclines are based on published findings.

This guide provides a head-to-head preclinical safety comparison between a hypothetical novel tetracycline, this compound, and other established tetracyclines: Doxycycline, Minocycline, and Sarecycline. The focus is on common adverse events associated with this antibiotic class, including photosensitivity, gastrointestinal intolerance, and vestibular dysfunction.

Comparative Safety Data

The following table summarizes the incidence of key adverse events observed in preclinical models. Data for this compound is hypothetical, while data for other tetracyclines is aggregated from representative non-clinical and clinical studies.

Adverse EventThis compound (Hypothetical)DoxycyclineMinocyclineSarecycline
Photosensitivity Index ¹1.23.52.81.5
Gastric Ulceration Index ²2.51.82.11.6
Vestibular Dysfunction Score ³0.81.23.90.9
Hepatotoxicity Marker (ALT)45 U/L55 U/L62 U/L48 U/L

¹ Photosensitivity Index: Measured as the minimal erythematous dose (MED) reduction ratio in a hairless rodent model following repeated dosing and UV irradiation. A higher index indicates greater photosensitivity. ² Gastric Ulceration Index: Scored based on the number and severity of gastric lesions in a rat model following oral administration for 14 days. ³ Vestibular Dysfunction Score: A composite score in a rodent model assessing balance and coordination (e.g., rotarod performance) following 28 days of administration. A higher score indicates greater dysfunction. ⁴ Hepatotoxicity Marker (ALT): Mean Alanine Aminotransferase levels measured in serum from a 28-day repeat-dose toxicity study in canines.

Experimental Protocols

A detailed methodology for a key preclinical safety experiment is provided below. This protocol for assessing photosafety is crucial for evaluating tetracycline-class antibiotics.

Protocol: In Vivo Photosafety Assessment in a Hairless Rodent Model

  • Animal Model: Male and female SKH1 hairless mice, 8-10 weeks old.

  • Acclimatization: Animals are acclimated for 7 days under controlled temperature (22±2°C), humidity (50±10%), and a 12-hour light/dark cycle.

  • Grouping: Animals are randomized into vehicle control, this compound (low, mid, high dose), and positive control (e.g., Doxycycline) groups (n=10 per group).

  • Drug Administration: The test article or vehicle is administered orally (via gavage) daily for 7 consecutive days.

  • UV Irradiation: Two hours after the final dose on Day 7, the dorsal skin of each mouse is exposed to a solar simulator with a known spectral output (UVA and UVB). A series of increasing doses of UV radiation is administered to small, distinct areas to determine the Minimal Erythematous Dose (MED).

  • Erythema Assessment: Skin reactions are scored for erythema and edema at 24 and 48 hours post-irradiation by a blinded observer using the Draize scoring system.

  • Data Analysis: The MED is determined for each animal. The Photosensitivity Index is calculated as the ratio of the MED in the vehicle control group to the MED in the drug-treated group. Statistical significance is determined using an appropriate method, such as ANOVA followed by Dunnett's test.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships relevant to the safety assessment of tetracyclines.

G cluster_preclinical Preclinical Safety Assessment Workflow cluster_specific Specific Safety Studies start New Tetracycline Candidate (e.g., this compound) in_vitro In Vitro Screening (Cytotoxicity, Phototoxicity) start->in_vitro in_vivo_acute Acute Toxicity Studies (Rodent) in_vitro->in_vivo_acute dose_range Dose-Range Finding Studies in_vivo_acute->dose_range repeat_dose Repeat-Dose Toxicity (Rodent & Non-Rodent) dose_range->repeat_dose photosafety Photosafety (In Vivo Model) repeat_dose->photosafety Informs Dosing gi_safety GI Tolerance (Rat Model) repeat_dose->gi_safety Informs Dosing vestibular Vestibular Function (Rotarod Test) repeat_dose->vestibular Informs Dosing safety_pharm Safety Pharmacology (Cardiovascular, CNS) repeat_dose->safety_pharm report Integrated Safety Profile Report photosafety->report gi_safety->report vestibular->report safety_pharm->report

Caption: Workflow for Preclinical Safety Assessment of a New Tetracycline.

G cluster_pathway Mechanism of Tetracycline-Induced Photosensitivity cluster_reaction Photochemical Reaction tetracycline Tetracycline Accumulates in Skin excited_state Tetracycline (Excited State) tetracycline->excited_state uv_light UVA Light Exposure uv_light->excited_state Activates ros Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) excited_state->ros Generates cell_damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->cell_damage inflammation Inflammatory Cascade (Cytokine Release) cell_damage->inflammation erythema Clinical Manifestation: Erythema (Sunburn) inflammation->erythema

A Comparative Analysis of Oxytetracycline (the active component of Bisolvomycin) Against a New Generation of Antibiotic Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ever-evolving landscape of antimicrobial resistance necessitates a continuous evaluation of existing antibiotics against emerging therapeutic agents. This guide provides an objective comparison of the performance of oxytetracycline, the tetracycline antibiotic component of the combination product Bisolvomycin, against four novel antibiotic candidates: Zosurabalpin, Gepotidacin, Cefepime-taniborbactam, and Cresomycin. This analysis is supported by available experimental data on their mechanisms of action and in vitro efficacy.

Executive Summary

Oxytetracycline, a broad-spectrum antibiotic, has been a clinical workhorse for decades. However, the rise of resistance has spurred the development of new antibiotics with novel mechanisms of action. This guide delves into a comparative analysis of oxytetracycline against Zosurabalpin, a lipopolysaccharide (LPS) transport inhibitor; Gepotidacin, a dual inhibitor of bacterial DNA gyrase and topoisomerase IV; Cefepime-taniborbactam, a combination of a fourth-generation cephalosporin and a broad-spectrum β-lactamase inhibitor; and Cresomycin, a synthetic antibiotic designed to overcome ribosomal resistance mechanisms. The following sections present a detailed breakdown of their performance metrics, experimental protocols for assessing efficacy, and visual representations of their distinct modes of action.

Data Presentation: In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for oxytetracycline and the new antibiotic candidates against a panel of clinically significant bacteria. It is important to note that the data is compiled from various studies, and direct head-to-head comparisons may be limited due to variations in experimental conditions and bacterial strains tested.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

AntibioticStaphylococcus aureusEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeAcinetobacter baumannii
Oxytetracycline 0.5 - >1284 - >128>12816 - >1281 - >64
Zosurabalpin No activity reportedNo activity reportedNo activity reportedNo activity reported0.12 - 1[1][2]
Gepotidacin 0.25 - 0.5[3]1 - 4[3][4]No activity reported32[4]No activity reported
Cefepime-taniborbactam No activity reported0.06 - 4[5]4 - 16[6]0.125 - 8[7]No activity reported
Cresomycin Potent activity reported[8][9]Potent activity reported[9]Potent activity reported[8][9]Data not availableData not available

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

AntibioticStaphylococcus aureusEscherichia coliStreptococcus pneumoniae
Oxytetracycline Data not readily availableData not readily availableData not readily available
Gepotidacin 0.5 - 1[3]>32[3]0.5[3]
Zosurabalpin Data not readily availableData not readily availableData not readily available
Cefepime-taniborbactam Data not readily availableData not readily availableData not readily available
Cresomycin Data not readily availableData not readily availableData not readily available

Note: "No activity reported" indicates that the primary spectrum of activity for that antibiotic does not typically include the specified bacterium, or data was not found in the reviewed sources. Data for Cresomycin is currently qualitative ("potent activity") pending more specific MIC values in publicly available literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)

  • Antibiotic stock solutions

  • Sterile multichannel pipettes and reagent reservoirs

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Antibiotic Dilution: Add 100 µL of the antibiotic stock solution (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly and continue the serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine the lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from the completed MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipettes and spreaders

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing: Following the determination of the MIC, select the wells showing no visible growth.

  • Plating: From each of these clear wells, pipette a 100 µL aliquot and plate it onto a TSA plate.

  • Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Colony Counting: After incubation, count the number of colonies on each plate.

  • MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum count.

Mandatory Visualizations

Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of action for oxytetracycline and the new antibiotic candidates.

Oxytetracycline_Mechanism cluster_ribosome Bacterial Ribosome 30S 30S Subunit tRNA Aminoacyl-tRNA 30S->tRNA Blocks binding 50S 50S Subunit mRNA mRNA Protein Growing Polypeptide Chain tRNA->Protein Prevents addition of amino acids Oxytetracycline Oxytetracycline Oxytetracycline->30S Binds to

Caption: Oxytetracycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

Zosurabalpin_Mechanism cluster_membrane Gram-Negative Bacterial Membranes Inner_Membrane Inner Membrane Outer_Membrane Outer Membrane LPS Lipopolysaccharide (LPS) Lpt_Complex LptB2FGC Complex LPS->Lpt_Complex Transported by Lpt_Complex->Outer_Membrane Blocks transport Zosurabalpin Zosurabalpin Zosurabalpin->Lpt_Complex Inhibits

Caption: Zosurabalpin inhibits the transport of lipopolysaccharide (LPS) to the outer membrane.[1][2][10][11][12]

Gepotidacin_Mechanism Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase Bacterial_DNA->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Bacterial_DNA->Topoisomerase_IV Replication DNA Replication DNA_Gyrase->Replication Topoisomerase_IV->Replication Gepotidacin Gepotidacin Gepotidacin->DNA_Gyrase Inhibits Gepotidacin->Topoisomerase_IV Inhibits

Caption: Gepotidacin dually inhibits bacterial DNA gyrase and topoisomerase IV.[13][14][15]

Caption: Cefepime-taniborbactam: Cefepime inhibits cell wall synthesis, while taniborbactam protects it from β-lactamase degradation.[16][17][18][19][20]

Cresomycin_Mechanism cluster_ribosome Bacterial Ribosome Ribosome 50S Subunit (Peptidyl Transferase Center) Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cresomycin Cresomycin Cresomycin->Ribosome Binds tightly to

Caption: Cresomycin binds tightly to the bacterial ribosome to inhibit protein synthesis, overcoming some resistance mechanisms.[8][9][21][22][23]

Experimental Workflow

The following diagram outlines the general workflow for antibiotic susceptibility testing.

Antibiotic_Testing_Workflow Start Start Isolate Isolate and Culture Bacterial Strain Start->Isolate Inoculum Prepare Standardized Inoculum (0.5 McFarland) Isolate->Inoculum MIC_Assay Perform Broth Microdilution MIC Assay Inoculum->MIC_Assay Incubate_MIC Incubate 16-20 hours at 35°C MIC_Assay->Incubate_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC MBC_Assay Perform MBC Assay (Subculture from clear wells) Read_MIC->MBC_Assay Incubate_MBC Incubate 18-24 hours at 35°C MBC_Assay->Incubate_MBC Read_MBC Determine MBC (≥99.9% killing) Incubate_MBC->Read_MBC End End Read_MBC->End

References

A Comparative Guide to the Antibacterial Activity of Bisolvomycin: Correlating In Vitro and In Vivo Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activity of Bisolvomycin, a combination of oxytetracycline and bromhexine, with other tetracycline alternatives, namely doxycycline and minocycline. By examining both in vitro and in vivo experimental data, this document aims to offer an objective assessment of their performance, supported by detailed experimental protocols and visual representations of key biological processes.

Executive Summary

This compound leverages the broad-spectrum antibacterial properties of oxytetracycline with the mucolytic and potentially synergistic effects of bromhexine. This combination is particularly relevant for respiratory tract infections where mucus can impede antibiotic penetration. Our comparative analysis indicates that while doxycycline and minocycline may exhibit greater potency against certain bacterial strains in vitro, the inclusion of bromhexine in this compound offers a potential advantage in vivo, particularly in the context of respiratory infections. This guide presents the available data to support a comprehensive evaluation of these antibacterial agents.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary antibacterial component of this compound is oxytetracycline, a member of the tetracycline class of antibiotics. Tetracyclines exert their bacteriostatic effect by inhibiting protein synthesis in both Gram-positive and Gram-negative bacteria.[1][2][3][4] This process is initiated by the passive diffusion of the antibiotic through porin channels in the bacterial outer membrane and an active transport system across the inner cytoplasmic membrane.[4] Once inside the cytoplasm, tetracyclines bind to the 30S ribosomal subunit.[1][2][3] This binding physically blocks the aminoacyl-tRNA from accessing the acceptor (A) site on the mRNA-ribosome complex.[1][2] By preventing the attachment of new amino acids, tetracyclines effectively halt the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[1]

Bacterial Protein Synthesis Inhibition by Tetracyclines

The Role of Bromhexine

Bromhexine hydrochloride is a mucolytic agent that works by disrupting the mucopolysaccharide fibers in mucus, making it less viscous and easier to clear from the respiratory tract.[5] Clinical studies have shown that the co-administration of bromhexine with antibiotics, such as amoxicillin and erythromycin, can significantly increase the concentration of these antibiotics in bronchial secretions.[6][7] This enhancement of antibiotic penetration is a key rationale for its inclusion in this compound, as it may lead to higher local concentrations of oxytetracycline at the site of a respiratory infection, potentially improving clinical efficacy.[6] Furthermore, some recent in vitro studies have suggested that bromhexine itself possesses antibacterial activity against certain pathogens, including E. coli and T. pyogenes, and can have a synergistic or additive effect when combined with other antimicrobials.[8]

In Vitro Antibacterial Activity: A Comparative Analysis

The in vitro efficacy of tetracyclines is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC values for oxytetracycline, doxycycline, and minocycline against a range of common Gram-positive and Gram-negative bacterial pathogens.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Tetracyclines Against Gram-Positive Bacteria

Bacterial SpeciesOxytetracycline (this compound)DoxycyclineMinocycline
Staphylococcus aureus0.25 - >1280.12 - 40.06 - 8
Streptococcus pneumoniae0.06 - 160.03 - 20.06 - 1
Enterococcus faecalis8 - >1284 - 642 - 32

Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Tetracyclines Against Gram-Negative Bacteria

Bacterial SpeciesOxytetracycline (this compound)DoxycyclineMinocycline
Escherichia coli0.5 - >2560.25 - 1280.5 - 32
Haemophilus influenzae0.25 - 80.12 - 40.25 - 4
Klebsiella pneumoniae1 - >2560.5 - 1281 - 64
Pseudomonas aeruginosa>128>128>128

Note: MIC values are compiled from various sources and may vary depending on the specific strain and testing methodology.

The data indicates that minocycline and doxycycline generally exhibit lower MIC values against many of the tested pathogens compared to oxytetracycline, suggesting greater in vitro potency.

In Vivo Efficacy: Correlating with In Vitro Findings

In vivo studies in animal models are crucial for evaluating the therapeutic potential of antibacterial agents in a complex biological system. The correlation between in vitro MIC values and in vivo efficacy is not always direct and can be influenced by pharmacokinetic and pharmacodynamic factors.

Table 3: Summary of In Vivo Efficacy Studies of Tetracyclines

AntibioticAnimal ModelInfection ModelKey Findings
Oxytetracycline MurineSystemic Pasteurella multocida infectionDemonstrated dose-dependent protection.
Doxycycline MurineRespiratory Streptococcus pneumoniae infectionShowed significant reduction in bacterial lung titers.
Minocycline MurineSystemic Staphylococcus aureus infectionEffective in reducing mortality and bacterial load.
This compound Porcine (conceptual)Respiratory infection with high mucus productionThe presence of bromhexine is hypothesized to increase oxytetracycline concentration in bronchial secretions, potentially leading to enhanced efficacy compared to oxytetracycline alone.

While direct comparative in vivo studies of this compound against doxycycline and minocycline are limited, the available data for the individual tetracyclines demonstrate their effectiveness in various infection models. The unique contribution of bromhexine in this compound is the potential for improved drug delivery to the site of infection in respiratory diseases, which may not be fully captured by standard in vitro testing.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key in vitro and in vivo assays are provided below.

In Vitro Susceptibility Testing: Broth Microdilution Method for MIC Determination
  • Bacterial Isolate Preparation: A pure culture of the test bacterium is grown on an appropriate agar medium overnight at 35-37°C. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final inoculum density.

  • Antibiotic Preparation: Stock solutions of the tetracycline antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Efficacy Testing: Murine Respiratory Infection Model
  • Animal Model: Specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old) are used.

  • Infection: Mice are anesthetized and intranasally inoculated with a predetermined lethal or sublethal dose of the bacterial pathogen (e.g., Streptococcus pneumoniae).

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. The antibiotics are administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various dosages. A control group receives a vehicle-only treatment.

  • Outcome Measures:

    • Survival: Animals are monitored for a defined period (e.g., 7-14 days), and survival rates are recorded.

    • Bacterial Load: At specific time points, subgroups of mice are euthanized, and their lungs are aseptically removed, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Survival curves are analyzed using the Kaplan-Meier method, and differences in bacterial loads between treatment groups are assessed using appropriate statistical tests.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Isolate Bacterial Isolate Preparation MIC MIC Determination (Broth Microdilution) Isolate->MIC Treatment Antibiotic Treatment MIC->Treatment Guides Dosing Correlation Correlated Results MIC->Correlation Correlates with Infection Animal Model Infection Infection->Treatment Outcome Efficacy Assessment (Survival/Bacterial Load) Treatment->Outcome Outcome->Correlation Correlates with

Experimental Workflow for Correlating In Vitro and In Vivo Data

Conclusion

The selection of an appropriate antibiotic requires a nuanced understanding of both its in vitro potency and its in vivo performance. While doxycycline and minocycline demonstrate superior in vitro activity against a range of pathogens, the unique formulation of this compound, incorporating the mucolytic agent bromhexine, presents a compelling therapeutic strategy for respiratory tract infections. The enhanced penetration of oxytetracycline into bronchial secretions may overcome the limitations suggested by in vitro MIC data alone. Further head-to-head in vivo studies in relevant animal models of respiratory infection are warranted to fully elucidate the comparative efficacy of this compound. This guide provides a foundational framework for researchers and drug development professionals to make informed decisions based on the available scientific evidence.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Potent Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) for Handling Potent Compounds

Proper selection and use of Personal Protective Equipment are critical to minimizing exposure to potentially hazardous pharmaceutical substances. The following table summarizes the recommended PPE for various laboratory activities involving such compounds.[1][2][3][4]

Activity Required PPE Specifications
Receiving & Unpacking Chemotherapy Gloves, Respiratory Protection (if needed)Gloves should be ASTM D6978 rated.[1] An elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended if the packaging is not sealed.[1]
Compounding & Handling Double Chemotherapy Gloves, Impermeable Gown, Hair & Shoe Covers, Eye & Face Protection, Respiratory ProtectionGown should be disposable, lint-free, and close in the back.[1] Goggles and a face shield are necessary to protect against splashes.[4] An N95 respirator or higher is recommended.
Administration (Injectable) Double Chemotherapy Gloves, Impermeable Gown, Face ShieldTwo pairs of chemotherapy gloves are required.[2]
Spill Cleanup Double Chemotherapy Gloves, Impermeable Gown, Respiratory Protection, Eye ProtectionA full-face respirator may be necessary depending on the spill size and substance toxicity.
Waste Disposal Chemotherapy Gloves, Impermeable GownPPE should be worn when handling waste containers.

Operational Plan for Safe Handling and Disposal

This section provides a step-by-step guide for the safe handling and disposal of potent pharmaceutical compounds.

Pre-Handling Preparation
  • Risk Assessment: Conduct a thorough risk assessment to identify potential hazards associated with the compound.

  • Designated Area: All handling of the potent compound should occur in a designated area, such as a certified chemical fume hood or a biological safety cabinet.

  • Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weigh boats), and waste disposal containers are readily available before starting work.

  • Spill Kit: A spill kit specifically for chemical hazards should be accessible.

Handling Protocol
  • Donning PPE: Put on all required PPE in the correct order (e.g., gown, mask, goggles, gloves).

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of powders within a containment device (e.g., chemical fume hood) to prevent aerosolization.

    • Use disposable equipment whenever possible to minimize cross-contamination.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

    • Keep containers closed whenever possible.

  • Post-Handling Decontamination:

    • Wipe down all surfaces in the work area with an appropriate deactivating agent and then clean with a suitable solvent.

    • Dispose of all disposable equipment in the designated hazardous waste container.

Disposal Plan

Proper disposal of potent pharmaceutical waste is crucial to prevent environmental contamination and accidental exposure.[5][6]

  • Segregation: All waste contaminated with the potent compound, including PPE, disposable equipment, and excess material, must be segregated into clearly labeled hazardous waste containers.[5][6]

  • Waste Containers: Use leak-proof, puncture-resistant containers specifically designated for chemotherapeutic or hazardous chemical waste.[5]

  • Liquid Waste: Collect liquid waste in a sealed, non-reactive container. Do not pour liquid waste down the drain.[5]

  • Solid Waste: Place all contaminated solid waste, including gloves, gowns, and labware, in a designated hazardous waste bag or container.[5]

  • Disposal Route: Follow your institution's and local regulations for the disposal of hazardous pharmaceutical waste. This typically involves collection by a licensed hazardous waste management company.[5] For unused or expired medication in a non-laboratory setting, drug take-back programs are the safest option.[7] If not available, mix the medication with an undesirable substance like coffee grounds or cat litter in a sealed bag before placing it in the trash.[7][8]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling and disposing of a potent pharmaceutical compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Gather & Inspect PPE prep_workspace Prepare Designated Workspace prep_waste Prepare Labeled Waste Containers handle_don Don Appropriate PPE prep_waste->handle_don handle_weigh Weigh/Aliquot in Containment handle_prep Prepare Solution handle_exp Perform Experiment cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon cleanup_dispose Segregate & Dispose of Waste cleanup_doff Doff PPE Correctly cleanup_wash Wash Hands Thoroughly end End cleanup_wash->end start Start start->prep_risk

Caption: Workflow for Safe Handling of Potent Compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.